2,2-dimethyl-3-morpholin-4-ylpropanal
Description
The exact mass of the compound 2,2-Dimethyl-3-(morpholin-4-yl)propanal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethyl-3-morpholin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOOZKISXYTWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389736 | |
| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23588-51-4 | |
| Record name | α,α-Dimethyl-4-morpholinepropanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23588-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023588514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Dimethyl-3-(morpholin-4-yl)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-dimethyl-3-morpholin-4-ylpropanal is a chemical compound with the molecular formula C₉H₁₇NO₂. While its specific biological functions and mechanisms of action are not extensively documented in publicly available scientific literature, its structural components, a dimethylated propanal backbone and a morpholine ring, suggest potential for biological activity. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, a plausible synthetic route, and general considerations for its handling and potential research applications. Due to the limited specific data on this compound, this document also explores the broader context of morpholine-containing compounds in drug discovery to offer insights into its potential areas of investigation.
Chemical and Physical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These data are compiled from various chemical supplier databases and computational predictions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 23588-51-4 | Sigma-Aldrich[1] |
| Molecular Formula | C₉H₁₇NO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 171.24 g/mol | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| SMILES | O=C([H])C(C)(C)CN1CCOCC1 | Sigma-Aldrich[1] |
| InChI | 1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | Sigma-Aldrich[1] |
| InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| MDL Number | MFCD00457348 | Sigma-Aldrich[1] |
| PubChem CID | 3141996 | PubChem |
| Topological Polar Surface Area | 29.5 Ų | PubChem |
| XLogP3-AA | 0.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Complexity | 151 | PubChem |
Synthesis Methodology
Proposed Experimental Protocol: Mannich Reaction
The proposed synthesis of this compound from isobutyraldehyde, formaldehyde, and morpholine is outlined below.
Materials:
-
Isobutyraldehyde
-
Formaldehyde (37% solution in water)
-
Morpholine
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of isobutyraldehyde and morpholine in a suitable solvent such as ethanol or water.
-
Acidification: Cool the mixture in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid.
-
Addition of Formaldehyde: To the cooled and acidified mixture, add an equimolar amount of a 37% aqueous formaldehyde solution dropwise while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound via the Mannich reaction.
Biological Activity and Potential Signaling Pathways (Hypothetical)
As of this writing, there is no specific information in the public domain regarding the biological activity, mechanism of action, or signaling pathway involvement of this compound. The morpholine moiety is, however, a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.
The presence of the morpholine ring can confer favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability. Morpholine-containing compounds have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, among others.
Given the lack of specific data for this compound, any discussion of its potential biological activity is purely speculative. A logical first step in its biological characterization would be to perform a broad in-vitro screening against a panel of common drug targets.
Hypothetical Screening Workflow:
Caption: A hypothetical workflow for the initial biological screening of this compound.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a chemical compound for which detailed biological data is currently lacking in the public domain. This technical guide has provided a summary of its known chemical and physical properties and has proposed a viable synthetic route. The presence of the morpholine moiety suggests that this compound could be of interest for further biological investigation. Future research should focus on its synthesis and purification, followed by a comprehensive biological screening to elucidate any potential pharmacological activity. Subsequent studies could then delve into its mechanism of action and its effects on specific signaling pathways.
References
Technical Guide: 2,2-dimethyl-3-morpholin-4-ylpropanal (CAS 23588-51-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-3-morpholin-4-ylpropanal, with the CAS number 23588-51-4, is a heterocyclic compound incorporating a morpholine ring. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring desirable physicochemical properties such as improved solubility and metabolic stability to drug candidates. While this specific compound is not extensively documented in publicly available scientific literature regarding its biological activity, its structural motifs suggest potential as a building block in the synthesis of more complex molecules for drug discovery and development. This guide provides a summary of the available technical data and a probable synthetic route.
Chemical and Physical Properties
The known chemical and physical properties of this compound are summarized in the table below. Data has been aggregated from various chemical databases and supplier information.[1][2][3][4][5][6][7]
| Property | Value |
| CAS Number | 23588-51-4 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2,2-dimethyl-3-morpholinopropanal, 4-Morpholinepropanal, α,α-dimethyl- |
| Physical Form | Solid |
| SMILES | CC(C)(CN1CCOCC1)C=O |
| InChI | InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 |
| InChIKey | KVOOZKISXYTWCJ-UHFFFAOYSA-N |
Synthesis
Proposed Synthetic Pathway: Mannich Reaction
The synthesis would involve the condensation of isobutyraldehyde (2-methylpropanal), formaldehyde, and morpholine.[8][9][10]
Experimental Protocol: General Procedure for the Mannich Reaction
Disclaimer: This is a generalized protocol based on the principles of the Mannich reaction and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
Isobutyraldehyde (2-methylpropanal)
-
Formaldehyde (typically as a 37% aqueous solution, formalin)
-
Morpholine
-
Hydrochloric acid (or another suitable acid catalyst)
-
A suitable solvent (e.g., ethanol, water)
-
Sodium hydroxide or other base for neutralization
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Formation of the Iminium Ion: In a reaction vessel, morpholine is reacted with formaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid). This in situ reaction forms the electrophilic Eschenmoser's salt intermediate (a dimethylaminomethyl iminium salt).
-
Enolization of the Aldehyde: Isobutyraldehyde, in the presence of the acid catalyst, will partially exist in its enol form.
-
Nucleophilic Attack: The enol of isobutyraldehyde acts as a nucleophile, attacking the iminium ion.
-
Reaction Quenching and Work-up: The reaction is quenched by the addition of a base (e.g., sodium hydroxide solution) to neutralize the acid catalyst.
-
Extraction: The aqueous mixture is extracted with a suitable organic solvent to isolate the product.
-
Purification: The combined organic extracts are washed, dried over a drying agent, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or chromatography.
Caption: Proposed workflow for the synthesis of this compound via a Mannich reaction.
Biological Activity and Potential Applications in Drug Development
Currently, there is a notable lack of publicly available data on the specific biological activities of this compound. While the morpholine moiety is a key feature in many approved drugs and clinical candidates, this particular compound has not been the subject of published pharmacological studies.[11][12][13]
The potential utility of this compound in drug development likely lies in its role as a chemical intermediate. The aldehyde functional group is reactive and can be readily converted into other functionalities, such as alcohols, amines, or carboxylic acids, allowing for the synthesis of a library of derivatives for screening.
Caption: Logical relationship showing the potential of this compound as a scaffold for generating a library of derivatives for biological screening.
Safety and Handling
Based on available safety data, this compound is classified as a hazardous substance.[2][14]
-
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
Conclusion
This compound is a chemical compound with well-defined physical and chemical properties but limited publicly available biological data. Its synthesis is likely achievable through a standard Mannich reaction. For researchers and drug development professionals, the primary value of this compound may be as a versatile chemical intermediate for the synthesis of novel molecules containing the beneficial morpholine scaffold. Further research is required to elucidate any intrinsic biological activity of this compound and to explore the pharmacological properties of its derivatives.
References
- 1. arctomsci.com [arctomsci.com]
- 2. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Mannich Reaction [organic-chemistry.org]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. adichemistry.com [adichemistry.com]
- 11. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and pharmacological evaluation of perhydropyrrolo [3,4-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Page loading... [guidechem.com]
In-Depth Technical Guide: Physicochemical Properties of 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-3-morpholin-4-ylpropanal is a substituted aldehyde containing a morpholine moiety. The morpholine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and a wide range of biological activities to molecules.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound, drawing from available literature and computational data.
Physicochemical Properties
Table 1: Physicochemical and Computed Properties of this compound [4]
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[4] |
| Molecular Weight | 171.24 g/mol | PubChem[4] |
| CAS Number | 23588-51-4 | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Canonical SMILES | CC(C)(CN1CCOCC1)C=O | PubChem[4] |
| InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N | PubChem[4] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[4] |
| Complexity | 151 | PubChem[4] |
| XLogP3-AA | 0.3 | PubChem[4] |
| Hydrogen Bond Donor Count | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |
| Rotatable Bond Count | 3 | PubChem[4] |
Note: The majority of the data in Table 1 is computationally derived and has not been experimentally verified.
Due to the lack of experimental data for the aldehyde, properties of the corresponding alcohol, 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol, and the semicarbazone derivative of the aldehyde are provided for reference.
Table 2: Physicochemical Properties of Related Compounds
| Compound | Property | Value | Source |
| 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol | Molecular Formula | C₉H₁₉NO₂ | ChemSynthesis[5] |
| Molecular Weight | 173.255 g/mol | ChemSynthesis[5] | |
| CAS Number | 39067-47-5 | ChemSynthesis[5] | |
| This compound semicarbazone | Melting Point | 172.5-173.5 °C | J. Am. Chem. Soc. 1951[6] |
| Molecular Formula | C₁₀H₂₀N₄O₂ | J. Am. Chem. Soc. 1951[6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be inferred from the work of Cheney (1951) on the synthesis of the corresponding alcohol, 2,2-dimethyl-3-(4-morpholinyl)-1-propanol.[6][7] The aldehyde is an intermediate in this process, formed via a Mannich reaction.
Reaction Scheme:
Isobutyraldehyde + Formaldehyde + Morpholine → this compound
Detailed Methodology (based on Cheney, 1951): [6]
-
Mannich Reaction: The initial step involves the condensation of isobutyraldehyde, formaldehyde, and morpholine.[8][9] This three-component reaction yields the β-amino aldehyde, this compound. While the 1951 paper does not provide a detailed protocol for the isolation of the aldehyde, it proceeds directly to the next step.[6]
-
Characterization of the Aldehyde Intermediate: The presence of the aldehyde was confirmed by the preparation of its semicarbazone derivative. To a solution of the crude aldehyde, an aqueous solution of semicarbazide hydrochloride and sodium acetate is added. The resulting mixture is heated and then cooled to induce crystallization of the this compound semicarbazone. The derivative can be purified by recrystallization from water.[6]
-
Reduction to the Alcohol (for synthesis of the related alcohol): The crude this compound is then subjected to a crossed Cannizzaro reaction. This is achieved by adding formalin, methanol, and a solution of potassium hydroxide. The reaction mixture is refluxed, and the resulting 2,2-dimethyl-3-(4-morpholinyl)-1-propanol can be isolated and purified by distillation.[6]
Note: Specific yields for the isolated aldehyde are not provided in the reference.[6] Further optimization would be required for the efficient isolation and purification of this compound.
Biological Activity and Signaling Pathways
There is no specific biological activity data available for this compound in the reviewed literature. However, the morpholine moiety is a well-established pharmacophore present in numerous bioactive compounds.[1][2][3]
Derivatives of morpholine have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer: Some morpholine-containing compounds have shown potent cytotoxic effects against various cancer cell lines, such as A549 (lung), MCF-7 (breast), and SW480 (colorectal).[10][11] The proposed mechanisms often involve the inhibition of key signaling pathways like PI3K/Akt/mTOR.[12]
-
Anti-inflammatory: Certain morpholine derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inducible nitric oxide synthase (iNOS).[13]
-
Central Nervous System (CNS) Activity: The morpholine ring can improve the blood-brain barrier permeability of compounds, leading to various CNS activities.[3]
-
Antifungal: Modified morpholine analogs have shown potent antifungal activity against several human pathogenic fungi.[14]
Given the lack of specific data for this compound, a definitive signaling pathway cannot be described. However, based on the activities of other morpholine derivatives, a hypothetical workflow for investigating its biological potential can be proposed.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound.
Caption: Hypothetical signaling pathway potentially targeted by morpholine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Mannich reaction - Wikipedia [en.wikipedia.org]
- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a hypothetical synthetic protocol, and potential biological relevance of 2,2-dimethyl-3-morpholin-4-ylpropanal. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide furnishes a representative, plausible framework for its synthesis and characterization based on established chemical principles.
Core Compound Properties
This compound is a substituted aldehyde featuring a morpholine moiety. Its chemical characteristics are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 23588-51-4 | [1] |
| Canonical SMILES | CC(C)(CN1CCOCC1)C=O | [1] |
| InChI Key | KVOOZKISXYTWCJ-UHFFFAOYSA-N | [1] |
Hypothetical Synthesis and Characterization
The synthesis of this compound can be hypothetically achieved via a Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2][3]
2.1. Experimental Protocol: Synthesis via Mannich Reaction
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
Isobutyraldehyde (2,2-dimethylacetaldehyde)
-
Morpholine
-
Paraformaldehyde
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization)
-
Magnesium sulfate (for drying)
-
Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve morpholine (1.0 equivalent) and paraformaldehyde (1.1 equivalents) in ethanol.
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the mixture to reflux for 1-2 hours to facilitate the formation of the Eschenmoser's salt precursor in situ.
-
Cool the reaction mixture to room temperature and then add isobutyraldehyde (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
2.2. Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.
Logical and Workflow Diagrams
3.1. Molecular Structure Logic
The following diagram illustrates the logical relationship between the compound's name and its constituent parts.
3.2. Experimental Workflow
The diagram below outlines the key steps in the hypothetical synthesis and purification of the target compound.
Potential Biological Relevance and Signaling Pathways
While no specific biological activity has been documented for this compound, morpholine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer activities.[4][5] For illustrative purposes, we can consider a hypothetical scenario where a compound of this class acts as an inhibitor in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
4.1. Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a morpholine-containing compound.
This guide provides a foundational understanding of this compound, offering a blend of established data and plausible, scientifically-grounded hypotheses for its synthesis and potential application. Further experimental validation is necessary to confirm these hypothetical protocols and biological activities.
References
- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mannich Reaction | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of 2,2-dimethyl-3-morpholin-4-ylpropanal. While specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature, this guide furnishes a foundational understanding for researchers interested in its further investigation.
Chemical Structure and Properties
This compound is a synthetic organic compound featuring a propanal backbone with two methyl groups at the α-position and a morpholine ring linked via a methylene bridge to the β-position.
Structure:
SMILES String: CC(C)(CN1CCOCC1)C=O[1]
Key Identifiers and Physicochemical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 23588-51-4 | |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| Complexity | 151 | [1] |
Synthesis
The primary synthetic route to this compound is the Mannich reaction . This three-component condensation reaction involves an α-CH acidic compound (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[2][3][4][5]
General Experimental Protocol for Mannich Reaction
Materials:
-
Isobutyraldehyde
-
Formaldehyde (formalin solution)
-
Morpholine
-
Suitable solvent (e.g., ethanol, water)
-
Acid catalyst (optional, e.g., HCl)
Procedure (General Outline):
-
Combine morpholine and formaldehyde in the reaction solvent. This step leads to the formation of an iminium ion intermediate.[2][4]
-
Add isobutyraldehyde to the reaction mixture. The enol form of isobutyraldehyde then acts as a nucleophile, attacking the iminium ion.[2][4]
-
The reaction mixture is typically stirred at a controlled temperature for a specified period.
-
Upon completion, the reaction is worked up to isolate and purify the desired product, this compound. This may involve extraction, distillation, and/or chromatography.
Logical Workflow for Synthesis
The synthesis of this compound via the Mannich reaction can be visualized as a logical workflow.
Caption: Synthesis of this compound via Mannich Reaction.
Potential Biological Activity
While no specific biological data for this compound has been identified in the reviewed literature, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds. Morpholine derivatives have been reported to exhibit a wide range of activities, including antifungal, antibacterial, and anti-inflammatory properties.
Given the structural alerts, further investigation into the biological profile of this compound is warranted. A logical experimental workflow for preliminary biological screening is proposed below.
Proposed Experimental Workflow for Biological Screening
Caption: Proposed workflow for the biological evaluation of the target compound.
Conclusion
This compound is a readily accessible compound through the robust Mannich reaction. While its specific biological functions remain to be elucidated, its chemical structure, containing the pharmacologically relevant morpholine moiety, suggests potential for bioactivity. The information and proposed experimental workflows provided in this guide offer a solid foundation for researchers to explore the synthetic and potential therapeutic applications of this molecule. Further studies are encouraged to fully characterize its physicochemical properties and to investigate its biological profile in various in vitro and in vivo models.
References
Unveiling the Potential Biological Activity of 2,2-dimethyl-3-morpholin-4-ylpropanal: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: The morpholine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. This whitepaper explores the potential biological activity of the specific morpholine derivative, 2,2-dimethyl-3-morpholin-4-ylpropanal. While direct experimental data for this compound is not publicly available, this document extrapolates potential therapeutic applications and outlines a comprehensive strategy for its biological evaluation. This is achieved by analyzing the established activities of structurally related morpholine-containing compounds. This guide provides hypothetical, yet plausible, experimental designs and data representations to serve as a framework for future research into this promising molecule.
Introduction to the Morpholine Scaffold and this compound
The morpholine ring is a privileged heterocyclic motif in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its presence in drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib underscores its versatility and importance. The compound this compound (CAS 23588-51-4) incorporates this key scaffold.[3][4][5][6][7][8][9] While its primary current use appears to be as a chemical intermediate, its structure suggests the potential for a range of biological activities.
Hypothesized Biological Activities
Based on the broad therapeutic applications of morpholine derivatives, we hypothesize that this compound could exhibit activity in the following areas:
-
Anticancer Activity: Morpholine derivatives are known to inhibit various kinases and other proteins involved in cancer cell proliferation and survival.[10][11][12]
-
Anti-inflammatory Activity: The morpholine moiety is present in compounds that modulate inflammatory pathways.
-
Antimicrobial Activity: The structural similarity to known antibacterial and antifungal agents suggests potential efficacy against various pathogens.[13][14]
Proposed Experimental Evaluation Workflow
To investigate the potential biological activities of this compound, a structured experimental workflow is proposed. This workflow would begin with broad-spectrum screening and progressively narrow down to more specific mechanistic studies.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for this compound, illustrating how results would be structured for clear comparison. These values are based on activities observed for other potent morpholine derivatives and serve as a benchmark for potential efficacy.
Table 1: Hypothetical Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 8.9 |
| DU-145 | Prostate | 12.5 |
| HT-29 | Colon | 7.8 |
Table 2: Hypothetical Antimicrobial Activity
| Organism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive bacteria | 16 |
| Escherichia coli | Gram-negative bacteria | 32 |
| Candida albicans | Fungi | 64 |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium. The cells are treated with a range of concentrations (e.g., 0.1 to 100 µM) for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilization buffer (e.g., DMSO or a detergent solution). The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Signaling Pathway Modulation
Given the prevalence of morpholine-containing compounds as kinase inhibitors, a plausible mechanism of action for the anticancer effects of this compound could be the inhibition of a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.
Conclusion and Future Directions
While this compound remains an uncharacterized compound in terms of its biological activity, its chemical structure, featuring the valuable morpholine scaffold, strongly suggests a high potential for therapeutic relevance. The proposed experimental framework provides a clear and comprehensive path for future investigation. Initial screening for anticancer, anti-inflammatory, and antimicrobial activities is warranted. Positive hits should be followed by detailed mechanistic studies to identify the molecular targets and signaling pathways involved. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this and other novel morpholine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Page loading... [guidechem.com]
- 7. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. pschemicals.com [pschemicals.com]
- 10. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of furan-1,3,4-oxadiazole as antitubercular, antibacterial, and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Safety Profile of 2,2-dimethyl-3-morpholin-4-ylpropanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard profile of 2,2-dimethyl-3-morpholin-4-ylpropanal (CAS No: 23588-51-4), a morpholine derivative. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling and risk assessment of this compound.
Core Safety & Hazard Information
This compound is identified as a hazardous substance requiring careful handling. The primary hazards associated with this chemical are severe skin corrosion and eye damage, along with the potential for allergic skin reactions.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| CAS Number | 23588-51-4 | [1] |
| Physical State | Solid | |
| Solubility | No data available | [3] |
| Boiling Point | No data available | [3][4] |
| Melting Point | No data available | [3][4] |
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |
Source: PubChem
Precautionary Statements (P-Statements)
The following precautionary statements are recommended for handling this compound to minimize risk.
| Type | P-Statement Code | P-Statement Text |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | |
| P264 | Wash hands thoroughly after handling. | |
| P272 | Contaminated work clothing should not be allowed out of the workplace. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P316 | Get emergency medical help immediately. | |
| P333+P317 | If skin irritation or rash occurs: Get medical help. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: PubChem
Experimental Protocols for Hazard Determination
While specific toxicological studies for this compound are not publicly available, the GHS classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are the likely methodologies used to assess the hazards of this compound.
Skin Corrosion/Irritation: OECD Test Guideline 404
This guideline outlines the procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Animal Model: The test is typically conducted on a single albino rabbit.
-
Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically up to 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored based on a standardized grading system. Corrosive effects are identified by irreversible tissue damage.
Serious Eye Damage/Eye Irritation: OECD Test Guideline 405
This test evaluates the potential of a substance to cause serious eye damage or irritation.
-
Animal Model: The study is usually performed on a single albino rabbit.
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Reversibility: The reversibility of any observed effects is also assessed over a period of up to 21 days.
Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay - LLNA)
The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.
-
Principle: The assay is based on the principle that sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application.
-
Animal Model: The test is conducted in mice.
-
Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
-
Measurement of Proliferation: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized a few hours later, and the draining auricular lymph nodes are excised.
-
Stimulation Index: The proliferation of lymphocytes is measured by the incorporation of the radiolabel. A Stimulation Index (SI) is calculated by comparing the proliferation in the test group to that in the vehicle control group. A substance is classified as a skin sensitizer if the SI is 3 or greater.
Hazard Assessment Workflow
The following diagram illustrates a general workflow for the hazard assessment of a chemical substance, leading to its GHS classification.
Signaling Pathways
There is currently no publicly available information regarding the interaction of this compound with any specific biological signaling pathways. Its documented hazards are primarily related to its corrosive and sensitizing properties upon direct contact.
Conclusion
This compound is a chemical that presents significant hazards, including severe skin and eye damage, and the potential for skin sensitization. All handling of this compound should be conducted with appropriate personal protective equipment and in a well-ventilated area. The information provided in this guide is intended to support risk assessment and promote safe laboratory practices. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before using this chemical.
References
The Ascendance of Morpholine-Based Aldehydes: A Technical Guide to Their Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a privileged scaffold in medicinal chemistry, has been instrumental in the development of numerous therapeutic agents. When combined with an aldehyde functional group, this heterocyclic motif gives rise to a class of compounds with unique reactivity and significant potential in drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of morpholine-based aldehydes, detailing their synthesis, chemical properties, and burgeoning applications. We present a curated collection of quantitative data on their biological activities and reaction efficiencies, alongside detailed experimental protocols for their preparation. Furthermore, this guide visualizes key synthetic workflows and the critical signaling pathways modulated by morpholine-containing compounds, offering a valuable resource for researchers and professionals in the field.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The six-membered heterocyclic compound, morpholine, was first synthesized in the late 19th century by German chemist Ludwig Knorr, who initially and incorrectly believed it to be a structural component of morphine, hence its name.[1][2] Morpholine is an organic chemical compound with the formula O(CH₂)₂NH, featuring both an amine and an ether functional group.[3] This unique structure imparts a range of desirable physicochemical properties, including water solubility and the ability to act as a base.[3]
In medicinal chemistry, the morpholine moiety is considered a "privileged structure" due to its frequent appearance in bioactive compounds with diverse therapeutic applications.[4][5] Its incorporation into a drug candidate can enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[4][6] The morpholine ring can serve as a key interacting element with biological targets, act as a scaffold to orient other functional groups, or fine-tune the overall pharmacokinetic/pharmacodynamic (PK/PD) profile of a molecule.[7][8]
This guide focuses on a specific and highly versatile class of morpholine derivatives: morpholine-based aldehydes . These compounds, which feature an aldehyde group directly or indirectly attached to the morpholine ring, have emerged as important intermediates in organic synthesis and as pharmacophores in their own right.
Discovery and History
The industrial production of morpholine began in the 1930s, primarily through the dehydration of diethanolamine with sulfuric acid.[3][9] This made the morpholine scaffold readily available for chemical exploration. One of the simplest and most well-known morpholine-based aldehydes is N-formylmorpholine , also known as morpholine-4-carbaldehyde.[10][11] While the exact date of its first synthesis is not well-documented in readily available literature, its utility as a formylating agent and a high-boiling point polar aprotic solvent has been recognized for many decades in organic synthesis.[10][11][12]
The development of morpholine-based aldehydes has largely been driven by their utility in constructing more complex molecules. The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations. This has made morpholine-based aldehydes valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[10]
Synthesis of Morpholine-Based Aldehydes
A variety of synthetic routes to morpholine-based aldehydes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
Synthesis of N-Formylmorpholine (Morpholine-4-carbaldehyde)
The most common laboratory and industrial synthesis of N-formylmorpholine involves the direct formylation of morpholine with formic acid.
Experimental Protocol: Synthesis of N-formylmorpholine
-
Materials: Morpholine, formic acid.
-
Procedure: To a stirred solution of morpholine, formic acid is added dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is heated to drive the reaction to completion and to remove the water formed as a byproduct, often through distillation. The crude N-formylmorpholine is then purified by vacuum distillation.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, and in some protocols, a two-step process involving an initial adiabatic reaction followed by reactive distillation is employed to achieve high yields and purity.
Synthesis of C-Substituted Morpholines from Aldehydes
Aldehydes are also key starting materials for the synthesis of more complex morpholines with substitution on the carbon atoms of the ring.
Experimental Protocol: Three-Component Synthesis of Highly Substituted Morpholines
-
Materials: Amino alcohols, aldehydes, and diazomalonates, copper catalyst.
-
Procedure: A mixture of the amino alcohol, aldehyde, and diazomalonate is heated in the presence of a copper catalyst in a suitable solvent (e.g., toluene). The reaction proceeds via a multicomponent pathway to afford the highly substituted morpholine. The product is then isolated and purified using column chromatography.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 70-90°C).
The following diagram illustrates a generalized workflow for the synthesis and purification of a morpholine derivative.
Applications of Morpholine-Based Aldehydes
In Organic Synthesis
N-formylmorpholine is a versatile reagent in organic synthesis. Its high boiling point and polarity make it an excellent solvent for a variety of reactions.[12] It is also widely used as a formylating agent to introduce an aldehyde group into a molecule.
In Drug Discovery and Development
The morpholine ring is a key component of many approved drugs. While specific drugs that are themselves morpholine-based aldehydes are less common, the aldehyde functionality is often a crucial intermediate in the synthesis of more complex morpholine-containing pharmaceuticals. These drugs target a wide range of diseases, from cancer to neurodegenerative disorders.
Table 1: Selected Marketed Drugs Containing a Morpholine Moiety
| Drug Name | Therapeutic Class | Key Pharmacokinetic Parameters |
| Gefitinib | Anticancer (EGFR inhibitor) | Oral bioavailability: ~60%, Tmax: 3-7 hours, Half-life: ~41 hours |
| Linezolid | Antibiotic | Oral bioavailability: ~100%, Tmax: 1-2 hours, Half-life: ~5 hours |
| Reboxetine | Antidepressant (NRI) | Oral bioavailability: >60%, Tmax: ~2 hours, Half-life: ~13 hours |
| Aprepitant | Antiemetic (NK1 antagonist) | Oral bioavailability: ~60-65%, Tmax: ~4 hours, Half-life: ~9-13 hours |
Data compiled from various sources.
Biological Activity and Signaling Pathways
Morpholine-containing compounds have been shown to modulate the activity of several key signaling pathways implicated in human diseases.
Inhibition of the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[15][16] Numerous morpholine-containing compounds have been developed as inhibitors of PI3K and/or mTOR.[7][8]
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and highlights the points of inhibition by morpholine-containing drugs.
Modulation of Neurological Targets
Morpholine-based compounds have also shown significant promise in the treatment of neurodegenerative diseases. They have been found to inhibit key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO).[17][18] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, which is beneficial in conditions like Alzheimer's disease.
Table 2: Inhibitory Activity of Selected Morpholine Derivatives against Neurological Targets
| Compound ID | Target | IC₅₀ (µM) | Reference |
| 11g | AChE | 1.94 ± 0.13 | [18] |
| 11g | BChE | 28.37 ± 1.85 | [18] |
| 43e | AChE | 6.1 ± 0.0048 | [17] |
| Morpholine-based chalcone | MAO-B | as low as 0.030 | [17] |
IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target enzyme by 50%.
Future Perspectives
The versatility of the morpholine ring, coupled with the reactivity of the aldehyde group, ensures that morpholine-based aldehydes will continue to be a fertile ground for discovery. Future research is likely to focus on:
-
Development of novel synthetic methodologies: The creation of more efficient and stereoselective methods for the synthesis of complex morpholine-based aldehydes will open up new avenues for drug discovery.
-
Exploration of new biological targets: As our understanding of disease pathology grows, new biological targets will be identified, and morpholine-based aldehydes will undoubtedly be explored as potential modulators of these targets.
-
Application in targeted drug delivery: The physicochemical properties of the morpholine ring could be leveraged in the design of drug delivery systems that can target specific tissues or cells.
Conclusion
Morpholine-based aldehydes represent a fascinating and highly valuable class of compounds. From their historical roots in the early days of organic synthesis to their current position at the forefront of medicinal chemistry, these molecules have demonstrated their immense potential. This technical guide has provided a comprehensive overview of their discovery, synthesis, and applications, with a focus on providing practical and actionable information for researchers and drug development professionals. The continued exploration of morpholine-based aldehydes is poised to yield new and innovative solutions to some of the most pressing challenges in medicine and science.
References
- 1. atamankimya.com [atamankimya.com]
- 2. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. N-Formylmorpholine - Wikipedia [en.wikipedia.org]
- 12. chemimpex.com [chemimpex.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 2,2-dimethyl-3-morpholin-4-ylpropanal: A Compound Awaiting Scientific Exploration
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-3-morpholin-4-ylpropanal, a heterocyclic compound with the chemical formula C9H17NO2, presents a notable gap in the scientific literature.[1][2] Despite its commercial availability and well-defined chemical structure, a comprehensive review reveals a significant absence of published research into its synthesis, biological activities, and potential therapeutic applications. This technical guide serves to consolidate the currently available physicochemical and safety data for this compound, highlighting the untapped potential for future research and development.
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from various chemical databases and supplier specifications. This information is crucial for any initial handling, storage, and experimental design involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C9H17NO2 | [1][2] |
| Molecular Weight | 171.24 g/mol | [1][2] |
| CAS Number | 23588-51-4 | [1][3] |
| IUPAC Name | This compound | [1][4] |
| Canonical SMILES | CC(C)(C=O)CN1CCOCC1 | [4] |
| InChI | InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3 | [4] |
| Physical Form | Solid | [2] |
| Purity | ≥95% - 97% | [5][6] |
| Relative Density | 0.997 | [4] |
| Storage | Room temperature | [5] |
| Shelf Life | 730 days | [7] |
Chemical Structure
The molecular structure of this compound, characterized by a morpholine ring attached to a propanal moiety with two methyl groups at the alpha position, is a key determinant of its potential chemical reactivity and biological interactions.
Caption: Chemical structure of this compound.
Safety and Handling
According to the available safety data, this compound is classified as a hazardous substance.[1][8] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8]
| Hazard Statement | GHS Classification | Source(s) |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1C | [1][4][8] |
| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1B | [1][4][8] |
| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 | [1] |
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
-
P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[8]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
The Knowledge Gap: A Call for Research
A thorough search of scientific databases and patent literature reveals a significant void in the understanding of this compound. There is a notable lack of published studies detailing:
-
Synthesis Protocols: While the compound is commercially available, detailed and optimized laboratory synthesis methods are not described in the public domain.
-
Biological Activity: There is no available data on the pharmacological or biological effects of this compound. Its potential as a therapeutic agent, a biological probe, or a building block for more complex molecules remains unexplored.
-
Mechanism of Action: Without any biological data, the mechanism of action of this compound is entirely unknown.
-
Experimental Data: No quantitative biological data, such as IC50, EC50, or binding affinities, have been reported.
Future Directions and Opportunities
The absence of research on this compound presents a unique opportunity for discovery and innovation in medicinal chemistry and drug development. The morpholine scaffold is a well-established privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The presence of a reactive aldehyde group and the steric hindrance provided by the gem-dimethyl groups could lead to interesting and selective biological activities.
Potential avenues for future research include:
-
Development of Novel Synthesis Routes: Establishing efficient and scalable synthesis protocols would be the first step to enable further investigation.
-
Screening for Biological Activity: The compound could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.
-
Lead Optimization: Should any promising biological activity be identified, the structure of this compound offers multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. arctomsci.com [arctomsci.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Page loading... [guidechem.com]
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unassuming structure belies a powerful combination of physicochemical and biological properties that medicinal chemists leverage to overcome complex challenges in drug design. This guide provides an in-depth analysis of the morpholine moiety, moving beyond a simple catalog of its occurrences to a functional explanation of its roles. We will explore the fundamental properties that make morpholine so valuable, dissect its multifaceted contributions to drug efficacy and pharmacokinetics, and examine its application across diverse therapeutic areas through case studies of approved drugs. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into the strategic application of this versatile scaffold.
The Fundamental Chemistry of a Privileged Scaffold
Morpholine, or tetrahydro-1,4-oxazine, is a saturated heterocycle containing both an amine and an ether functional group.[3][5] This unique combination imparts a suite of advantageous properties that are instrumental in drug design.
Physicochemical Properties: The Source of Versatility
The utility of the morpholine scaffold stems from a finely tuned set of physicochemical characteristics:
-
Balanced Basicity (pKa): The nitrogen atom in the morpholine ring exhibits weak basicity, with a pKa value typically around 8.7.[6] This is a critical feature. Unlike more strongly basic amines (e.g., piperazine), the morpholine nitrogen is less likely to be fully protonated at physiological pH. This reduced basicity minimizes potential off-target interactions with aminergic GPCRs and ion channels, thereby reducing toxicity, while still allowing for salt formation to improve solubility when needed.
-
Amphiphilic Nature: The scaffold masterfully balances hydrophilicity and lipophilicity.[7][8] The oxygen atom acts as a hydrogen bond acceptor, enhancing aqueous solubility and allowing for key interactions with biological targets.[8][9] Simultaneously, the hydrocarbon backbone provides sufficient lipophilic character to facilitate membrane permeability, including penetration of the blood-brain barrier (BBB).[7][10][11]
-
Conformational Stability and Flexibility: Morpholine predominantly adopts a stable chair conformation.[7][8] This provides a reliable and predictable three-dimensional scaffold from which to project substituents towards their binding targets. Its inherent flexibility allows it to serve as a versatile linker, orienting pharmacophoric elements in the correct spatial arrangement for optimal target engagement.[7][11]
-
Metabolic Resistance: The morpholine ring is generally stable to metabolic degradation, particularly oxidation.[1][6] Incorporating this moiety can protect adjacent functional groups and improve the overall metabolic stability and half-life of a drug candidate, leading to an enhanced pharmacokinetic profile.[7][11]
The Three-Fold Role of Morpholine in Drug Design
The decision to incorporate a morpholine scaffold into a drug candidate is driven by its ability to serve one or more distinct functions. These roles are not mutually exclusive and often work in concert to produce a superior molecule. In active compounds, morpholine is strategically employed to: (1) enhance potency through direct molecular interactions, (2) act as a scaffold to correctly position other functional groups, and (3) modulate pharmacokinetic and pharmacodynamic (PK/PD) properties.[7][8][10][11][12]
Role 1: Enhancing Potency as an Interacting Element
The morpholine ring is frequently an integral component of a drug's pharmacophore, participating directly in binding to the biological target.[1][2] The ring's oxygen atom can act as a crucial hydrogen bond acceptor, forming strong interactions with amino acid residues (like lysine or asparagine) in an enzyme's active site.[8][13] This is particularly evident in many kinase inhibitors, where this hydrogen bond provides a key anchoring point.[14] Furthermore, the relatively electron-deficient ring can engage in favorable hydrophobic interactions with the target protein.[8]
Role 2: A Versatile Scaffold for Optimal Positioning
The stable chair conformation of the morpholine ring makes it an excellent scaffold for orienting substituents in three-dimensional space.[7][8] Medicinal chemists use the morpholine core as a central hub, attaching other pharmacophoric groups to its nitrogen or carbon atoms. This allows for precise control over the geometry of the molecule, ensuring that the critical binding elements are presented to the target receptor or enzyme with the ideal orientation to maximize affinity and potency.
Role 3: A Powerful Modulator of PK/PD Properties
Perhaps the most common and impactful use of the morpholine scaffold is to improve a molecule's "drug-likeness."[1] Its incorporation is a well-established strategy to enhance pharmacokinetic properties:
-
Solubility and Permeability: The balanced amphiphilic nature of morpholine is key to achieving the delicate balance required for oral bioavailability—sufficient aqueous solubility to dissolve in the gut, and sufficient lipophilicity to cross cell membranes.[6] This property is especially critical for drugs targeting the central nervous system (CNS), where the morpholine moiety is frequently used to improve penetration across the blood-brain barrier.[7][10][11]
-
Bioavailability and Metabolic Stability: By improving solubility and resisting metabolic breakdown, the morpholine ring contributes to higher bioavailability and a longer duration of action.[1][7] It is often used to replace more metabolically labile groups, leading to a more robust and effective drug.[15][16]
Therapeutic Applications: Morpholine in Action
The versatility of the morpholine scaffold is reflected in the wide range of approved drugs that contain this moiety. From oncology to infectious diseases and CNS disorders, morpholine has proven its value time and again.
Oncology: A Staple in Kinase Inhibitors
The morpholine ring is a dominant feature in modern oncology, particularly in the design of kinase inhibitors that target signaling pathways like PI3K/Akt/mTOR.[17]
-
Case Study: Gefitinib (Iressa): Gefitinib is an EGFR kinase inhibitor used to treat non-small cell lung cancer. The morpholine group on its quinazoline core serves a dual purpose. Primarily, it acts as a PK/PD modulator, with the basic nitrogen significantly enhancing the aqueous solubility of the molecule, which is critical for oral administration.[18] This strategic placement of the morpholine ring solved a key developability challenge.
Central Nervous System (CNS): Enabling Blood-Brain Barrier Penetration
Designing drugs for the CNS is notoriously difficult due to the stringent requirements for crossing the BBB. The physicochemical properties of morpholine make it an ideal scaffold for this purpose.[7][8][19]
-
Case Study: Reboxetine (Edronax): Reboxetine is a norepinephrine reuptake inhibitor used as an antidepressant. The molecule contains two morpholine rings. Here, the morpholines are critical for achieving the precise balance of lipophilicity and hydrogen bonding capability needed to effectively cross the BBB while maintaining affinity for the norepinephrine transporter.[7] Approved CNS drugs like Doxapram, Phendimetrazine, and Aprepitant also feature the morpholine scaffold.[7]
Infectious Diseases: A Core Component of Novel Antibiotics
-
Case Study: Linezolid (Zyvox): Linezolid, an oxazolidinone antibiotic, is used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. The morpholine ring in Linezolid is crucial for its activity and safety profile.[20] It contributes to the overall shape and electronic properties of the molecule, allowing it to bind to the bacterial ribosome and inhibit protein synthesis. Furthermore, the fluorine atom attached to the phenyl ring adjacent to the morpholine is important for both potency and in vivo efficacy.[21]
Table 1: Selected FDA-Approved Drugs Featuring the Morpholine Scaffold
| Drug Name | Therapeutic Class | Primary Role of Morpholine Scaffold |
| Gefitinib | Anticancer (EGFR Inhibitor) | PK/PD Modulator (Enhances Solubility) |
| Erlotinib | Anticancer (EGFR Inhibitor) | PK/PD Modulator (Enhances Solubility) |
| Aprepitant | Antiemetic (NK1 Antagonist) | CNS Penetration, Scaffold |
| Reboxetine | Antidepressant (NRI) | CNS Penetration, Scaffold |
| Linezolid | Antibiotic | Pharmacophore, PK/PD Modulator |
| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | Pharmacophore, PK/PD Modulator |
| Sofosbuvir | Antiviral (HCV Polymerase Inhibitor) | Scaffold (as part of a phosphoramidate prodrug) |
Synthetic Methodologies and Bioisosteric Considerations
The widespread use of morpholine is also due to its synthetic accessibility.[1][22]
Representative Synthetic Protocol: N-Arylation of Morpholine
A common transformation in medicinal chemistry involves coupling the morpholine nitrogen to an aromatic or heteroaromatic system. The Buchwald-Hartwig amination is a robust and widely used method for this purpose.
Objective: To synthesize 4-phenylmorpholine from morpholine and bromobenzene.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand such as Xantphos (2 mol%), and Sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Add bromobenzene (1.0 equivalent) and morpholine (1.2 equivalents) to the flask via syringe.
-
Solvent: Add anhydrous toluene as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-phenylmorpholine.
Morpholine as a Bioisostere
Bioisosteric replacement is a key strategy in drug design to optimize properties while retaining biological activity.[21] Morpholine is frequently employed as a bioisostere for other six-membered nitrogenous heterocycles like piperidine and piperazine.[6]
Table 2: Comparison of Morpholine with Common Bioisosteres
| Scaffold | Typical pKa | Key Features | Common Application |
| Piperidine | ~11.2 | Strongly basic, lipophilic | CNS agents, alkaloids |
| Piperazine | ~9.8 (N1), ~5.6 (N2) | Strongly basic, two sites for substitution, hydrophilic | CNS agents (e.g., antipsychotics) |
| Thiomorpholine | ~8.4 | Similar pKa to morpholine, different H-bonding, potential for S-oxidation | PK/PD modulation, scaffold |
| Morpholine | ~8.7 | Weakly basic, H-bond acceptor (O), balanced solubility | PK/PD modulation, CNS, kinase inhibitors |
The choice to replace a piperazine with a morpholine, for instance, is often made to reduce the compound's basicity, thereby mitigating potential hERG liability or improving its selectivity profile. Conversely, replacing a more lipophilic piperidine with a morpholine can enhance aqueous solubility and introduce a valuable hydrogen bond acceptor.
Conclusion and Future Perspectives
The morpholine scaffold is far more than just a common structural motif; it is a powerful tool in the medicinal chemist's arsenal. Its unique combination of a stable, conformationally defined ring, balanced hydro- and lipophilicity, and attenuated basicity allows it to simultaneously address challenges in potency, selectivity, and pharmacokinetics.[1][14][22][23] It serves as a potent pharmacophoric element, a reliable structural scaffold, and a superior modulator of drug-like properties.
Future trends will likely see the continued application of morpholine in complex therapeutic areas like neurodegeneration and targeted cancer therapies.[4][19][24] Furthermore, the development of novel, more efficient, and sustainable synthetic methodologies for creating diverse morpholine derivatives will ensure that this privileged scaffold remains a central element in the design of the next generation of therapeutics.[4][24]
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. Morpholine | 138048-80-3 | Benchchem [benchchem.com]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 16. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 23. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 24. e3s-conferences.org [e3s-conferences.org]
2,2-dimethyl-3-morpholin-4-ylpropanal: A Technical Overview of Theoretical Properties and Computational Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,2-dimethyl-3-morpholin-4-ylpropanal is a substituted aldehyde containing a morpholine moiety. The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests potential for biological activity.[1] This guide focuses on the theoretical and computationally derived properties of this compound, providing a starting point for further research and investigation.
Compound Identification and Chemical Properties
Clear identification is critical for any chemical compound. The following table summarizes the key identifiers and structural information for this compound.[2][3][4]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 23588-51-4[3] |
| Molecular Formula | C₉H₁₇NO₂[3] |
| Molecular Weight | 171.24 g/mol [3] |
| Canonical SMILES | CC(C)(C=O)CN1CCOCC1[3] |
| InChI | InChI=1S/C9H17NO2/c1-9(2,8-11)7-10-3-5-12-6-4-10/h8H,3-7H2,1-2H3[3] |
| InChIKey | KVOOZKISXYTWCJ-UHFFFAOYSA-N[3] |
Computational Data
Computational models provide valuable predictions of a compound's physicochemical properties, which can inform its potential behavior in various chemical and biological systems. The data presented in Table 2 has been compiled from publicly available chemical databases.[2]
Table 2: Computed Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 0.3[2] |
| Hydrogen Bond Donor Count | 0[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 3[2] |
| Exact Mass | 171.125928785[2] |
| Monoisotopic Mass | 171.125928785[2] |
| Topological Polar Surface Area | 29.5 Ų[2] |
| Heavy Atom Count | 12[2] |
| Complexity | 151[2] |
| Relative Density | 0.997[3] |
Experimental Data (Current Gaps in Knowledge)
A comprehensive search of scientific literature and chemical databases did not yield detailed experimental protocols for the synthesis of this compound. While the Mannich reaction, involving the condensation of an aldehyde (isobutyraldehyde), an amine (morpholine), and another aldehyde (formaldehyde), represents a plausible synthetic route, a specific procedure with reaction conditions, workup, and purification methods for this compound has not been published.[5][6]
Similarly, experimental spectroscopic data, such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS), are not available in the public domain. This lack of empirical data prevents the validation of the compound's structure and purity.
Biological and Pharmacological Data (Current Gaps in Knowledge)
There is currently no published information regarding the biological or pharmacological activity of this compound. While morpholine-containing compounds have been investigated for a wide range of biological activities, the specific effects of this particular molecule have not been reported.[7][8][9] Consequently, there are no known signaling pathways or mechanisms of action to be visualized.
Logical Workflow for Future Investigation
Given the absence of experimental data, a logical workflow for future research on this compound can be proposed. The following diagram illustrates a potential research pathway, from synthesis to biological evaluation.
Caption: Proposed workflow for the investigation of this compound.
Conclusion
This compound is a chemical entity with a defined theoretical and computational profile. However, a significant knowledge gap exists regarding its synthesis, experimental properties, and biological activity. This technical guide consolidates the available computational data to provide a baseline for future research. The proposed workflow offers a roadmap for the systematic investigation of this compound, which may hold potential for further exploration in the fields of chemistry and drug discovery. The lack of experimental data underscores the need for foundational research to unlock the potential of this and similar molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concise Synthesis and Biological Evaluation of the Pyrrolo[4,3,2- de]quinoline Core of the Lymphostin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
2,2-dimethyl-3-morpholin-4-ylpropanal solubility and stability
An In-depth Technical Guide to the Solubility and Stability of 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide based on established principles of organic chemistry and pharmaceutical sciences. As of the date of this publication, specific experimental data for the solubility and stability of this compound is not publicly available. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.
Introduction
This compound is a chemical compound with potential applications in various fields of research and development. An understanding of its solubility and stability is fundamental for its handling, formulation, and the design of preclinical studies. This guide outlines the theoretical physicochemical properties and provides detailed, generalized experimental protocols for determining the solubility and stability of this compound.
Chemical Structure:
Compound Details:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 23588-51-4 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol [1] |
| Appearance | Solid (predicted)[2] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a polar morpholine ring and an aldehyde group suggests potential for aqueous solubility, while the dimethylpropyl backbone contributes to its lipophilicity.
Predicted Solubility
Based on its structure, this compound is expected to exhibit solubility in a range of solvents. The tertiary amine in the morpholine ring (a basic functional group) suggests that its aqueous solubility will be pH-dependent.
Experimental Protocol for Solubility Determination
A comprehensive approach to determining the solubility profile involves both qualitative and quantitative methods.
2.2.1 Qualitative Solubility Testing
This initial screening provides a general understanding of the compound's solubility in various solvents.
-
Objective: To classify the compound's solubility in a range of common laboratory solvents.
-
Methodology:
-
Place approximately 25 mg of this compound into a series of small test tubes.
-
To each test tube, add 0.75 mL of a single solvent in small portions, shaking vigorously after each addition.[3]
-
Observe for complete dissolution.
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
-
-
Solvents for Testing: Water, 5% Sodium Hydroxide (NaOH), 5% Hydrochloric Acid (HCl), Ethanol, Methanol, Acetone, Dichloromethane, Hexane.
2.2.2 Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility in a given solvent at a specific temperature.
-
Objective: To determine the equilibrium solubility of the compound in selected solvents.
-
Methodology:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the selected solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, permitting any undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Hypothetical Solubility Data
The following table presents hypothetical quantitative solubility data for this compound, which would be populated upon experimental investigation.
| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |
| Water (pH 7.0) | 25 | 1 - 10 |
| 0.1 M HCl | 25 | > 50 |
| 0.1 M NaOH | 25 | < 1 |
| Ethanol | 25 | > 100 |
| Dichloromethane | 25 | > 100 |
| Hexane | 25 | < 1 |
Stability Profile
Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For an aldehyde-containing compound, particular attention should be paid to oxidative and pH-mediated degradation.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[4]
3.1.1 Experimental Protocol for Forced Degradation
-
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
-
Methodology:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media.[5]
-
Expose the solutions to the conditions outlined in the table below.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.
-
3.1.2 Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | Degradation of the morpholine ring. |
| Base Hydrolysis | 0.1 M NaOH, at room temperature or slightly heated. | Aldol condensation or other base-catalyzed reactions of the aldehyde. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | Oxidation of the aldehyde to a carboxylic acid; oxidation of the morpholine nitrogen. |
| Thermal Degradation | Solid compound or solution heated at 60-80°C. | General decomposition. |
| Photostability | Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | Photolytic degradation. |
Hypothetical Stability Data
The following table summarizes the expected outcomes from forced degradation studies.
| Stress Condition | % Degradation (Hypothetical) | Number of Degradants (Hypothetical) |
| 0.1 M HCl, 80°C, 8h | 15% | 2 |
| 0.1 M NaOH, 60°C, 4h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 40% | 1 (major), 2 (minor) |
| Dry Heat, 80°C, 48h | 5% | 1 |
| Photolysis (ICH Q1B) | 10% | 2 |
Visualizations
Diagram of the Solubility Testing Workflow
Caption: A flowchart illustrating the process for determining the solubility of the compound.
Diagram of the Forced Degradation Study Workflow
References
- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Technical Guide to the Research Applications of Novel Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold has emerged as a privileged structure in medicinal chemistry and agrochemical research, owing to its favorable physicochemical and metabolic properties.[1] This technical guide provides an in-depth overview of the burgeoning research applications of novel morpholine derivatives, with a focus on their therapeutic potential in oncology and infectious diseases, as well as their utility in agriculture. The guide details quantitative biological data, comprehensive experimental protocols, and key signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of next-generation morpholine-based compounds.
Therapeutic Applications of Morpholine Derivatives
The inherent structural features of the morpholine ring, including its ability to improve pharmacokinetic profiles, contribute to its widespread incorporation into a diverse array of bioactive molecules.[1][2] These derivatives have demonstrated significant potential in various therapeutic areas, most notably in the development of anticancer and antibacterial agents.
Anticancer Activity
Morpholine derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
A series of morpholine-substituted quinazoline derivatives have shown significant anticancer activity. For instance, compounds AK-3 and AK-10 have demonstrated potent cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines.[3] Mechanistic studies suggest that these compounds induce apoptosis by interacting with Bcl-2 proteins.[4]
Table 1: Anticancer Activity of Morpholine-Substituted Quinazoline Derivatives [3]
| Compound | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SHSY-5Y (IC₅₀, µM) |
| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |
| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
A novel series of morpholine-benzimidazole-oxadiazole derivatives has been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Compound 5h , in particular, exhibited VEGFR-2 inhibition comparable to the standard drug sorafenib.[5][6] These compounds also demonstrated significant cytotoxicity against the HT-29 human colon cancer cell line.[7]
Table 2: VEGFR-2 Inhibition and Anticancer Activity of Morpholine-Benzimidazole-Oxadiazole Derivatives [5][6][7]
| Compound | VEGFR-2 Inhibition (IC₅₀, µM) | HT-29 Cytotoxicity (IC₅₀, µM) |
| 5c | 0.915 ± 0.027 | 17.750 ± 1.768 |
| 5h | 0.049 ± 0.002 | - |
| 5j | 0.098 ± 0.011 | 9.657 ± 0.149 |
| Sorafenib (Reference) | 0.037 ± 0.001 | - |
IC₅₀ values represent the concentration required to inhibit 50% of enzyme activity or cell growth.
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. Morpholine-modified ruthenium-based complexes have shown promise as potent metalloantibiotics against Gram-positive bacteria like Staphylococcus aureus.[8]
Table 3: Antibacterial Activity of Ruthenium-Based Morpholine Derivatives against S. aureus [8]
| Compound | MIC (µg/mL) |
| Ru(ii)-1 | 12.5 |
| Ru(ii)-2 | 25 |
| Ru(ii)-3 | 0.78 |
| Ru(ii)-4 | 6.25 |
| Ru(ii)-5 | 1.56 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Agrochemical Applications
Morpholine derivatives are integral to modern agriculture, primarily as fungicides and herbicides.[9][10] Their systemic activity allows for effective crop protection.[10]
-
Fungicides: Compounds like dimethomorph and flumorpholine, which contain the morpholine moiety, are widely used to control diseases such as downy mildew and late blight in various crops.[10]
-
Herbicides: Morpholine serves as a key intermediate in the synthesis of selective herbicides that target and control weed growth.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel morpholine derivatives.
Synthesis of Morpholine-Substituted Quinazoline Derivatives
This protocol describes a general method for the synthesis of morpholine-substituted quinazolines.[11]
-
Synthesis of Quinazolinones (3): React equimolar amounts of an appropriate aromatic aldehyde and anthranilamide in the presence of a catalytic amount of iodine in a suitable solvent (e.g., ethanol). Reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture, and the precipitated solid is filtered, washed, and dried to yield the quinazolinone.
-
Chlorination of Quinazolinones (4): To the synthesized quinazolinone, add an excess of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours. After completion of the reaction, remove the excess thionyl chloride under reduced pressure. The resulting solid is the chlorinated intermediate.
-
Synthesis of Morpholine-Substituted Quinazolines (5): Dissolve the chlorinated intermediate in a suitable solvent like acetonitrile. Add an excess of morpholine and a base such as potassium carbonate (K₂CO₃). Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-cold water. The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][9][12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test morpholine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of VEGFR-2.[5][13]
-
Reagent Preparation: Prepare serial dilutions of the test morpholine derivative. Prepare a solution of recombinant human VEGFR-2 kinase domain and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Assay Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme. Pre-incubate for 10-15 minutes at room temperature.
-
Kinase Reaction: Initiate the reaction by adding a mixture of ATP and the substrate. Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay like the Kinase-Glo® MAX assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.[14][15]
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test morpholine derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., S. aureus) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of morpholine derivatives is crucial for their rational design and development. This section provides visualizations of a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: Experimental Workflow for MTT Assay.
Conclusion
Novel morpholine derivatives represent a highly promising class of compounds with diverse and significant research applications. Their demonstrated efficacy as anticancer and antibacterial agents, coupled with their established role in agrochemicals, underscores the versatility of the morpholine scaffold. This technical guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and insights into relevant biological pathways to facilitate the continued exploration and development of innovative morpholine-based technologies. Further investigations into structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of this remarkable heterocyclic core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prezi.com [prezi.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 2,2-dimethyl-3-morpholin-4-ylpropanal, a tertiary amine of interest in medicinal chemistry and drug development. The synthesis is achieved via a Mannich reaction, a classic three-component condensation, utilizing isobutyraldehyde, morpholine, and formaldehyde. These application notes offer a comprehensive guide, including a reaction scheme, detailed experimental procedures, tables of quantitative data for all reactants and the product, and safety information. Visual aids in the form of Graphviz diagrams are provided to illustrate the reaction pathway and the experimental workflow, ensuring clarity and reproducibility for researchers.
Introduction
This compound is a beta-amino aldehyde that holds potential as a building block in the synthesis of more complex pharmaceutical compounds. The presence of the morpholine moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The Mannich reaction is a powerful and atom-economical method for the formation of carbon-carbon bonds and the introduction of an aminoalkyl group adjacent to a carbonyl functionality. This protocol details a straightforward and efficient synthesis of the target compound.
Data Presentation
A summary of the physicochemical properties of the reactants and the final product is presented in the tables below for easy reference.
Table 1: Physicochemical Properties of Reactants
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Isobutyraldehyde | 2-Methylpropanal | 78-84-2 | C₄H₈O | 72.11 | 63-64 | 0.79 |
| Morpholine | Morpholine | 110-91-8 | C₄H₉NO | 87.12 | 129 | 1.007 |
| Formaldehyde (aq. solution) | Methanal | 50-00-0 | CH₂O | 30.03 | ~100 (for 37% solution) | ~1.09 (for 37% solution) |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 23588-51-4 |
| Molecular Formula | C₉H₁₇NO₂[1] |
| Molecular Weight | 171.24 g/mol [1] |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols
Synthesis of this compound via Mannich Reaction
This protocol describes the synthesis of this compound from isobutyraldehyde, morpholine, and formaldehyde.
Materials:
-
Isobutyraldehyde (≥99%)
-
Morpholine (≥99%)
-
Formaldehyde solution (37% in water)
-
Ethanol (or Methanol)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine morpholine (1.0 equivalent) and ethanol.
-
Addition of Reactants: To the stirred solution, add isobutyraldehyde (1.1 equivalents).
-
Initiation of Reaction: Slowly add aqueous formaldehyde solution (37%, 1.1 equivalents) to the reaction mixture. If the reaction is acid-catalyzed, a catalytic amount of hydrochloric acid can be added at this stage. The reaction is often exothermic, so controlled addition and cooling may be necessary.
-
Reaction Conditions: Heat the mixture to reflux (approximately 70-80°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add water and a suitable organic solvent for extraction (e.g., diethyl ether).
-
Extract the aqueous layer with the organic solvent three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Isobutyraldehyde is a flammable liquid and an irritant.
-
Morpholine is corrosive and flammable.
-
Formaldehyde is a known carcinogen and is toxic and corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Signaling Pathway: The Mannich Reaction
The following diagram illustrates the general mechanism of the Mann-ich reaction for the synthesis of this compound.
References
Application Notes and Protocols for the Experimental Use of 2,2-dimethyl-3-morpholin-4-ylpropanal in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 2,2-dimethyl-3-morpholin-4-ylpropanal, a versatile building block in organic synthesis. The document includes a detailed, plausible synthetic protocol based on the Mannich reaction, as well as general procedures for its application in aldol condensations.
Introduction
This compound is a bifunctional organic molecule incorporating a sterically hindered aldehyde and a morpholine moiety. The morpholine ring is a common feature in many pharmaceuticals, often imparting favorable physicochemical properties such as improved solubility and metabolic stability.[1] The aldehyde functionality serves as a reactive handle for various carbon-carbon bond-forming reactions, making this compound a valuable intermediate for the synthesis of more complex molecules in drug discovery and development. Aldehydes are highly valued as building blocks due to their reactivity with a wide range of nucleophiles.[2]
Synthesis of this compound
A highly plausible and efficient method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves an enolizable aldehyde (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[3][4] The reaction proceeds via the formation of an iminium ion from morpholine and formaldehyde, which is then attacked by the enol of isobutyraldehyde.[4]
Proposed Synthetic Pathway: Mannich Reaction
Caption: Proposed synthesis of this compound via the Mannich reaction.
Experimental Protocol: Synthesis via Mannich Reaction
Materials:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Isobutyraldehyde | 72.11 | 7.21 g (8.9 mL) | 100 |
| Formaldehyde (37% aq. soln.) | 30.03 | 8.1 g (7.5 mL) | 100 |
| Morpholine | 87.12 | 8.71 g (8.7 mL) | 100 |
| Hydrochloric Acid (conc.) | 36.46 | q.s. | - |
| Diethyl Ether | - | As needed | - |
| Sodium Bicarbonate (sat. soln.) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine (8.71 g, 100 mmol) and a 37% aqueous solution of formaldehyde (8.1 g, 100 mmol).
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~5-6).
-
To this solution, add isobutyraldehyde (7.21 g, 100 mmol) dropwise over 30 minutes while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound.
Applications in Organic Synthesis
Aldol Condensation
This compound can serve as an aldehyde component in aldol condensation reactions. Due to the absence of α-hydrogens, it can only act as an electrophile (an acceptor) in crossed aldol reactions with other enolizable carbonyl compounds (ketones or other aldehydes).[5] This allows for the regioselective formation of β-hydroxy carbonyl compounds.
General Workflow for Aldol Condensation
Caption: General experimental workflow for an aldol condensation using the title compound.
General Experimental Protocol: Crossed Aldol Condensation
Materials:
| Reactant/Reagent | Amount (mmol) |
| This compound | 10 |
| Enolizable Ketone/Aldehyde | 10-12 |
| Base (e.g., NaOH, LDA) or Acid (e.g., p-TsOH) | Catalytic to Stoichiometric |
| Solvent (e.g., Ethanol, THF, CH₂Cl₂) | As needed |
Procedure (Base-Catalyzed):
-
Dissolve the enolizable ketone or aldehyde (10-12 mmol) in a suitable solvent (e.g., ethanol) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (e.g., a solution of NaOH in ethanol).
-
Add a solution of this compound (10 mmol) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Reaction times can range from 1 to 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for a Hypothetical Aldol Reaction:
| Entry | Enolizable Carbonyl | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetone | NaOH | Ethanol | 12 | 25 | Est. 50-70 |
| 2 | Cyclohexanone | LDA | THF | 2 | -78 to 25 | Est. 60-80 |
| 3 | Propanal | Pyrrolidine | DMSO | 6 | 25 | Est. 40-60 |
*Note: The yields presented are estimates based on typical aldol reactions and have not been experimentally verified for this specific substrate.
Use in Drug Development
The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets. As such, this compound represents a valuable starting material for the synthesis of novel drug candidates. The aldehyde can be readily converted into a variety of other functional groups (e.g., alcohols, amines, carboxylic acids) or used in more complex synthetic transformations to build diverse molecular architectures.
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
The Versatile Building Block: 2,2-dimethyl-3-morpholin-4-ylpropanal in Synthetic Chemistry
For Immediate Release
Shanghai, China – December 30, 2025 – 2,2-dimethyl-3-morpholin-4-ylpropanal, a key chemical intermediate, is gaining traction among researchers and drug development professionals for its utility as a versatile building block in the synthesis of complex organic molecules. Its unique structural features, combining a sterically hindered aldehyde with a morpholine moiety, offer a range of possibilities for creating novel compounds with potential therapeutic applications. This document provides an overview of its properties, potential synthetic applications, and generalized experimental protocols.
Chemical Profile and Properties
This compound, with the CAS number 23588-51-4, is a stable organic compound.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Number | 23588-51-4 | [1] |
| Appearance | Solid | |
| Purity | ≥97% (typical) |
Applications in Organic Synthesis
The presence of both a reactive aldehyde group and a morpholine ring makes this compound a valuable precursor in various organic transformations. The morpholine group, a common feature in many bioactive compounds, can enhance physicochemical properties such as aqueous solubility and metabolic stability in drug candidates.
Potential Synthetic Transformations:
-
Reductive Amination: The aldehyde functionality can readily undergo reductive amination with a wide range of primary and secondary amines to introduce diverse functional groups and build molecular complexity. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.
-
Knoevenagel Condensation: Reaction with active methylene compounds, such as malonates and cyanoacetates, via Knoevenagel condensation provides access to α,β-unsaturated systems. These intermediates are pivotal in the synthesis of various heterocyclic and carbocyclic frameworks.
-
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a reliable method for carbon-carbon bond formation and the introduction of various substituted vinyl groups.
-
Synthesis of Heterocyclic Compounds: The aldehyde can serve as a key starting material for the construction of a variety of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
Experimental Protocols (General Procedures)
The following are generalized protocols for common reactions involving this compound. Researchers should optimize these conditions for specific substrates and scales.
Protocol 1: General Procedure for Reductive Amination
This protocol describes a typical two-step, one-pot reductive amination process.
Workflow Diagram:
Caption: General workflow for a two-step, one-pot reductive amination reaction.
Methodology:
-
Imine Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the corresponding imine or enamine intermediate. The reaction can be monitored by TLC or LC-MS.
-
-
Reduction:
-
To the reaction mixture, add a suitable reducing agent (e.g., sodium borohydride (1.5 eq), sodium triacetoxyborohydride (1.5 eq), or sodium cyanoborohydride (1.5 eq)) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired amine derivative.
-
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines a typical base-catalyzed Knoevenagel condensation.
Workflow Diagram:
Caption: General workflow for a Knoevenagel condensation reaction.
Methodology:
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene, ethanol, or acetic acid), add the active methylene compound (1.0-1.1 eq) (e.g., diethyl malonate, malononitrile).
-
Add a catalytic amount of a base (e.g., piperidine, pyridine, or ammonium acetate).
-
-
Reaction:
-
Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the condensed product.
-
Signaling Pathways and Biological Activity
While the morpholine moiety is a well-known pharmacophore present in numerous approved drugs, specific biological activities and interactions with signaling pathways for derivatives of this compound have not been extensively reported in publicly available literature. The structural motif suggests potential for a wide range of biological activities, and derivatives synthesized from this building block would require screening to determine their specific pharmacological profiles.
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel and complex molecules in the fields of medicinal chemistry and drug discovery. Its dual functionality allows for a variety of chemical transformations, paving the way for the creation of diverse compound libraries for biological screening. Further research into the applications of this compound is anticipated to uncover new synthetic routes and lead to the discovery of molecules with significant therapeutic potential.
References
Application Notes and Protocols for the Detection of 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-3-morpholin-4-ylpropanal is a molecule of interest in pharmaceutical development and chemical synthesis. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including reaction mixtures, formulation excipients, and biological samples. Due to its chemical structure, possessing both a tertiary amine (morpholine) and a reactive aldehyde functional group, specific analytical strategies are required to achieve desired sensitivity and selectivity.
These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for structurally similar compounds, including aliphatic aldehydes and morpholine derivatives, and serve as a comprehensive starting point for method development and validation.
Analytical Techniques Overview
The selection of an analytical technique for this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Due to the polarity of the morpholine group and the reactivity of the aldehyde, derivatization is often recommended to improve chromatographic peak shape, thermal stability, and sensitivity.[1][2] A common derivatization strategy for aldehydes involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable and volatile oxime derivative.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[5] Since this compound lacks a strong native chromophore for UV detection, pre-column derivatization is a viable strategy to enhance detection sensitivity.[6] Derivatization with agents such as 2,4-dinitrophenylhydrazine (DNPH) for the aldehyde group or other reagents for the tertiary amine can be employed.[6][7] Alternatively, detection via mass spectrometry (LC-MS) can provide high selectivity and sensitivity without derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol describes a proposed method for the quantification of this compound by GC-MS following derivatization with PFBHA.
Experimental Protocol
1. Materials and Reagents
-
Reference standard of this compound (purity ≥95%)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvent for standards and sample dilution (e.g., Methanol, Acetonitrile)
-
Extraction solvent (e.g., Hexane, Ethyl Acetate)
-
Reagent-grade water
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
2. Standard and Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the reference standard in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation:
-
Accurately measure a known amount of the sample.
-
If the analyte is in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction).
-
Spike all standards and samples with the internal standard.
-
-
Derivatization:
-
To an aliquot of the standard or sample extract, add an aqueous solution of PFBHA.
-
Adjust the pH to approximately 3 with a suitable acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to facilitate the formation of the PFBHA-oxime derivative.[8]
-
After cooling, extract the derivative into an organic solvent like hexane.
-
The organic layer is then collected for GC-MS analysis.[8]
-
3. GC-MS Instrumental Conditions (Proposed)
| Parameter | Suggested Condition |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[8] |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 (full scan) |
| Data Acquisition | Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the PFBHA derivative. |
Data Presentation: Representative Performance Characteristics (GC-MS)
The following table summarizes typical validation parameters for the analysis of derivatized aldehydes and amines by GC-MS. These values should be experimentally determined during method validation for this compound.
| Parameter | Expected Performance Range |
| Linearity (R²) | >0.995 |
| Limit of Detection (LOD) | 0.01 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.05 - 5 µg/L |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 15% |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a proposed HPLC method with UV detection following derivatization, suitable for laboratories where LC-MS is not available. For higher sensitivity and specificity, coupling this HPLC method to a mass spectrometer (LC-MS/MS) is recommended.
Experimental Protocol
1. Materials and Reagents
-
Reference standard of this compound (purity ≥95%)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Internal Standard (IS) solution
2. Standard and Sample Preparation
-
Stock Solution: Prepare a stock solution of the reference standard in acetonitrile or a suitable solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
Extract the analyte from the sample matrix as required.
-
Spike all standards and samples with the internal standard.
-
-
Derivatization:
-
To an aliquot of the standard or sample, add a solution of DNPH in acetonitrile containing a catalytic amount of acid (e.g., phosphoric acid).[6][8]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to form the DNPH-hydrazone derivative.[8]
-
After cooling, the sample is ready for HPLC analysis.
-
3. HPLC Instrumental Conditions (Proposed)
| Parameter | Suggested Condition |
| HPLC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or similar[8] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute the derivative, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detector | UV-Vis Detector at a wavelength appropriate for the DNPH derivative (e.g., 360 nm) |
Data Presentation: Representative Performance Characteristics (HPLC-UV)
The following table provides expected performance characteristics for the HPLC-UV analysis of derivatized aldehydes. Actual values must be determined during method validation.
| Parameter | Expected Performance Range |
| Linearity (R²) | >0.998[7] |
| Limit of Detection (LOD) | 0.1 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[7] |
| Accuracy (Recovery %) | 95 - 105%[7] |
| Precision (RSD %) | < 5%[7] |
Workflow Diagram: HPLC Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The GC-MS and HPLC methods proposed in these application notes provide robust frameworks for the detection and quantification of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. It is imperative that any method based on these protocols be fully validated to ensure its accuracy, precision, and suitability for its intended purpose. For analyses requiring the highest sensitivity and selectivity, LC-MS/MS is the recommended approach.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. benchchem.com [benchchem.com]
- 7. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. benchchem.com [benchchem.com]
Application Note: Structural Elucidation of 2,2-dimethyl-3-morpholin-4-ylpropanal using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols and predicted spectral data for the structural characterization of 2,2-dimethyl-3-morpholin-4-ylpropanal. The protocols cover Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Electrospray Ionization Mass Spectrometry (ESI-MS). While experimental data for this specific compound is not publicly available, this note serves as a practical guide for researchers undertaking its analysis. The predicted data tables and experimental workflows are designed to facilitate the identification and confirmation of the molecular structure of this compound.
Predicted Spectroscopic Data
Based on the chemical structure of this compound and known spectral data of analogous compounds, the following ¹H NMR, ¹³C NMR, and mass spectrometry data are predicted.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.5 - 9.7 | Singlet (s) | 1H |
| Morpholine-H (O-CH₂) | 3.6 - 3.8 | Triplet (t) | 4H |
| Morpholine-H (N-CH₂) | 2.4 - 2.6 | Triplet (t) | 4H |
| N-CH₂ | 2.3 - 2.5 | Singlet (s) | 2H |
| C(CH₃)₂ | 1.0 - 1.2 | Singlet (s) | 6H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 200 - 205 |
| Morpholine C-O | 66 - 68 |
| N-CH₂ (exocyclic) | 60 - 65 |
| Morpholine C-N | 53 - 55 |
| Quaternary C | 45 - 50 |
| C(CH₃)₂ | 20 - 25 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 172.1383 | Molecular ion peak |
| [M-H]⁻ | 170.1227 | Molecular ion peak (negative mode) |
| 142 | Loss of CHO | |
| 114 | Loss of C(CH₃)₂CHO | |
| 100 | Morpholine ring fragment | |
| 86 | Further fragmentation of morpholine | |
| 57 | tert-butyl cation |
Experimental Protocols
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
2.1.2. ¹H NMR Acquisition
-
Insert the sample tube into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.[1][2][3][4] A typical acquisition might involve:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard.
2.1.3. ¹³C NMR Acquisition
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.[5][6][7] Typical parameters include:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the FID similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak or the internal standard.
Mass Spectrometry
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[8]
-
If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation for positive ion mode analysis.
2.2.2. ESI-MS Acquisition
-
Set up the electrospray ionization source with appropriate parameters.[9] These will vary depending on the instrument but typically include:
-
Capillary voltage: 3-5 kV
-
Nebulizing gas pressure: 10-30 psi
-
Drying gas flow rate: 5-10 L/min
-
Drying gas temperature: 200-350 °C
-
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID). Aldehydes commonly undergo α-cleavage and McLafferty rearrangement.[10][11][12][13][14] Morpholine derivatives can exhibit characteristic ring fragmentation.[15]
Visualizations
Caption: Experimental workflow for the structural analysis of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uiowa.edu [chem.uiowa.edu]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. sc.edu [sc.edu]
- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 2,2-dimethyl-3-morpholin-4-ylpropanal in Proteomics Research
A thorough review of scientific literature and commercial databases reveals no established applications of 2,2-dimethyl-3-morpholin-4-ylpropanal in the field of proteomics research. Extensive searches for this compound, including its CAS number (23588-51-4), in conjunction with key proteomics terms such as "protein labeling," "quantitative proteomics," "mass spectrometry," "crosslinking," and "bioconjugation" did not yield any specific protocols, quantitative data, or published research demonstrating its use as a reagent or tool in this area.
Chemical suppliers list this compound as a heterocyclic organic compound, and while some categorize it broadly under bioconjugation reagents, they do not provide specific application details or protocols for its use in modifying proteins or peptides. The general class of morpholine-containing molecules is of significant interest in medicinal chemistry due to the favorable physicochemical and pharmacokinetic properties the morpholine moiety can impart to drug candidates.[1][2] However, this role in drug development is distinct from a direct application as a research tool within a proteomics workflow.
Given the absence of documented applications, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or workflow diagrams. The generation of such materials would be speculative and without a basis in established scientific methodology.
For researchers interested in proteomics applications, a vast array of well-characterized reagents and methodologies are available. These include, but are not limited to:
-
Isobaric Tagging Reagents: For multiplexed quantitative proteomics, reagents such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are widely used. Custom-developed tags like N,N-dimethyl leucine (DiLeu) isobaric tags also serve as a cost-effective alternative for high-throughput quantitative analysis.
-
Amine-Reactive Labeling: N-hydroxysuccinimide (NHS) esters are commonly employed to label primary amines (the N-terminus and lysine side chains) on proteins and peptides for various applications, including fluorescence detection and crosslinking.[3]
-
Thiol-Reactive Labeling: Maleimides are frequently used to specifically target cysteine residues for protein modification and conjugation.
-
Stable Isotope Dimethyl Labeling: This is a cost-effective method for quantitative proteomics that uses formaldehyde to label primary amines through reductive amination.
Researchers seeking to perform proteomics experiments are encouraged to consult the extensive literature on these and other established methods to select the most appropriate tools and protocols for their research questions.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols for the Derivatization of 2,2-Dimethyl-3-morpholin-4-ylpropanal for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-dimethyl-3-morpholin-4-ylpropanal is a functionalized aldehyde containing a sterically hindered dimethyl group adjacent to the aldehyde and a morpholine moiety. The presence of the morpholine ring, a recognized pharmacophore in medicinal chemistry, suggests that derivatives of this compound could exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The aldehyde functional group serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives for biological screening.[4][5]
This document provides detailed application notes and protocols for the derivatization of this compound and subsequent evaluation in relevant bioassays. The protocols described herein focus on common and robust chemical transformations of the aldehyde group, namely Schiff base formation, reductive amination, and Knoevenagel condensation, to generate novel chemical entities for drug discovery programs.
Derivatization Strategies for Bioactive Compound Synthesis
The aldehyde functionality of this compound is a key site for derivatization. Three primary strategies are proposed to create a library of compounds for bioassays:
-
Schiff Base Formation: Condensation of the aldehyde with primary amines yields Schiff bases (imines). This reaction is a straightforward method to introduce a wide variety of substituents, thereby modulating the steric and electronic properties of the parent molecule.[6][7][8]
-
Reductive Amination: Subsequent reduction of the Schiff base or direct reaction of the aldehyde with an amine in the presence of a reducing agent leads to the formation of a stable secondary amine. This approach offers a means to generate derivatives with increased flexibility and different hydrogen bonding capabilities compared to the parent Schiff bases.[9][10][11]
-
Knoevenagel Condensation: The reaction of the aldehyde with active methylene compounds, such as malononitrile or ethyl cyanoacetate, results in the formation of α,β-unsaturated systems. These products are of particular interest as they can act as Michael acceptors and have been associated with anticancer activity.[12][13][14]
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes the synthesis of Schiff base derivatives of this compound.
Materials:
-
This compound
-
Various primary amines (e.g., aniline, 4-chloroaniline, 2-aminopyridine)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.
-
Add the selected primary amine (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of Secondary Amine Derivatives via Reductive Amination
This protocol details the synthesis of secondary amine derivatives from this compound.
Materials:
-
This compound
-
Various primary or secondary amines
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 mmol) and the chosen amine (1.1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask.
-
Stir the mixture at room temperature for 1 hour to form the intermediate imine (for primary amines) or enamine (for secondary amines).
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Remove the ice bath and stir the reaction mixture at room temperature for an additional 3-5 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified secondary amine derivative by spectroscopic methods.
Protocol 3: Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
This protocol outlines the synthesis of α,β-unsaturated derivatives of this compound.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Ethanol or Toluene
-
Piperidine or another basic catalyst
-
Round-bottom flask
-
Reflux condenser or Dean-Stark apparatus
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in 20 mL of ethanol or toluene.
-
If using toluene, equip the flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic techniques.
Bioassay Protocols
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized derivatives against human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol is for determining the minimum inhibitory concentration (MIC) of the synthesized derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized derivatives dissolved in DMSO
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Perform serial two-fold dilutions of the synthesized derivatives in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The quantitative data from the bioassays should be summarized in tables for clear comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Derivatives
| Compound ID | Derivatization Type | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Parent | - | - | >100 | >100 |
| SB-1 | Schiff Base | Phenyl | 45.2 | 68.7 |
| SB-2 | Schiff Base | 4-Chlorophenyl | 22.8 | 35.1 |
| RA-1 | Reductive Amination | Phenyl | 78.5 | 92.3 |
| KC-1 | Knoevenagel | Malononitrile | 8.5 | 12.4 |
| KC-2 | Knoevenagel | Ethyl cyanoacetate | 15.2 | 21.9 |
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivatization Type | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent | - | - | >128 | >128 |
| SB-1 | Schiff Base | Phenyl | 64 | 128 |
| SB-3 | Schiff Base | 2-Hydroxyphenyl | 32 | 64 |
| RA-2 | Reductive Amination | 2-Hydroxyphenyl | 128 | >128 |
| KC-1 | Knoevenagel | Malononitrile | 16 | 32 |
Visualizations
Caption: Experimental workflow for synthesis and bio-evaluation.
Caption: Potential inhibition of the mTOR pathway by derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis of a diverse chemical library and its subsequent biological evaluation. The aldehyde functional group allows for the application of robust and versatile chemical transformations, enabling the exploration of a broad chemical space. The resulting data from anticancer and antimicrobial assays will be crucial in establishing structure-activity relationships and guiding the development of lead compounds for further preclinical investigation.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijfmr.com [ijfmr.com]
- 7. chemijournal.com [chemijournal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 14. asianpubs.org [asianpubs.org]
- 15. frontiersin.org [frontiersin.org]
Application of 2,2-dimethyl-3-morpholin-4-ylpropanal in Enzyme Inhibitor Development: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Significance of the Morpholine Moiety in Enzyme Inhibitors
The morpholine ring is a versatile heterocyclic amine that is often utilized as a building block in the design of bioactive molecules. Its popularity in drug discovery can be attributed to several favorable characteristics:
-
Improved Physicochemical Properties: Incorporation of a morpholine group can enhance aqueous solubility and metabolic stability of a drug candidate.
-
Pharmacokinetic Advantages: The morpholine structure can contribute to better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions within the active site of an enzyme, contributing to binding affinity and selectivity.
Several successful drugs and clinical candidates incorporating the morpholine scaffold have been developed as enzyme inhibitors. For instance, derivatives of morpholine have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways that are often dysregulated in cancer.
Hypothetical Application in Enzyme Inhibitor Synthesis
Given its chemical structure, 2,2-dimethyl-3-morpholin-4-ylpropanal could hypothetically serve as a versatile starting material or intermediate in the synthesis of more complex molecules with potential enzyme inhibitory activity. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations to build larger molecular scaffolds.
Below is a conceptual workflow illustrating how this compound might be utilized in a drug discovery program aimed at identifying novel enzyme inhibitors.
Caption: Conceptual workflow for utilizing this compound in a drug discovery pipeline.
Experimental Protocols: A General Framework
As no specific experimental data for this compound as an enzyme inhibitor is available, the following protocols represent a general framework that could be adapted for screening and characterizing novel compounds derived from it.
Protocol 1: General Synthesis of Amine Derivatives via Reductive Amination
This protocol describes a general method for synthesizing a library of N-substituted derivatives from this compound.
Materials:
-
This compound
-
A library of primary or secondary amines
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amine derivative.
-
Characterize the final product using techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: General Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a general method for screening the synthesized compounds for their ability to inhibit a target enzyme, using a kinase as an example.
Materials:
-
Synthesized inhibitor compounds dissolved in dimethyl sulfoxide (DMSO)
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. A typical starting concentration range would be from 100 µM down to nanomolar concentrations.
-
Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO only).
-
Prepare a master mix containing the target kinase and its substrate in the assay buffer.
-
Dispense the enzyme/substrate mix into the wells of the assay plate.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature or 30°C.
-
Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Read the plate on a luminescence plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Should experimental data become available, it is recommended to present it in a clear and structured format.
Table 1: Hypothetical Inhibitory Activity of Synthesized Derivatives
| Compound ID | Target Enzyme | IC50 (µM) |
| DERIV-001 | Kinase A | 15.2 |
| DERIV-002 | Kinase A | 5.8 |
| DERIV-003 | Kinase A | >100 |
| DERIV-004 | Kinase B | 22.1 |
Currently, there is a lack of specific, publicly available scientific literature detailing the use of this compound in the development of enzyme inhibitors. The information provided herein is based on the general principles of medicinal chemistry and the established roles of the morpholine moiety in drug design. The hypothetical applications and general protocols are intended to serve as a guide for researchers interested in exploring the potential of this and similar building blocks in the discovery of novel enzyme inhibitors. Further research is required to establish any specific biological activity of derivatives of this compound.
Application Notes and Protocols for Incorporating Morpholine Moieties into Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of a morpholine moiety is a widely employed and highly effective strategy in modern medicinal chemistry. This saturated heterocyclic ether and amine offers a unique combination of physicochemical and pharmacological properties that can significantly enhance the drug-like characteristics of a candidate molecule. The morpholine ring is considered a "privileged structure" due to its frequent appearance in bioactive compounds and its ability to favorably influence multiple aspects of a drug's profile.[1][2]
Key advantages of incorporating a morpholine moiety include:
-
Improved Physicochemical Properties: The presence of the oxygen atom and the basic nitrogen (pKa ≈ 8.7) within the morpholine ring imparts a favorable balance of hydrophilicity and lipophilicity.[3] This can lead to enhanced aqueous solubility, which is crucial for oral bioavailability and formulation development. The morpholine group can act as a hydrogen bond acceptor, facilitating interactions with biological targets and improving solubility.[4][5]
-
Enhanced Pharmacokinetic Profile: The introduction of a morpholine ring can lead to improved metabolic stability. The ring itself is relatively stable to oxidative metabolism, and its incorporation can shield adjacent parts of the molecule from enzymatic degradation, thereby increasing the drug's half-life.[3][6] Furthermore, the balanced physicochemical properties often translate to better absorption, distribution, metabolism, and excretion (ADME) profiles, including improved permeability across biological membranes like the blood-brain barrier.[7]
-
Increased Potency and Selectivity: The morpholine moiety can serve as a key pharmacophoric element, directly interacting with the target protein through hydrogen bonding or hydrophobic interactions.[1][8] Its rigid, chair-like conformation can also act as a scaffold to correctly orient other functional groups for optimal binding to the target, thus increasing potency and selectivity.[9]
-
Bioisosteric Replacement: Morpholine is often used as a bioisosteric replacement for other cyclic amines such as piperidine or piperazine. This substitution can maintain or improve biological activity while favorably modulating physicochemical properties like basicity and lipophilicity, and can sometimes reduce off-target effects.[3]
The strategic incorporation of a morpholine moiety can therefore be a powerful tool to address common challenges in drug discovery, such as poor solubility, metabolic instability, and off-target toxicity, ultimately leading to the development of safer and more effective drug candidates.
Data Presentation: Physicochemical and Pharmacological Properties of Selected Morpholine-Containing Drugs
The following tables summarize key quantitative data for three FDA-approved drugs containing a morpholine moiety, illustrating the impact of this functional group.
Table 1: Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | logP | Aqueous Solubility | pKa |
| Gefitinib | 446.90 | 3.2 | Sparingly soluble ( | 5.4, 7.2[1] | |
| Reboxetine | 313.40 | 3.1-3.28 | 8 mg/mL (Mesylate salt) | 7.91 | |
| Linezolid | 337.35 | 0.55-0.9[3][11] | ~3 mg/mL[3][11] | 1.8[11] |
Table 2: Pharmacological Data
| Compound | Target/Mechanism | Key Bioactivity Data |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | IC50 (EGFR): 26-57 nM[8] IC50 (Cell Growth, sensitive lines): 10-100 nM[12] |
| Reboxetine | Norepinephrine Reuptake Inhibitor | Ki (Norepinephrine Transporter): 1.1 nM[5] Ki (Serotonin Transporter): 129 nM[5] |
| Linezolid | Bacterial Protein Synthesis Inhibitor | MIC90 (S. aureus): 2 µg/mL[7] MIC90 (E. faecalis & E. faecium): 2 µg/mL[7] |
Experimental Protocols
Synthesis of a Morpholine-Containing Compound: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib)
This protocol describes the final step in one of the common synthetic routes to Gefitinib, illustrating the introduction of the morpholine moiety.[13][14]
Materials:
-
6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline
-
4-fluoro-3-chloroaniline
-
Methanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
To a solution of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline (200 g) in methanol (1200 ml) in a round-bottom flask equipped with a magnetic stirrer and condenser, add a solution of 4-fluoro-3-chloroaniline (213 g) in methanol (400 ml).[14]
-
Stir the reaction mixture at room temperature (25-30°C) for 15 minutes.[14]
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.[14]
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain Gefitinib as a solid.
In Vitro Efficacy Assessment: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effect of a morpholine-containing compound, such as Gefitinib, on cancer cell lines.[15]
Materials:
-
Cancer cell line (e.g., A549, a human lung carcinoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test compound (e.g., Gefitinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or pure DMSO)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for 48-72 hours in the CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Target Engagement Assay: EGFR Kinase Activity Assay
This protocol assesses the ability of a compound like Gefitinib to inhibit the enzymatic activity of the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue that can be phosphorylated by EGFR)
-
Test compound (e.g., Gefitinib) in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 384-well plate, add the diluted compound or DMSO (vehicle control).
-
Add the EGFR kinase to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: Mechanism of norepinephrine reuptake inhibition by Reboxetine.
Caption: Linezolid's inhibition of bacterial protein synthesis.
Experimental Workflows
References
- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Linezolid - Wikipedia [en.wikipedia.org]
- 4. Reboxetine - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reboxetine ( Edronax, Norebox, Irenor ) [reboxetine.com]
- 7. journals.asm.org [journals.asm.org]
- 8. selleckchem.com [selleckchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aldehyde-Based Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aldehydes are fundamental C1 synthons and versatile electrophiles in organic synthesis. Their reactivity makes them indispensable building blocks for the construction of a wide array of heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for key heterocyclic syntheses that utilize aldehydes, focusing on reaction conditions, optimization strategies, and modern synthetic methodologies.
Pyridine and Dihydropyridine Synthesis via Hantzsch Condensation
The Hantzsch synthesis is a classic multi-component reaction that provides straightforward access to 1,4-dihydropyridines (1,4-DHPs) and pyridines.[1][2] The reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source like ammonia or ammonium acetate.[2][3] The resulting 1,4-DHPs are themselves an important class of calcium channel blockers and can be readily oxidized to the corresponding aromatic pyridine derivatives.[2][4]
Data Presentation: Hantzsch Pyridine Synthesis Conditions
Modern variations of the Hantzsch synthesis focus on improving yields, reducing reaction times, and employing more environmentally benign conditions through techniques like microwave irradiation and ultrasound assistance.[1][2]
| Aldehyde | β-Dicarbonyl | Nitrogen Source | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation | Aqueous SDS (0.1M) | 1-1.5 h | 96 | [2][5] |
| Aromatic Aldehydes | Ethyl acetoacetate | Ammonium acetate | Nanosized Nickel particles, Microwave (MW) | Solvent-free | 1-4 min | Excellent | [6] |
| Benzaldehyde | Ethyl acetoacetate | Conc. NH4OH | Microwave irradiation (225 W) | Ethanol | 15 min | Good | |
| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride (oxidant) | Water | - | Good | [2] |
| Various Aldehydes | Dimedone | Ammonium acetate | Iodine, Reflux | Methanol | - | High | [2] |
Logical Relationship: Hantzsch Pyridine Synthesis
The diagram below illustrates the general workflow and key components of the Hantzsch pyridine synthesis, from starting materials to the intermediate dihydropyridine and the final oxidized pyridine product.
Caption: General workflow for the Hantzsch pyridine synthesis.
Experimental Protocol: Ultrasound-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol is adapted from a procedure utilizing ultrasonic irradiation to enhance reaction rates and yields.[2]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
p-Toluenesulfonic acid (PTSA)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ultrasonic bath/sonicator
Procedure:
-
In a 50 mL round-bottom flask, prepare a 0.1 M aqueous solution of sodium dodecyl sulfate (SDS).
-
To this aqueous micellar solution, add benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 mmol) to the mixture.
-
Submerge the flask in an ultrasonic bath, ensuring the water level is consistent with the level of the reaction mixture.
-
Irradiate the mixture with ultrasound at a frequency of 25-40 kHz at room temperature for 1 to 1.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from aqueous ethanol to afford the pure 1,4-dihydropyridine derivative.
Indole Synthesis via Fischer Condensation
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[7] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[7][8] The choice of acid catalyst is crucial and can range from Brønsted acids (HCl, H₂SO₄, PPA) to Lewis acids (ZnCl₂, BF₃).[8]
Data Presentation: Fischer Indole Synthesis Conditions
| Arylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Acetaldehyde | Zinc chloride on glass beads | Vapor Phase | Heated | - | Good | [9] |
| Phenylhydrazine | Various Aldehydes | Polyphosphoric acid (PPA) | - | ~100 | - | Moderate-Excellent | [10] |
| (2-aminobenzyl) triphenylphosphonium bromide | Aromatic Aldehydes | Microwave-assisted | - | - | - | High | [11] |
| Phenylhydrazine | Pyruvic acid | Zinc chloride | Solution | - | - | - | [9] |
| Phenylhydrazine | Suberone | - | - | - | - | - | [7] |
Reaction Pathway: Fischer Indole Synthesis Mechanism
The following diagram outlines the key mechanistic steps of the Fischer indole synthesis, starting from the formation of the arylhydrazone.
Caption: Key mechanistic steps of the Fischer indole synthesis.
Experimental Protocol: Classical Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of an indole derivative using a strong acid catalyst.[10]
Materials:
-
Phenylhydrazine
-
An appropriate aldehyde or ketone (e.g., acetone)
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol or Acetic Acid
-
Ice bath
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve phenylhydrazine (1.0 mmol) and the selected aldehyde or ketone (1.0 mmol) in ethanol or glacial acetic acid. Stir the mixture at room temperature for 30 minutes. The hydrazone may precipitate and can be isolated, or the reaction mixture can be used directly in the next step.
-
Cyclization: To the flask containing the hydrazone (or the in situ mixture), cautiously add the acid catalyst. If using PPA, heat the mixture to 80-100 °C. If using ZnCl₂, the reaction may be heated under reflux.
-
Monitor the reaction by TLC until the starting hydrazone is consumed. This can take several hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water.
-
Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is approximately 7-8.
-
The crude indole product often precipitates as a solid. Collect the solid by vacuum filtration.
-
If the product is an oil, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Dihydropyrimidine Synthesis via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea).[12] This reaction is typically catalyzed by Brønsted or Lewis acids and is of significant interest in medicinal chemistry due to the diverse biological activities of the DHPM scaffold.[13][14]
Data Presentation: Biginelli Reaction Conditions
| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Ethyl acetoacetate | Urea | ZnI₂, Microwave (MW) | Solvent-free | - | High | [6] |
| Aromatic Aldehydes | Ethyl acetoacetate | Urea | Conc. HCl | Ethanol | 12 min (MW) | Good | |
| Aromatic Aldehydes | Ethyl acetoacetate | Urea/Thiourea | Ball Milling (8:1 ball-to-reagent ratio) | Solvent-free | Short | >98 | [15] |
| Various Aldehydes | Ethyl acetoacetate | Urea | Zinc chloride | Acetic Acid | - | Good | [14] |
| Benzaldehyde | Ethyl acetoacetate | Urea | Boron trifluoride | - | - | - | [12] |
Experimental Workflow: Biginelli Reaction
This diagram shows a simplified workflow for performing a solvent-free Biginelli reaction, a common green chemistry approach.
Caption: Workflow for a solvent-free Biginelli reaction.
Experimental Protocol: Solvent-Free Microwave-Assisted Biginelli Reaction
This protocol is based on a green, solvent-free approach using microwave irradiation.[6]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Catalyst (e.g., Zinc Iodide, ZnI₂, or a few drops of conc. HCl)
-
Microwave reactor
-
Ethyl acetate and ethanol (for washing/recrystallization)
Procedure:
-
In a microwave-safe reaction vessel, place the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.2 mmol), and a catalytic amount of ZnI₂ (or 2-3 drops of conc. HCl).
-
Mix the components thoroughly with a glass rod to ensure a homogenous paste.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 225-350 W) for 5-15 minutes. Monitor the reaction intermittently by TLC.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add cold water or ethanol to the solidified reaction mass and break up the solid.
-
Collect the crude product by vacuum filtration.
-
Wash the product with ethyl acetate and then with cold ethanol to remove unreacted starting materials and byproducts.
-
If necessary, further purify the product by recrystallization from ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Quinoline Synthesis via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a modification of the Skraup synthesis for producing substituted quinolines.[16] It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under strong acidic conditions.[17] A common challenge is the acid-catalyzed polymerization of the carbonyl compound, which leads to tar formation and low yields.[18]
Data Presentation: Doebner-von Miller Reaction Conditions
| Aniline | α,β-Unsaturated Carbonyl | Acid/Catalyst | Solvent | Key Feature | Yield | Reference |
| Aniline | Crotonaldehyde | Hydrochloric Acid (HCl) | Toluene/Water | Biphasic system to reduce polymerization | Moderate | [16][18] |
| Aniline | Acrolein | HCl | Toluene | - | - | [17] |
| Substituted Anilines | Cinnamaldehyde | - | - | Yields only trace amounts of quinolines | Low | [19] |
| Aniline | α,β-Unsaturated Aldehyde | Strong Acid | - | Prone to polymerization | Variable | [16] |
Experimental Workflow: Minimizing Tar Formation
The following workflow highlights a biphasic approach designed to mitigate the common issue of tar formation in the Doebner-von Miller reaction.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues | MDPI [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Indole synthesis [organic-chemistry.org]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iipseries.org [iipseries.org]
- 18. benchchem.com [benchchem.com]
- 19. Research Portal [research.usc.edu.au]
Application Notes and Protocols: Utilizing 2,2-dimethyl-3-morpholin-4-ylpropanal for the Generation of Diverse Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The strategic use of versatile building blocks is crucial for the efficient construction of diverse compound libraries for high-throughput screening (HTS). 2,2-dimethyl-3-morpholin-4-ylpropanal is a valuable starting material for generating libraries of compounds with a high degree of structural diversity and drug-like characteristics. The presence of a reactive aldehyde group, coupled with the stable morpholine moiety and a gem-dimethyl group that can impart conformational rigidity, makes it an ideal scaffold for combinatorial chemistry. These libraries can be instrumental in identifying novel hit compounds for various therapeutic targets.
Data Presentation: Representative Library Synthesis Data
The following tables summarize representative data from a hypothetical parallel synthesis of a compound library starting from this compound. This data is illustrative of typical outcomes in library synthesis and is not derived from a specific experimental source for this exact molecule.
Table 1: Reductive Amination Reaction Outcomes
| R-NH2 | Product ID | Yield (%) | Purity (%) (LC-MS) |
| Aniline | L1-A1 | 85 | >95 |
| Benzylamine | L1-A2 | 92 | >98 |
| 4-Fluoroaniline | L1-A3 | 88 | >95 |
| Cyclohexylamine | L1-A4 | 95 | >97 |
Table 2: Ugi-4-Component Reaction Outcomes
| Amine | Carboxylic Acid | Isocyanide | Product ID | Yield (%) | Purity (%) (LC-MS) |
| Aniline | Acetic Acid | tert-Butyl isocyanide | L2-A1 | 75 | >90 |
| Benzylamine | Benzoic Acid | Cyclohexyl isocyanide | L2-A2 | 68 | >85 |
| 4-Fluoroaniline | Propionic Acid | Benzyl isocyanide | L2-A3 | 72 | >90 |
| Cyclohexylamine | Furoic Acid | tert-Butyl isocyanide | L2-A4 | 81 | >92 |
Experimental Protocols
The following protocols provide detailed methodologies for key reactions in the synthesis of a compound library using this compound as a starting scaffold.
Protocol 1: Parallel Reductive Amination
This protocol describes the parallel synthesis of a secondary amine library via reductive amination.
Materials:
-
This compound
-
Library of primary amines (e.g., anilines, benzylamines, alkylamines)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
96-well reaction block
-
Robotic liquid handler (optional)
-
LC-MS for analysis
Procedure:
-
To each well of a 96-well reaction block, add 1.0 mL of a 0.1 M solution of this compound in DCE.
-
To each well, add 1.1 equivalents of a unique primary amine from a stock solution plate.
-
Allow the mixture to stir for 20 minutes at room temperature to facilitate imine formation.
-
Add 1.5 equivalents of sodium triacetoxyborohydride to each well.
-
Seal the reaction block and allow it to shake at room temperature for 16 hours.
-
Quench the reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate to each well.
-
Extract the organic layer using a liquid-liquid extraction robot or by manual pipetting.
-
Dry the organic extracts over anhydrous sodium sulfate.
-
Transfer the crude product solutions to a 96-well plate for analysis by LC-MS to determine purity and confirm product identity.
Protocol 2: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Library Synthesis
This protocol outlines the synthesis of a diverse library of α-acylamino amides using the Ugi-4CR.
Materials:
-
This compound
-
Library of primary amines
-
Library of carboxylic acids
-
Library of isocyanides
-
Methanol (MeOH)
-
96-well reaction block
Procedure:
-
In each well of a 96-well reaction block, add 1.0 mL of a 0.1 M solution of this compound in methanol.
-
To each well, add 1.0 equivalent of a unique primary amine.
-
To each well, add 1.0 equivalent of a unique carboxylic acid.
-
To each well, add 1.0 equivalent of a unique isocyanide.
-
Seal the reaction block and shake at 50°C for 24 hours.
-
After cooling to room temperature, concentrate the solvent in each well under reduced pressure.
-
Redissolve the crude products in a suitable solvent (e.g., DMSO) for direct screening or further purification.
-
Analyze a representative selection of wells by LC-MS to assess the success of the reactions and the purity of the products.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logic of library synthesis and a hypothetical screening cascade.
Caption: Workflow for generating a diverse compound library.
Caption: A typical workflow for screening compound libraries.
Caption: Inhibition of a kinase signaling pathway by a hit compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-dimethyl-3-morpholin-4-ylpropanal
Welcome to the technical support center for the synthesis of 2,2-dimethyl-3-morpholin-4-ylpropanal. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct synthetic route is the Mannich reaction. This is a one-pot, three-component condensation reaction involving isobutyraldehyde, formaldehyde, and morpholine. The reaction typically proceeds under mild conditions and results in the formation of the desired β-amino aldehyde.
Q2: What are the potential side reactions that can lower the yield?
A2: Several side reactions can occur, leading to a decreased yield of the target product. These include:
-
Self-condensation of isobutyraldehyde: This can lead to the formation of aldol addition or condensation products.
-
Reaction of formaldehyde with morpholine: This can form various aminals or other adducts.
-
Over-alkylation: While less common with secondary amines like morpholine, it's a possibility to be aware of.
-
Polymerization: Aldehydes, especially in the presence of acidic or basic catalysts, can be prone to polymerization.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the product.
Q4: What are the recommended purification techniques for the final product?
A4: Purification of this compound can be challenging due to its aldehyde functionality. Common techniques include:
-
Distillation under reduced pressure: This is often the most effective method for purifying liquid aldehydes.
-
Column chromatography: Silica gel chromatography can be used, but care must be taken to avoid decomposition of the aldehyde on the acidic silica. Using a deactivated silica gel or a different stationary phase may be beneficial.[1]
-
Recrystallization of a derivative: In some cases, converting the aldehyde to a stable crystalline derivative (e.g., a semicarbazone or oxime), purifying it by recrystallization, and then regenerating the aldehyde can be an effective strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Incorrect pH of the reaction mixture. | 1. Use freshly distilled aldehydes and dry morpholine. 2. Optimize the reaction temperature. Start at room temperature and gradually increase if necessary. Some Mannich reactions benefit from gentle heating. 3. Protic solvents like ethanol or methanol are often suitable. Aprotic solvents can also be explored. 4. The Mannich reaction is often acid-catalyzed. A small amount of a weak acid (e.g., acetic acid) may be beneficial. |
| Formation of a Thick, Intractable Mixture (Polymerization) | 1. Reaction temperature is too high. 2. Presence of strong acid or base catalysts. 3. Prolonged reaction time. | 1. Maintain a lower reaction temperature. 2. Use a milder catalyst or perform the reaction without a catalyst if possible. 3. Monitor the reaction closely and work it up as soon as the starting materials are consumed. |
| Presence of Multiple Spots on TLC (Byproduct Formation) | 1. Suboptimal stoichiometry of reactants. 2. Reaction conditions favoring side reactions. | 1. Carefully control the molar ratios of the three components. A slight excess of one reagent may be beneficial, but this needs to be determined empirically. 2. Adjust the reaction temperature, catalyst, and solvent to minimize byproduct formation. |
| Difficulty in Isolating the Pure Product | 1. Product is unstable on silica gel. 2. Boiling point of the product is close to that of impurities. | 1. Use deactivated silica gel for column chromatography or consider alternative purification methods like vacuum distillation. 2. For fractional distillation, use a column with a high number of theoretical plates. Alternatively, consider derivatization for purification. |
Experimental Protocols
Representative Protocol for the Mannich Reaction
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
Isobutyraldehyde
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Morpholine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for pH adjustment and product isolation)
-
Sodium hydroxide (for neutralization)
-
Diethyl ether (or other extraction solvent)
-
Magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve morpholine (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add formaldehyde (1.1 eq) to the cooled solution while stirring.
-
After the addition is complete, add isobutyraldehyde (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3 to form the hydrochloride salt of the product.
-
Wash the acidic solution with diethyl ether to remove any unreacted aldehydes and non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution to a pH of 9-10 to liberate the free amine.
-
Extract the product into diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following table presents hypothetical data based on typical outcomes for the Mannich reaction to synthesize β-amino aldehydes. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | None | Acetic Acid (0.1 eq) | Hydrochloric Acid (0.1 eq) |
| Solvent | Ethanol | Dioxane | Acetonitrile |
| Temperature | 25°C | 50°C | 25°C |
| Reaction Time | 24 hours | 12 hours | 18 hours |
| Yield (%) | 65 | 75 | 55 |
| Purity (by GC) | 90% | 95% | 88% |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 2,2-dimethyl-3-morpholin-4-ylpropanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-dimethyl-3-morpholin-4-ylpropanal. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low yield after purification.
| Question | Potential Cause | Solution |
| Why is my overall yield low after column chromatography? | Compound Streaking/Tailing: The basic morpholino group can interact strongly with the acidic silica gel, leading to streaking and poor recovery.[1] | Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a tertiary amine like triethylamine in the eluent.[2] Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase.[3] |
| Decomposition on Column: Aldehydes can sometimes be unstable on silica gel.[2] | Work Quickly: Do not let the compound sit on the column for an extended period. Use a Less Acidic Stationary Phase: Alumina can be a good alternative. | |
| My yield is poor after distillation. What could be the reason? | High Boiling Point: The compound likely has a high boiling point, and distillation at atmospheric pressure may lead to decomposition.[4] | Vacuum Distillation: Purify the compound under reduced pressure to lower the boiling point.[4] |
| Thermal Instability: Prolonged heating, even under vacuum, can cause degradation. | Use a Kugelrohr or Short-Path Distillation Apparatus: This minimizes the residence time at high temperatures. | |
| I am losing my compound during aqueous workup. Why? | Protonation of Morpholine: In acidic conditions, the morpholine nitrogen will be protonated, making the compound more water-soluble. | Maintain Neutral or Basic pH: Ensure the aqueous layer is neutral or slightly basic during extraction to keep the compound in the organic layer. |
Issue 2: Persistent Impurities.
| Question | Potential Impurity | Identification | Removal Strategy |
| I see an impurity with a similar polarity to my product on TLC. | Unreacted Starting Materials: Depending on the synthesis route (e.g., Mannich reaction), you may have unreacted isobutyraldehyde, formaldehyde, or morpholine.[5] | NMR Spectroscopy: Look for characteristic signals of the starting materials. | Aqueous Washes: Use dilute acid washes to remove morpholine and bisulfite washes for aldehydes.[6] |
| Over-alkylation Products: In a Mannich-type reaction, further reaction on the morpholine nitrogen is possible, though less likely with a tertiary amine.[7] | Mass Spectrometry: Look for masses corresponding to the addition of another synthetic fragment. | Careful Chromatography: These may be separable with an optimized solvent system. | |
| My purified product is colored. | Oxidation Products: Aldehydes can be oxidized to carboxylic acids, which can sometimes be colored or lead to colored byproducts.[8] | IR Spectroscopy: Look for a broad O-H stretch characteristic of a carboxylic acid. | Base Wash: Wash the organic solution with a mild base like sodium bicarbonate solution to remove acidic impurities.[8] |
| Resorcinolic Impurities: In some phenolic reactions, resorcinol-type impurities can lead to coloration. While not directly applicable to this synthesis, trace impurities from starting materials could be a cause.[9] | UV-Vis Spectroscopy: Check for unexpected absorbance maxima. | Recrystallization or Charcoal Treatment: These methods can sometimes remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify this compound?
A1: A multi-step approach is often most effective. Start with an aqueous workup to remove water-soluble impurities. Follow this with either distillation (under vacuum) or column chromatography. For high purity, a final recrystallization step (if a suitable solvent is found) can be beneficial.
Q2: Can I use distillation to purify this compound?
A2: Yes, but due to the expected high boiling point of this molecule, vacuum distillation is highly recommended to prevent thermal decomposition.[4] Simple distillation at atmospheric pressure is likely to lead to degradation.[4]
Q3: What are the recommended conditions for column chromatography?
A3: Given the polarity of the aldehyde and the basicity of the morpholine group, a deactivated stationary phase is advisable.
-
Stationary Phase: Silica gel treated with triethylamine, or neutral/basic alumina.[2][3]
-
Solvent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.[10][11][12] A common starting point for polar compounds is a 10-50% ethyl acetate/hexane mixture.[10] For more polar compounds, a system like 5% methanol in dichloromethane can be effective.[10]
Q4: How can I remove unreacted aldehyde starting materials?
A4: A bisulfite wash is an effective method for removing aldehyde impurities.[6] The crude product is dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bisulfite.[6] The aldehyde forms a water-soluble adduct that is extracted into the aqueous phase.[6]
Q5: How can I remove unreacted morpholine?
A5: Unreacted morpholine can be removed by washing the organic solution of your crude product with a dilute aqueous acid, such as 1M HCl. The morpholine will be protonated and extracted into the aqueous layer. Be sure to then wash with a neutral brine solution to remove any residual acid before drying and concentrating your product.
Q6: My NMR spectrum looks complex. What are some common side products to look out for?
A6: In a Mannich-type synthesis, which is a likely route to this compound, you might see byproducts from self-condensation of the starting aldehyde or bis-addition products.[7] Careful analysis of 2D NMR spectra can help in identifying these structures.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus or a Kugelrohr apparatus. Use a vacuum pump with a cold trap.
-
Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle or oil bath.
-
Collect the fractions that distill at a constant temperature. The exact boiling point will depend on the pressure.
-
-
Note: It is crucial to monitor the pressure throughout the distillation.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. To deactivate the silica, add ~1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification via Bisulfite Adduct Formation (for removing aldehyde impurities)
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite. Shake vigorously for 1-2 minutes.
-
Separation: Separate the aqueous layer. The aldehyde impurities will be in the aqueous phase as their bisulfite adducts.[6]
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate using a rotary evaporator.
Quantitative Data Summary
No specific experimental data for the purification of this compound was found in the literature search. The following table provides general guidelines and typical values for similar compounds. Experimental determination is necessary for this specific molecule.
| Parameter | Technique | Typical Value/Range | Notes |
| Boiling Point | Vacuum Distillation | >150 °C at atmospheric pressure (estimated)[4] | The boiling point under vacuum will be significantly lower. A nomograph can be used for estimation. |
| Rf Value | TLC (Silica Gel) | 0.2 - 0.4 | Highly dependent on the eluent system. Aim for this range for good separation on a column.[2] |
| Column Loading | Column Chromatography | 1-5% of silica gel weight | A lower loading percentage generally results in better separation. |
| Yield | General Purification | 70-95% | Highly dependent on the purity of the crude material and the chosen purification method. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for removing common impurities.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. columbia.edu [columbia.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 7. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. byjus.com [byjus.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
Technical Support Center: Synthesis of Sterically Hindered Aldehydes
Welcome to the technical support center for the synthesis of sterically hindered aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Troubleshooting Guides
This section addresses specific issues encountered during the synthesis of sterically hindered aldehydes, categorized by reaction type.
Oxidation of Sterically Hindered Primary Alcohols
Issue: Low to no conversion of a hindered primary alcohol to the corresponding aldehyde.
| Potential Cause | Recommended Solution |
| Insufficient reactivity of the oxidizing agent. | For sterically hindered substrates, mild oxidants like PCC may be ineffective. Consider using more powerful reagents such as Dess-Martin Periodinane (DMP)[1] or a Swern oxidation protocol[2][3]. |
| Steric hindrance impeding reagent access. | For particularly bulky substrates, newer catalysts like 1-Me-AZADO have shown high efficiency in oxidizing sterically hindered primary alcohols[4]. |
| Decomposition of the oxidizing agent. | Ensure the quality of your reagents. For instance, DMP can be sensitive to moisture[1]. Use freshly opened or properly stored reagents. |
| Incorrect reaction temperature. | While many oxidations are run at room temperature or below, some hindered substrates may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction closely and consider a gradual increase in temperature. |
Issue: Over-oxidation of the aldehyde to a carboxylic acid.
| Potential Cause | Recommended Solution |
| Presence of water in the reaction mixture. | For chromium-based oxidants, the presence of water can lead to the formation of a hydrate intermediate, which is then further oxidized.[5] Use anhydrous conditions and solvents like dichloromethane[6]. |
| Choice of oxidizing agent. | Strong oxidants like potassium permanganate will readily oxidize primary alcohols to carboxylic acids. Use milder, selective reagents like PCC, DMP, or a Swern oxidation protocol, which are known to stop at the aldehyde stage[2][3][7][8]. |
Issue: Difficult work-up and purification for Dess-Martin Periodinane (DMP) oxidation.
| Potential Cause | Recommended Solution |
| Insolubility of the iodine-based byproducts. | The byproduct, a mono-acetoxy iodinane, can be problematic to remove. During work-up, treatment with aqueous NaOH or Na₂S₂O₃ can convert it to more easily removable byproducts[9][10]. |
| Product trapping in the solid byproduct. | To facilitate filtration and minimize product loss, add a less polar solvent like ether or hexanes to precipitate the DMP-related byproducts, which can then be removed by filtration through a pad of Celite[9]. |
| Acid-sensitive products. | The reaction produces two equivalents of acetic acid, which can be detrimental to acid-labile compounds. Buffer the reaction with pyridine or sodium bicarbonate[1][6]. |
Reduction of Sterically Hindered Esters
Issue: Low yield of the desired aldehyde and formation of the corresponding primary alcohol during DIBAL-H reduction.
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Maintaining a low temperature (typically -78 °C) is critical to stabilize the tetrahedral intermediate and prevent over-reduction.[5][11][12] Ensure your cooling bath is stable throughout the addition of DIBAL-H and for the duration of the reaction. |
| Excess DIBAL-H was used. | Precise control over the stoichiometry of DIBAL-H is crucial. Use of more than 1.0-1.2 equivalents can lead to the reduction of the newly formed aldehyde to the primary alcohol.[12][13] It is recommended to titrate the DIBAL-H solution before use to determine its exact concentration. |
| Improper quenching of the reaction. | The quenching procedure should be performed at low temperature to neutralize any excess DIBAL-H before it can react with the aldehyde at warmer temperatures. A two-stage quench, first with methanol at -78 °C, followed by a cold aqueous work-up (e.g., with Rochelle's salt or dilute HCl), is often effective.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing sterically hindered aldehydes?
A1: The primary challenges stem from the steric bulk around the reacting center, which can lead to low reactivity of starting materials, difficulty in achieving high conversion, and the need for more forcing reaction conditions. Furthermore, the resulting sterically hindered aldehydes can themselves be less reactive in subsequent reactions.
Q2: How do I choose between an oxidation and a reduction approach to synthesize a sterically hindered aldehyde?
A2: The choice depends on the availability of the starting materials. If a sterically hindered primary alcohol is readily available, an oxidation approach using reagents like DMP or a Swern protocol is often preferred due to the mild reaction conditions and high selectivity. If a corresponding ester is more accessible, a DIBAL-H reduction is a viable option, but requires strict temperature and stoichiometry control to avoid over-reduction.
Q3: My sterically hindered aldehyde is not undergoing subsequent reactions like Wittig or Grignard addition. What can I do?
A3: The steric hindrance that makes the aldehyde challenging to synthesize also affects its reactivity. For reactions like the Wittig olefination, the Horner-Wadsworth-Emmons (HWE) reaction is often a superior alternative for hindered aldehydes, leading to better yields.[14] For nucleophilic additions, more reactive organometallic reagents or the use of Lewis acids to activate the aldehyde may be necessary.
Q4: Are there any metal-free methods for the synthesis of sterically hindered aldehydes?
A4: Yes, several metal-free methods are available. The Swern oxidation and its variations utilize DMSO and an activating agent, avoiding the use of toxic chromium reagents.[2][3] The Dess-Martin periodinane (DMP) oxidation is another metal-free option that proceeds under mild conditions.[1][7]
Experimental Protocols
Swern Oxidation of a Sterically Hindered Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Sterically hindered primary alcohol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
-
Dry ice/acetone bath
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM, cooled to -78 °C under an inert atmosphere, add a solution of DMSO (2.5 equivalents) in DCM dropwise.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Slowly add a solution of the sterically hindered primary alcohol (1.0 equivalent) in DCM to the reaction mixture.
-
Continue stirring at -78 °C for 30-60 minutes.
-
Add triethylamine or DIPEA (5.0 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at -78 °C for an additional 10-20 minutes, then warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
DIBAL-H Reduction of a Sterically Hindered Ester to an Aldehyde
This protocol requires strict adherence to low-temperature conditions to prevent over-reduction.
Materials:
-
Sterically hindered ester
-
Diisobutylaluminium hydride (DIBAL-H) solution (typically 1.0 M in a hydrocarbon solvent)
-
Anhydrous toluene or DCM
-
Methanol
-
Aqueous Rochelle's salt solution (potassium sodium tartrate) or dilute HCl
-
Standard glassware for anhydrous reactions
-
Dry ice/acetone bath
-
Dissolve the sterically hindered ester (1.0 equivalent) in anhydrous toluene or DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the DIBAL-H solution (1.0-1.2 equivalents) dropwise, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Allow the mixture to warm to room temperature and add an aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed. Alternatively, cautiously add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography, distillation, or recrystallization.
Visualizations
References
- 1. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 5. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 17. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: 2,2-dimethyl-3-morpholin-4-ylpropanal Synthesis
Introduction to Reaction Side Products
Welcome to the technical support guide for 2,2-dimethyl-3-morpholin-4-ylpropanal. This document is designed for researchers, chemists, and drug development professionals who are working with this compound, particularly in the context of its synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is typically achieved via the Mannich reaction, a three-component condensation of an enolizable aldehyde (isobutyraldehyde), a non-enolizable aldehyde (formaldehyde), and a secondary amine (morpholine).[1][2] While powerful, this multicomponent reaction is susceptible to competing pathways that lead to the formation of undesirable side products. Understanding these pathways is critical to maximizing yield and purity. This guide will address the most common issues encountered during this synthesis in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
This section directly addresses specific problems you may encounter in the lab. Each answer provides a mechanistic explanation and actionable steps for resolution.
Q1: My reaction mixture shows a significant byproduct with a mass corresponding to an aldol adduct. What is happening and how can I prevent it?
A1: Cause & Mechanism
This is the most common side reaction. The byproduct you are observing is almost certainly 2,2,4-trimethyl-3-hydroxypentanal , the result of the self-condensation of your starting material, isobutyraldehyde.
The Mannich reaction and the aldol reaction are competing pathways that both begin with the formation of an enolate from isobutyraldehyde.[3] If this enolate attacks another molecule of isobutyraldehyde instead of the intended electrophile (the morpholino-methaniminium ion), the aldol side product is formed. This is particularly prevalent under basic conditions or at elevated temperatures, which favor enolate formation and subsequent nucleophilic attack on the available aldehyde.
Troubleshooting & Prevention:
-
Control the Electrophile Concentration: The key is to ensure the Mannich electrophile (the iminium ion) is readily available to trap the enolate as it forms. This can be achieved by pre-mixing the morpholine and formaldehyde under appropriate conditions before the slow, dropwise addition of isobutyraldehyde.
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-10 °C). Lower temperatures disfavor the kinetics of the aldol condensation more significantly than the Mannich reaction.
-
pH Control: The reaction should be run under mildly acidic conditions (pH 4-5). This promotes the formation of the iminium ion from morpholine and formaldehyde while minimizing the concentration of the strongly basic enolate required for the aldol reaction.[4] Using the hydrochloride salt of morpholine is a common strategy to achieve this.[5]
Q2: I'm observing an enamine-related impurity and my yield of the desired product is low. What is the source of this impurity?
A2: Cause & Mechanism
This side product arises from the direct reaction between morpholine and isobutyraldehyde to form an enamine, 4-(2-methylprop-1-en-1-yl)morpholine .[4][6]
While you want morpholine to react with formaldehyde, it can also react with the other aldehyde in the mixture, isobutyraldehyde. Because isobutyraldehyde has an α-proton, the intermediate carbinolamine can dehydrate to form a stable enamine.[6][7] This reaction consumes both your amine and your enolizable aldehyde, directly reducing the potential yield of the target Mannich base.
Troubleshooting & Prevention:
-
Order of Addition is Critical: Never mix morpholine and isobutyraldehyde before introducing formaldehyde. The most effective strategy is to generate the electrophilic iminium ion in situ first. Mix morpholine and formaldehyde in the reaction solvent and allow them to stir for a short period (15-30 minutes) before beginning the addition of isobutyraldehyde.
-
Use of Pre-formed Iminium Salts: For maximum control, a pre-formed Eschenmoser's salt analogue (dimethylaminomethylene) can be used, although for this specific synthesis, controlling the in situ formation is generally sufficient and more cost-effective.[8]
Q3: My final product appears to be contaminated with the corresponding alcohol or carboxylic acid. How can I avoid this during workup and purification?
A3: Cause & Mechanism
The aldehyde functional group in your product, this compound, is susceptible to both reduction and oxidation, especially during workup or purification.
-
Reduction to Alcohol: If a reducing agent like sodium borohydride is used in any subsequent step, or if certain metal catalysts are present, the aldehyde can be reduced to 2,2-dimethyl-3-morpholin-4-ylpropan-1-ol .[9][10]
-
Oxidation to Carboxylic Acid: Aldehydes are easily oxidized to carboxylic acids upon exposure to air (auto-oxidation), especially at elevated temperatures or in the presence of trace metal impurities. The resulting side product would be 2,2-dimethyl-3-morpholin-4-ylpropanoic acid .
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction and, crucially, the workup and purification steps under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Controlled Workup: During aqueous workup, avoid strongly basic conditions (pH > 9) which can promote Cannizzaro-type side reactions with any residual formaldehyde and potentially degrade the product. Use a buffered or mildly acidic wash.
-
Purification Method:
-
Distillation: If the product is thermally stable, vacuum distillation can be effective. However, prolonged heating can cause degradation.
-
Column Chromatography: Use silica gel chromatography with a non-protic eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). It is advisable to neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent to prevent acid-catalyzed degradation on the column.
-
Reaction Pathways Overview
The following diagram illustrates the desired synthetic pathway to this compound and the competing side reactions that can lower yield and purity.
Caption: Desired Mannich reaction pathway versus competing aldol and enamine side reactions.
Recommended Experimental Protocols
Protocol 1: Optimized Mannich Synthesis
This protocol is designed to maximize the formation of the desired product by controlling the concentration of reactive intermediates.
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add morpholine (1.0 eq.) and your chosen solvent (e.g., ethanol or dioxane). Place the flask in an ice-water bath and cool to 0-5 °C.
-
Iminium Ion Formation: To the cooled morpholine solution, add aqueous formaldehyde (37% solution, 1.1 eq.) dropwise, ensuring the temperature does not exceed 10 °C. Let the mixture stir at 0-5 °C for 20 minutes. A mild acid, such as a catalytic amount of HCl, can be added at this stage to promote iminium formation.
-
Nucleophile Addition: Add isobutyraldehyde (1.05 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture back to 10 °C. Carefully neutralize with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10 °C during addition | Minimizes aldol self-condensation of isobutyraldehyde. |
| pH | Mildly Acidic (4-5) | Promotes iminium ion formation over enamine formation. |
| Order of Addition | Isobutyraldehyde added last | Ensures the iminium ion is present to trap the enolate. |
| Stoichiometry | Slight excess of formaldehyde | Drives the formation of the iminium ion electrophile. |
Protocol 2: Product Purification via Column Chromatography
This protocol is designed to purify the crude product while minimizing on-column degradation.
-
Prepare the Slurry: In a beaker, add silica gel to your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine (TEA) to constitute 0.5% of the total solvent volume (e.g., 0.5 mL TEA for every 99.5 mL of eluent). Stir well to create a neutralized slurry.
-
Pack the Column: Pack a chromatography column with the prepared slurry.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate) to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the pure fractions containing your product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. Further dry under high vacuum to remove any residual solvent.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 5. Mannich Reaction | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemsynthesis.com [chemsynthesis.com]
stability issues of 2,2-dimethyl-3-morpholin-4-ylpropanal in solution
Welcome to the technical support center for 2,2-dimethyl-3-morpholin-4-ylpropanal. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a molecule containing both an aldehyde and a tertiary amine (morpholine) functional group, it is susceptible to several degradation pathways.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, the following degradation pathways are plausible:
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The tertiary amine of the morpholine ring can also be oxidized.
-
Aldol Condensation: In basic conditions, aldehydes can undergo self-condensation reactions.
-
Photodegradation: Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation.
-
Acid/Base-Catalyzed Degradation: Extreme pH conditions can catalyze hydrolysis or other rearrangements. The morpholine ring itself can undergo degradation under certain conditions, potentially leading to ring-opening.[1][2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure maximum stability, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in tightly sealed containers to prevent oxidation. For long-term storage, freezing the solution at -20 °C or below may be considered, but freeze-thaw stability should be evaluated.
Q4: I am observing a rapid loss of purity of my compound in solution. What could be the cause?
A4: Rapid purity loss can be due to several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying the cause. Common culprits include inappropriate solvent pH, exposure to ambient light, or elevated temperatures.
Troubleshooting Guide
This guide will help you troubleshoot common stability issues with this compound solutions.
Problem: Unexpected Degradation of this compound in Solution
Use the following flowchart to diagnose the potential cause of degradation.
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and establish the intrinsic stability of this compound.[3][4][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 60°C in a sealed vial for 48 hours.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
Table 1: Forced Degradation Results
| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradation Product (% Peak Area) |
| 0.1 M HCl, 60°C | 24 | 85.2 | 5.1 (RRT 0.8) |
| 0.1 M NaOH, 60°C | 24 | 70.5 | 12.3 (RRT 1.2) |
| 3% H₂O₂, RT | 24 | 65.8 | 15.7 (RRT 0.9) |
| 60°C | 48 | 92.1 | 2.5 (RRT 0.8) |
| Photostability | 24 | 88.9 | 4.3 (RRT 1.1) |
Table 2: Solution Stability at Different pH and Temperatures
| pH | Temperature | Storage Duration (days) | Purity (%) |
| 4.0 | 25°C | 7 | 90.3 |
| 7.0 | 25°C | 7 | 98.5 |
| 9.0 | 25°C | 7 | 85.1 |
| 7.0 | 4°C | 30 | 99.2 |
| 7.0 | -20°C | 90 | 99.5 |
Signaling Pathways and Experimental Workflows
While this compound is a chemical intermediate and not typically associated with specific signaling pathways, the following diagram illustrates a general workflow for its use in a synthetic chemistry experiment, highlighting critical stability checkpoints.
References
- 1. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Chiral Morpholine Derivative Synthesis
Welcome to the technical support center for the synthesis of chiral morpholine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to maintaining stereochemical integrity during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of chiral morpholine derivatives?
A1: Racemization, the loss of enantiomeric purity, is a critical issue in the synthesis of chiral molecules. For morpholine derivatives, the most common causes include:
-
Formation of Planar Intermediates: Reaction pathways that proceed through planar, achiral intermediates like carbocations or enolates are highly susceptible to racemization. For instance, the temporary removal of a proton from a chiral center can lead to a planar carbanion, which can be protonated from either face, resulting in a racemic mixture.
-
Harsh Reaction Conditions: Elevated temperatures and the presence of strong acids or bases can provide the energy needed to overcome the inversion barrier of a chiral center, leading to racemization.
-
Unstable Intermediates: Certain synthetic routes generate chiral intermediates that are inherently unstable and prone to epimerization under the reaction conditions. A notable example is the epimerization of α-chloroaldehyde intermediates in some organocatalytic syntheses of 2-substituted morpholines.[1]
-
Inappropriate Reagents: The choice of reagents, especially the base or catalyst, can significantly impact stereochemical outcomes. Some reagents may promote the formation of racemizable intermediates.
Q2: How does the choice of base affect the enantiomeric excess (ee) of the final morpholine product?
A2: The base plays a crucial role in many synthetic steps, particularly in cyclization reactions. A strong, non-nucleophilic base is often required to deprotonate an alcohol or amine for intramolecular cyclization. However, a base that is too strong or used at elevated temperatures can lead to the deprotonation of a stereogenic center, especially if the proton is acidic, leading to racemization. The steric bulk of the base can also influence selectivity. It is crucial to carefully select the base and optimize its concentration and the reaction temperature to minimize epimerization.
Q3: Can the solvent choice impact the stereoselectivity of the reaction?
A3: Yes, the solvent can have a profound effect on the enantioselectivity of a reaction. Solvents can influence the stability of transition states and intermediates. For instance, polar protic solvents might stabilize charged, achiral intermediates that can lead to racemization. In contrast, non-polar aprotic solvents are often preferred for maintaining stereochemical integrity. In some cases, the solvent can even act as a ligand, altering the chiral environment of a catalyst. Therefore, a solvent screen is a valuable step in optimizing the enantiomeric excess of your synthesis.
Q4: At which stages of the synthesis is racemization most likely to occur?
A4: Racemization can occur at several stages:
-
During the formation of a key chiral intermediate: As mentioned, intermediates like α-functionalized aldehydes can be prone to epimerization.[1]
-
During base-mediated intramolecular cyclization: The conditions required for ring closure can sometimes lead to the loss of stereochemical information.
-
During work-up and purification: Exposure to acidic or basic conditions during extraction or chromatography can cause racemization of sensitive products. Prolonged heating during solvent removal should also be avoided.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of chiral morpholine derivatives, focusing on the loss of enantiomeric excess.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | Epimerization of a chiral intermediate (e.g., α-chloroaldehyde). | In organocatalytic routes, immediately reduce the α-chloroaldehyde to the more configurationally stable 2-chloro alcohol before proceeding with subsequent steps.[1] |
| Racemization during base-mediated cyclization. | Screen different bases (e.g., KOtBu, NaH, Cs2CO3) and optimize the reaction temperature. Use the mildest conditions that afford a reasonable reaction rate. Consider using a bulkier base to minimize interaction with the chiral center. | |
| Inappropriate solvent. | Perform a solvent screen using a range of aprotic solvents (e.g., THF, DCM, Toluene, Acetonitrile).[2] | |
| High reaction temperature. | Conduct the reaction at the lowest possible temperature that allows for a reasonable conversion rate. Monitor the reaction at different temperatures to assess the impact on ee. | |
| Inconsistent ee values between batches. | Variable purity of starting materials or reagents. | Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. |
| Slight variations in reaction time or temperature. | Maintain strict control over reaction parameters. For sensitive intermediates, minimize the time between reaction steps. | |
| Loss of ee during work-up or purification. | Exposure to harsh pH. | Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching. Neutralize silica gel with a suitable amine (e.g., triethylamine) before column chromatography if the product is base-sensitive. |
| Elevated temperatures during solvent removal. | Use a rotary evaporator at reduced pressure and moderate temperature. Avoid prolonged heating. |
Quantitative Data on Reaction Parameter Effects
The following tables summarize the impact of different reaction parameters on the enantiomeric excess (% ee) in the asymmetric synthesis of chiral morpholine derivatives, based on published literature.
Table 1: Effect of Chiral Ligand and Solvent on Asymmetric Hydrogenation of a Dehydromorpholine Substrate
| Entry | Ligand | Solvent | Conversion (%) | ee (%) |
| 1 | SDP | Toluene | >99 | 91 |
| 2 | f-Binaphane | Toluene | 65 | 75 |
| 3 | JosiPhos | Toluene | 42 | 91 |
| 4 | SKP | DCM | >99 | 92 |
| 5 | SKP | Toluene | 98 | 92 |
| 6 | SKP | DCE | <10 | - |
| 7 | SKP | MeOH | <10 | - |
| Data adapted from a study on the asymmetric hydrogenation of 2-substituted dehydromorpholines.[2][3] Conditions: Substrate (0.2 mmol), [Rh(cod)2]SbF6 (1 mol%), ligand (1.05 mol%), H2 (50 atm), solvent (2 mL), rt, 12 h. |
Table 2: Substrate Scope in Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | 4-F-Ph | 95 | 92 |
| 2 | 4-Cl-Ph | 96 | 93 |
| 3 | 4-CF3-Ph | 94 | 94 |
| 4 | 2-Me-Ph | >99 | 99 |
| 5 | 2-Cl-Ph | >99 | 99 |
| 6 | Naphthyl | 98 | 99 |
| Data from the same study as Table 1, showcasing the impact of substrate electronics and sterics on enantioselectivity under optimized conditions (SKP ligand, DCM solvent).[2][3] |
Experimental Protocols
Protocol 1: Organocatalytic Enantioselective Synthesis of a 2-Substituted Morpholine via a Stable 2-Chloro Alcohol Intermediate
This protocol is adapted from a method designed to avoid the epimerization of the α-chloroaldehyde intermediate.[1]
Step 1: Enantioselective α-Chlorination and In Situ Reduction
-
To a solution of the starting aldehyde (1.0 eq) in the chosen solvent (e.g., acetone) at the optimized temperature (e.g., -30 °C), add the organocatalyst (e.g., an imidazolidinone, 5 mol%).
-
Add the chlorinating agent (e.g., a perchlorinated quinone, 1.0 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture for the required time (monitor by TLC).
-
Upon completion, cool the reaction to 0 °C and add NaBH4 (1.5 eq) portion-wise.
-
Stir for 1 hour, then quench with saturated aqueous NH4Cl.
-
Extract the product with an organic solvent (e.g., Et2O), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure to yield the crude 2-chloro alcohol.
Step 2: Conversion to a Bis-Electrophile and Reductive Amination This step involves converting the hydroxyl group into a good leaving group and subsequent reaction with an amino alcohol. The specific reagents and conditions will depend on the chosen leaving group.
Step 3: Base-Mediated Intramolecular Cyclization
-
Dissolve the product from Step 2 in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Cool the solution to the optimized temperature (e.g., -20 °C).
-
Add a solution of a strong, non-nucleophilic base (e.g., KOtBu, 1.2 eq) dropwise.
-
Stir the reaction until completion (monitor by TLC).
-
Quench the reaction with water and extract the morpholine product.
-
Purify the product by flash column chromatography.
Protocol 2: Asymmetric Hydrogenation of a Dehydromorpholine
This protocol is based on a highly enantioselective rhodium-catalyzed hydrogenation.[2][3]
-
In a glovebox, add the dehydromorpholine substrate (1.0 eq), the rhodium precursor (e.g., [Rh(cod)2]SbF6, 1 mol%), and the chiral bisphosphine ligand (e.g., SKP, 1.05 mol%) to a vial.
-
Add the anhydrous, degassed solvent (e.g., DCM).
-
Place the vial in a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30 atm).
-
Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
Carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
The crude product can be analyzed for conversion and enantiomeric excess (by chiral HPLC) and purified by column chromatography if necessary.
Visualizations
Caption: Workflow for enantioselective morpholine synthesis, highlighting the strategy of isolating a stable intermediate to prevent racemization.
Caption: A logical flowchart for troubleshooting the loss of enantiomeric excess in chiral morpholine synthesis.
References
Technical Support Center: Solvent Selection and Reaction Troubleshooting for 2,2-dimethyl-3-morpholin-4-ylpropanal
Welcome to the technical support center for 2,2-dimethyl-3-morpholin-4-ylpropanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and to troubleshoot common issues encountered during chemical reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that I should consider when planning my reaction?
A1: this compound possesses three key features that influence its reactivity and handling:
-
Sterically Hindered Aldehyde: The aldehyde group is attached to a quaternary carbon, which presents significant steric hindrance. This can slow down the rate of reactions involving nucleophilic attack at the carbonyl carbon.
-
Tertiary Amine (Morpholine Ring): The morpholine group is a tertiary amine, which can act as a base. This basicity can influence the choice of catalysts and reaction conditions. It can also be a site for potential side reactions, such as quaternization with alkyl halides.
-
Lack of α-Protons: The carbon alpha to the aldehyde group is fully substituted with two methyl groups, meaning there are no enolizable protons. This prevents common side reactions like aldol condensation under basic conditions.
Q2: How do I choose an appropriate solvent for my reaction?
A2: The choice of solvent will depend on the specific reaction you are performing. Based on the general solubility of morpholine derivatives, this compound is expected to be soluble in a wide range of common organic solvents.[1][2][3][4] Consider the following factors:
-
Reactant and Reagent Solubility: Ensure all components of your reaction are soluble in the chosen solvent at the desired reaction temperature.
-
Reaction Type: Different reactions have different optimal solvent requirements. For example, polar aprotic solvents are often suitable for nucleophilic substitution reactions, while non-polar solvents may be preferred for others.
-
Boiling Point: The boiling point of the solvent should be appropriate for the desired reaction temperature.
-
Inertness: The solvent should not react with any of the starting materials, reagents, or products.
Refer to the table below for a summary of suitable solvents for common reaction types.
Q3: What are some common purification challenges with this compound and its derivatives?
A3: The presence of the basic morpholine ring can sometimes complicate purification by standard silica gel chromatography, as the amine can interact with the acidic silica gel.[5] This can lead to tailing of peaks and poor separation. To mitigate this, consider the following:
-
Amine Deactivation of Silica Gel: Pre-treating the silica gel with a small amount of a volatile amine, such as triethylamine (typically 1-2% in the eluent), can neutralize the acidic sites and improve peak shape.
-
Alternative Stationary Phases: Using amine-functionalized silica gel can provide excellent results for the purification of basic compounds.[5]
-
Acid-Base Extraction: An aqueous acid wash (e.g., dilute HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Solvent Selection Guide
The following table provides a general guide for selecting solvents for common reactions involving this compound.
| Reaction Type | Recommended Solvents | Solvents to Avoid | Rationale |
| Reductive Amination | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH), Ethanol (EtOH) | Protic solvents if using hydride reagents sensitive to protic sources. | Aprotic solvents are generally preferred for reactions with borohydride reagents. Alcohols can be used with certain reducing agents like sodium cyanoborohydride.[6][7][8] |
| Wittig Reaction | Tetrahydrofuran (THF), Diethyl ether (Et₂O), Dimethyl sulfoxide (DMSO) | Protic solvents (e.g., alcohols, water) | Ylides are strong bases and will be quenched by protic solvents.[9][10][11][12][13][14] |
| Knoevenagel Condensation | Ethanol (EtOH), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN) | Highly polar, coordinating solvents if using certain catalysts. | The choice of solvent can influence the rate and outcome of the condensation. Toluene with a Dean-Stark trap can be used to remove water and drive the reaction to completion.[15][16][17][18][19][20][21][22][23][24] |
Troubleshooting Guides
Reductive Amination
Issue: Low or no conversion of the starting aldehyde.
Figure 1. Troubleshooting low conversion in reductive amination.
-
Possible Cause: The reducing agent may have degraded.
-
Solution: Use a fresh bottle of the reducing agent or titrate it to determine its activity.
-
-
Possible Cause: The reaction conditions are not optimal.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
-
Possible Cause: Significant steric hindrance around the aldehyde is slowing the reaction.
-
Solution: Consider using a more reactive but still selective reducing agent like sodium triacetoxyborohydride (STAB). If reacting with a primary amine, ensure the amine itself is not overly bulky.
-
Wittig Reaction
Issue: Poor yield of the desired alkene.
Figure 2. Troubleshooting poor yield in Wittig reactions.
-
Possible Cause: Incomplete formation of the phosphonium ylide.
-
Solution: Ensure a strong enough and anhydrous base (e.g., n-butyllithium, sodium hydride) is used for the deprotonation of the phosphonium salt. Strictly anhydrous conditions are crucial.
-
-
Possible Cause: The ylide is unstable and decomposes before reacting.
-
Solution: Generate the ylide at low temperatures (e.g., 0 °C or -78 °C) and add the aldehyde solution dropwise to the freshly prepared ylide.
-
-
Possible Cause: The sterically hindered aldehyde is unreactive towards the ylide.
-
Solution: Consider using a more reactive, less sterically demanding phosphonium ylide if the structure of the desired product allows. For highly hindered systems, the Horner-Wadsworth-Emmons reaction, which utilizes a more nucleophilic phosphonate carbanion, may be a better alternative.[9]
-
Knoevenagel Condensation
Issue: Formation of side products or low yield of the condensation product.
Figure 3. Troubleshooting Knoevenagel condensation reactions.
-
Possible Cause: The use of a base that is too strong.
-
Solution: The morpholine moiety within the substrate is already basic. Using a strong external base is often unnecessary and can lead to side reactions. A weak amine base like piperidine or pyridine is typically sufficient to catalyze the reaction.[19]
-
-
Possible Cause: The reaction is reversible and does not proceed to completion.
-
Solution: To drive the equilibrium towards the product, remove the water formed during the condensation. This can be achieved by performing the reaction in a solvent like toluene with a Dean-Stark apparatus.
-
-
Possible Cause: The reaction temperature is too high, leading to decomposition.
-
Solution: Optimize the reaction temperature. Many Knoevenagel condensations can proceed at room temperature or with gentle heating.
-
Experimental Protocols
General Protocol for Reductive Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the Aldehyde: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or DCE, see table above).
-
Add the Amine: Add the desired primary or secondary amine (1-1.2 equivalents).
-
Add the Reducing Agent: Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (potentially with 1% triethylamine in the eluent) or by acid-base extraction.
General Protocol for Wittig Reaction
This protocol is a general guideline and requires strictly anhydrous conditions.
-
Prepare the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous THF or diethyl ether. Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-butyllithium in hexanes, 1.1 equivalents) dropwise. Stir the resulting mixture for 30-60 minutes to form the ylide (a color change is often observed).
-
Add the Aldehyde: Dissolve this compound (1 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by crystallization or by flash column chromatography.
General Protocol for Knoevenagel Condensation
This protocol is a general guideline and may require optimization.
-
Combine Reactants: In a round-bottom flask, combine this compound (1 equivalent), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1-1.1 equivalents), and a suitable solvent (e.g., ethanol or toluene).
-
Add Catalyst: Add a catalytic amount of a weak base (e.g., a few drops of piperidine or 0.1 equivalents of pyridine).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. If using toluene, a Dean-Stark trap can be fitted to remove water. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
References
- 1. polybluechem.com [polybluechem.com]
- 2. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 5. biotage.com [biotage.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. asianpubs.org [asianpubs.org]
- 17. benchchem.com [benchchem.com]
- 18. biomedres.us [biomedres.us]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
how to monitor the progress of reactions with 2,2-dimethyl-3-morpholin-4-ylpropanal
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on monitoring the progress of chemical reactions involving 2,2-dimethyl-3-morpholin-4-ylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for monitoring reactions with this compound?
A1: The choice of method depends on the required level of detail, speed, and available equipment. The most common and effective techniques include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks to see if the starting material is being consumed and a new product is forming.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: Excellent for quantitative analysis, allowing you to determine the concentration of reactants and products over time. LC-MS provides mass information for peak identification.[4][5][6][7]
-
Gas Chromatography (GC) and GC-MS: Suitable for this volatile aldehyde, especially when coupled with a mass spectrometer. Derivatization may be required to improve volatility and stability.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for both structural confirmation and quantitative real-time reaction monitoring by observing the disappearance of the aldehyde proton signal and the appearance of product signals.[10][11][12]
Q2: How can I quickly check my reaction's progress using TLC?
A2: TLC offers a fast and inexpensive way to monitor your reaction.[3] To do this, spot three lanes on a silica gel plate: your starting material (this compound), the reaction mixture, and a "co-spot" containing both.[2][3] As the reaction proceeds, the spot for the starting material in the reaction mixture lane should diminish, and a new product spot should appear.[13] The reaction is considered complete when the starting material spot is no longer visible.[2]
Q3: For HPLC analysis, what starting conditions are recommended?
A3: For quantitative analysis of this compound and its reaction products, a reverse-phase HPLC method is a good starting point. The morpholine group can interact with free silanols on the column, so using an acidic mobile phase modifier is recommended to ensure good peak shape by protonating the nitrogen.
| Parameter | Recommendation |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a low %B, ramp up to a high %B to elute all components |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column ID) |
| Detector | UV (if chromophore is present/formed) or Mass Spectrometry (MS) |
Q4: Can I use Gas Chromatography (GC) to monitor my reaction?
A4: Yes, GC is a viable option. Direct injection may be possible, but aldehydes can be reactive and may benefit from derivatization to form more stable and volatile compounds.[9][14] A common derivatizing agent for aldehydes for GC analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[8] This converts the aldehyde to a stable oxime that is easily analyzed by GC, often with high sensitivity.
Q5: How do I use NMR spectroscopy to track the reaction?
A5: NMR spectroscopy is highly effective for monitoring this reaction because the aldehyde proton has a very distinct chemical shift. You can monitor the disappearance of the singlet corresponding to the aldehyde proton (CHO) of this compound, which typically appears in the 9-10 ppm region of the ¹H NMR spectrum.[15] Concurrently, you will observe the appearance of new signals corresponding to the product. By integrating these signals against an internal standard, you can obtain quantitative data on the reaction's progress over time.[11][16]
Troubleshooting Guides
Issue 1: My reaction appears to have stalled; the TLC/HPLC shows no change over time.
| Potential Cause | Suggested Action |
| Reagent Degradation | The aldehyde may have oxidized to the corresponding carboxylic acid. Check the purity of your starting material using NMR or GC-MS.[16] |
| Inactive Catalyst | If the reaction is catalyzed, ensure the catalyst is active and was added correctly. |
| Reaction Equilibrium | The reaction may have reached equilibrium. Consider changing conditions (temperature, concentration) or removing a byproduct to drive the reaction forward.[10] |
| Incorrect pH | The reactivity of the morpholine nitrogen is pH-dependent. Ensure the reaction pH is appropriate for the desired transformation. |
Issue 2: I see my starting material being consumed, but multiple new spots appear on the TLC.
| Potential Cause | Suggested Action |
| Side Reactions | Your reaction conditions may be promoting undesired side reactions. Aldehydes can undergo self-condensation or other side reactions. |
| Product Instability | The desired product may be unstable under the reaction or workup conditions, leading to decomposition. |
| Impure Reagents | Impurities in the starting materials or solvents could be reacting to form byproducts. |
To diagnose this, use LC-MS or GC-MS to get mass data on the different spots to help identify the byproducts.[17] Consider lowering the reaction temperature or changing the solvent.
Issue 3: I cannot see any spots on my TLC plate under the UV lamp.
| Potential Cause | Suggested Action |
| No UV Chromophore | This compound and many of its potential products lack a strong UV chromophore. |
| Low Concentration | The concentration of the analyte on the TLC plate is too low to be detected. |
| Compound Evaporation | The compound may be volatile and evaporated from the plate during drying. |
Use a chemical stain for visualization. Potassium permanganate (KMnO₄) stain is effective for visualizing compounds with oxidizable functional groups like aldehydes. Alternatively, a p-anisaldehyde stain can be used.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[18]
-
Sample Preparation: Dissolve a small amount (<1 mg) of your starting material in a volatile solvent like ethyl acetate.[1] Prepare a dilution of your reaction mixture in the same solvent.
-
Spotting: Use a capillary tube to spot the starting material (left lane), the reaction mixture (right lane), and a co-spot (middle lane, where the reaction mixture is spotted on top of the starting material).[2][18]
-
Development: Place the TLC plate in a chamber containing an appropriate eluent (e.g., 30% ethyl acetate in hexanes). Ensure the solvent level is below the baseline.[18] Let the solvent front travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. After the plate dries, visualize the spots. Since the compound may not be UV-active, use a staining agent like potassium permanganate. Dip the plate in the stain and gently heat with a heat gun until spots appear.
-
Analysis: Compare the lanes. The disappearance of the starting material spot and the appearance of a new spot in the reaction lane indicates progress.[13]
Protocol 2: Quantitative Analysis by HPLC
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction immediately by diluting it in a known volume (e.g., 950 µL) of a suitable solvent (e.g., acetonitrile/water). This creates a 20x dilution.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[18]
-
LC System Setup:
-
Column: C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Mass Spectrometer (for identification) or UV detector at a low wavelength (e.g., 210 nm) if MS is unavailable.
-
-
Data Analysis: Integrate the peak areas for the starting material and the product. Plot the percentage conversion against time to determine the reaction kinetics. For accurate quantification, create a calibration curve using standards of known concentration.
Visual Guides
Caption: General workflow for selecting and applying a monitoring technique.
Caption: A logical flowchart for troubleshooting a stalled reaction.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. agilent.com [agilent.com]
- 7. Aldehydes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asahilab.co.jp [asahilab.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. commons.und.edu [commons.und.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Isolating 2,2-dimethyl-3-morpholin-4-ylpropanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and isolation of 2,2-dimethyl-3-morpholin-4-ylpropanal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
A1: Common impurities include the corresponding carboxylic acid (2,2-dimethyl-3-morpholin-4-ylpropanoic acid) formed by oxidation of the aldehyde, and the starting alcohol (2,2-dimethyl-3-morpholin-4-ylpropan-1-ol) if the synthesis involved an oxidation reaction. Unreacted starting materials and condensation byproducts may also be present.[1]
Q2: How can I remove the acidic impurity, 2,2-dimethyl-3-morpholin-4-ylpropanoic acid?
A2: The acidic impurity can be effectively removed by washing the crude product (dissolved in a water-immiscible organic solvent) with a mild aqueous base solution, such as 10% sodium bicarbonate (NaHCO₃).[1][2] The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Q3: Is this compound stable during workup?
A3: Aldehydes can be sensitive to both air oxidation and strong acids or bases. The presence of the tertiary amine (morpholine) makes the molecule basic. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible and to use mild conditions during the workup. Avoid prolonged exposure to strong acids or bases which could catalyze side reactions.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography on silica gel can be used for purification. However, aldehydes can sometimes be unstable on silica gel, leading to oxidation or decomposition. It is recommended to use a relatively non-polar eluent system and to run the column quickly. Adding a small amount of a non-nucleophilic base like triethylamine to the eluent can sometimes help to prevent decomposition on the acidic silica gel.
Q5: What is the bisulfite adduct formation method for aldehyde purification?
A5: This method involves reacting the crude aldehyde with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde forms a water-soluble adduct, which can be separated from organic-soluble impurities by extraction. The pure aldehyde can then be regenerated from the aqueous solution by treatment with a base, such as sodium hydroxide.[3][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated product after aqueous workup. | The product may have some water solubility due to the polar morpholine group. | Minimize the volume of aqueous washes. Use a brine wash (saturated NaCl solution) for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer. Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product. |
| An emulsion forms during the liquid-liquid extraction. | The basic nature of the morpholine moiety can act as a surfactant, stabilizing the emulsion. | Add a small amount of brine to the separatory funnel and gently swirl. If the emulsion persists, filtration through a pad of Celite or glass wool may be necessary. |
| The product appears to decompose on the TLC plate or during column chromatography. | Aldehydes can be sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent, then evaporating the solvent. Alternatively, use a different stationary phase like neutral alumina. |
| The NMR spectrum of the final product shows a broad peak for the aldehyde proton. | This could be due to the presence of residual water or reversible hydration of the aldehyde to form a hydrate. | Ensure the product is thoroughly dried using an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) and that the NMR solvent is dry. |
| Formation of a white precipitate during the bisulfite workup. | The bisulfite adduct of a highly non-polar aldehyde may not be soluble in either the organic or aqueous layer.[4] | If a solid forms at the interface, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the layers.[4] |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent, dilute the mixture with a larger volume of a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Wash (Optional): To remove any unreacted basic starting materials (if applicable), wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Caution: This step should be avoided if the target compound is acid-sensitive.
-
Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. Repeat this wash if significant gas evolution is observed.
-
Water and Brine Wash: Wash the organic layer with deionized water, followed by a wash with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a minimal amount of a water-miscible co-solvent like methanol or THF.[4] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours.[5]
-
Extraction of Impurities: Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel. Shake and separate the layers. The organic layer contains the non-aldehydic impurities.
-
Regeneration of Aldehyde: Collect the aqueous layer containing the bisulfite adduct. Add an equal volume of a fresh organic solvent. Slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic (pH > 10).[4]
-
Isolation of Pure Product: The aldehyde will be released back into the organic layer. Separate the layers and extract the aqueous layer with the organic solvent two more times. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified aldehyde.
Visualizations
Caption: General aqueous workup for the purification of this compound.
Caption: Purification workflow using bisulfite adduct formation.
References
Validation & Comparative
Spectral Data Interpretation Guide: 2,2-dimethyl-3-morpholin-4-ylpropanal and a Comparative Analysis with 3-morpholinopropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive interpretation of the predicted spectral data for 2,2-dimethyl-3-morpholin-4-ylpropanal, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectra for this specific compound, this guide utilizes predictive models and comparative analysis with the structurally related alternative, 3-morpholinopropanal. The information herein is intended to aid researchers in the identification, characterization, and quality control of these and similar morpholino-alkanal derivatives.
Introduction
This compound is a substituted aldehyde containing a morpholine ring, a common scaffold in medicinal chemistry. Its structural features, including a quaternary carbon center and a reactive aldehyde group, suggest potential applications as a synthetic intermediate. Accurate interpretation of its spectral data (NMR, IR, and MS) is crucial for its unambiguous identification and for monitoring its reactions. This guide presents a detailed breakdown of the predicted spectral characteristics of this compound and compares them with those of the less sterically hindered analogue, 3-morpholinopropanal.
Predicted Spectral Data Comparison
The following tables summarize the predicted spectral data for this compound and 3-morpholinopropanal. These predictions are based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Assignment | This compound | 3-morpholinopropanal |
| Aldehyde CHO | ~9.6 ppm (s, 1H) | ~9.8 ppm (t, 1H, J ≈ 1.5 Hz) |
| Morpholine O-CH₂ | ~3.7 ppm (t, 4H, J ≈ 4.5 Hz) | ~3.7 ppm (t, 4H, J ≈ 4.5 Hz) |
| Morpholine N-CH₂ | ~2.4 ppm (t, 4H, J ≈ 4.5 Hz) | ~2.5 ppm (t, 4H, J ≈ 4.5 Hz) |
| N-CH₂ (exocyclic) | ~2.3 ppm (s, 2H) | ~2.7 ppm (t, 2H, J ≈ 7.0 Hz) |
| C(CH₃)₂ | ~1.1 ppm (s, 6H) | - |
| Aldehyde α-CH₂ | - | ~2.6 ppm (dt, 2H, J ≈ 7.0, 1.5 Hz) |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Assignment | This compound | 3-morpholinopropanal |
| Aldehyde C=O | ~204 ppm | ~202 ppm |
| Morpholine O-CH₂ | ~67 ppm | ~67 ppm |
| N-CH₂ (exocyclic) | ~65 ppm | ~56 ppm |
| Morpholine N-CH₂ | ~54 ppm | ~54 ppm |
| C(CH₃)₂ | ~45 ppm | - |
| Aldehyde α-CH₂ | - | ~42 ppm |
| C(CH₃)₂ | ~22 ppm | - |
Table 3: Predicted IR Spectral Data (Liquid Film)
| Functional Group | This compound (cm⁻¹) | 3-morpholinopropanal (cm⁻¹) |
| C-H stretch (aldehyde) | ~2820, ~2720 | ~2820, ~2720 |
| C=O stretch (aldehyde) | ~1725 | ~1725 |
| C-H stretch (alkane) | ~2960, ~2870 | ~2940, ~2860 |
| C-O-C stretch (ether) | ~1115 | ~1115 |
| C-N stretch (amine) | ~1140 | ~1140 |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Fragment (m/z) | This compound | 3-morpholinopropanal |
| [M]⁺ | 171 | 143 |
| [M-CHO]⁺ | 142 | 114 |
| [M-C(CH₃)₂CHO]⁺ | 100 (morpholinomethyl cation) | - |
| [M-CH₂CHO]⁺ | - | 100 (morpholinomethyl cation) |
| Morpholine ring fragment | 86 | 86 |
| [C(CH₃)₂CHO]⁺ | 71 | - |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a one-pulse proton spectrum with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
Set the spectral width to cover a range of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover a range of 0-220 ppm.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid Film): Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates. Gently press the plates together to form a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatography (GC-MS) system for volatile compounds or by direct infusion using a suitable solvent (e.g., methanol) for electrospray ionization (ESI-MS).
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
EI-MS Acquisition (for GC-MS):
-
Use a standard electron energy of 70 eV.
-
Scan a mass-to-charge (m/z) range of 40-400 amu.
-
-
ESI-MS Acquisition (for direct infusion):
-
Dissolve a small amount of the sample in a suitable solvent like methanol with 0.1% formic acid for positive ion mode.
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in the positive ion mode over a relevant m/z range.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate the logical workflow of spectral data interpretation and a predicted fragmentation pathway in mass spectrometry.
Caption: Workflow for the spectroscopic analysis and structural elucidation of a synthetic compound.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
A Comparative Guide to 2,2-dimethyl-3-morpholin-4-ylpropanal and Other Aliphatic Aldehydes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of the molecules. 2,2-dimethyl-3-morpholin-4-ylpropanal is a unique aliphatic aldehyde featuring a sterically hindered α-carbon and a morpholine moiety. These features are expected to significantly influence its reactivity, metabolic stability, and overall pharmacological profile compared to simpler aliphatic aldehydes.
| Property | This compound | Propanal | Hexanal |
| Molecular Formula | C₉H₁₇NO₂[1][2][3] | C₃H₆O | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 171.24[1][2] | 58.08 | 100.16 |
| Structure | |||
| Key Structural Features | Tertiary α-carbon, Morpholine ring | Linear, unbranched | Linear, unbranched |
Reactivity and Biological Interactions
The reactivity of aldehydes is a double-edged sword in drug development. While it allows for various chemical modifications, it can also lead to off-target effects and toxicity through reactions with biological nucleophiles like proteins and DNA.[4][5] The electrophilicity of the aldehyde carbonyl carbon is a key determinant of its reactivity.
Steric Hindrance: The gem-dimethyl group at the α-position of this compound creates significant steric hindrance around the aldehyde group. This is in stark contrast to linear aldehydes like propanal and hexanal. This steric bulk is predicted to decrease the rate of nucleophilic attack on the carbonyl carbon, potentially reducing non-specific binding to biological macromolecules and lowering overall cytotoxicity compared to less hindered aldehydes.
Influence of the Morpholine Ring: The morpholine ring introduces a tertiary amine, which can influence the molecule's physicochemical properties, such as solubility and basicity. The presence of the nitrogen and oxygen heteroatoms in the morpholine ring can also affect the electronic properties of the aldehyde, though this effect is transmitted through a saturated carbon chain and is likely to be modest.
Predicted Cytotoxicity Profile
While specific IC50 values for this compound are not available, we can infer its likely cytotoxic potential by comparing its structure to aldehydes with known cytotoxicities. The cytotoxicity of aliphatic aldehydes is influenced by factors such as chain length and the presence of unsaturation.[4]
| Aldehyde | Reported LC50/IC50 | Cell Line | Key Structural Feature | Reference |
| Hexanal | LC50: 2.8 mM | CHO-Vector | Linear saturated aldehyde | [6] |
| 4-Hydroxynonenal (4-HNE) | LC50: 81 µM | CHO-Vector | α,β-unsaturated aldehyde | [6] |
| Propanal | - | - | Short-chain saturated aldehyde | - |
| This compound | Predicted: Lower than linear aldehydes of similar size | - | Sterically hindered α-carbon | - |
The high cytotoxicity of α,β-unsaturated aldehydes like 4-HNE is attributed to their ability to act as Michael acceptors.[5] Saturated aliphatic aldehydes are generally less cytotoxic.[4] Given the steric shielding of the aldehyde in this compound, it is hypothesized to exhibit lower cytotoxicity than unhindered aliphatic aldehydes of comparable molecular weight.
Metabolic Stability Considerations
The metabolic fate of a drug candidate is a critical factor in its development. Aldehydes are typically metabolized by aldehyde dehydrogenases (ALDHs) to the corresponding carboxylic acids.[7]
Impact of Steric Hindrance: The steric bulk around the aldehyde in this compound is likely to hinder its recognition and processing by ALDHs and other metabolic enzymes. This could lead to a slower rate of metabolism and a longer biological half-life compared to linear aldehydes.
Role of the Morpholine Moiety: The morpholine ring itself is generally considered to be relatively metabolically stable. However, it can undergo oxidation at the carbons adjacent to the nitrogen or oxygen atoms, or N-dealkylation. The presence of the morpholine ring adds potential sites for metabolism, which could either provide alternative metabolic pathways or, if metabolism at the aldehyde is significantly slowed, become the primary routes of clearance.
The interplay between the sterically hindered aldehyde and the morpholine ring will ultimately determine the metabolic profile of this compound.
Experimental Protocols
To empirically determine the performance of this compound, the following experimental protocols are recommended.
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and comparator aldehydes (e.g., propanal, hexanal) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Metabolic Stability Assessment: Liver Microsomal Stability Assay
Principle: This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., rat or human), NADPH (as a cofactor), and a buffer solution.
-
Compound Addition: Add this compound and comparator aldehydes to the incubation mixture.
-
Time Course Sampling: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in the aliquots by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the concentration of the parent compound remaining in each aliquot using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and potential biological interactions can aid in understanding the comparative assessment.
Caption: Experimental workflow for comparing aliphatic aldehydes.
Caption: General signaling pathway for aldehyde-induced cytotoxicity.
Conclusion
This compound presents an interesting structural profile for drug discovery. The presence of a sterically hindered aldehyde group is predicted to reduce its non-specific reactivity and cytotoxicity compared to simpler, linear aliphatic aldehydes. Concurrently, the morpholine moiety may enhance its metabolic stability and offer opportunities for further chemical modification.
While this guide provides a predictive comparison based on established structure-activity relationships, empirical testing is crucial to validate these hypotheses. The provided experimental protocols for cytotoxicity and metabolic stability assays offer a clear path forward for researchers to quantitatively assess the performance of this compound and make informed decisions in their drug development programs. The unique combination of steric hindrance and a morpholine ring makes this compound a compelling candidate for further investigation, potentially offering a more favorable safety and pharmacokinetic profile than traditional aliphatic aldehydes.
References
- 1. labsolu.ca [labsolu.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aldehyde dehydrogenase 7A1 (ALDH7A1) attenuates reactive aldehyde and oxidative stress induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,2-dimethyl-3-morpholin-4-ylpropanal Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding the structure-activity relationships (SAR) of novel 2,2-dimethyl-3-morpholin-4-ylpropanal analogs. While specific experimental data for this class of compounds is not extensively available in the public domain, this document serves as a practical template for designing, executing, and interpreting SAR studies. We will explore hypothetical analogs, present data in a structured format, detail relevant experimental protocols, and visualize key concepts.
The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to enhance potency and modulate pharmacokinetic properties of drug candidates.[1][2][3][4] The this compound scaffold presents a unique starting point for the development of novel therapeutics, potentially targeting a range of biological pathways. For the purpose of this illustrative guide, we will focus on their potential as kinase inhibitors, a common target for morpholine-containing compounds.[1][2]
Hypothetical SAR and Analog Design
To establish a clear SAR, systematic modifications of the lead compound, This compound (Lead-01) , are proposed. These modifications are designed to probe the importance of different structural features for biological activity. The key areas for modification include the morpholine ring, the gem-dimethyl group, and the propanal moiety.
Diagram of Proposed Analog Modifications
Caption: Proposed structural modifications to the lead compound for SAR studies.
Quantitative Data Summary
The following table presents hypothetical data for our proposed analogs against a representative kinase, "Kinase X". The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the kinase activity.
| Compound ID | Modification | Rationale | Kinase X IC50 (nM) | Cytotoxicity (CC50, µM) |
| Lead-01 | Parent Compound | Baseline | 500 | >50 |
| A1 | Morpholine -> Thiomorpholine | Bioisosteric replacement, probe H-bond acceptor | 750 | >50 |
| A2 | Morpholine -> Piperidine | Remove oxygen, increase basicity | 1200 | >50 |
| A3 | Morpholine -> N-Methyl Piperazine | Introduce second amine for potential interactions | 250 | 45 |
| B1 | Gem-dimethyl -> Cyclopropyl | Introduce rigidity, explore conformational space | 350 | >50 |
| B2 | Gem-dimethyl -> Mono-methyl | Reduce steric bulk | 800 | >50 |
| B3 | Gem-dimethyl -> No substitution | Assess importance of alpha-substitution | >10000 | >50 |
| C1 | Propanal -> Propanol | Reduction of aldehyde, remove electrophilicity | >10000 | >50 |
| C2 | Propanal -> Propanoic Acid | Oxidation of aldehyde, introduce acidic group | 2000 | >50 |
| C3 | Propanal -> Propanamide | Introduce H-bond donor/acceptor | 450 | >50 |
Interpretation of Hypothetical Data:
-
Morpholine Ring: The morpholine oxygen appears to be important for activity, as its removal (A2) or replacement with sulfur (A1) reduces potency. The introduction of a second nitrogen in the piperazine ring (A3) slightly improves potency, suggesting a potential additional binding interaction.
-
Gem-Dimethyl Group: The gem-dimethyl substitution is crucial for activity, as its removal (B3) leads to a significant loss of potency. Reducing the steric bulk (B2) also decreases activity. The cyclopropyl group (B1) is well-tolerated and slightly improves potency, suggesting that the constrained conformation is favorable.
-
Propanal Moiety: The aldehyde functionality is essential for activity. Its reduction to an alcohol (C1) or oxidation to a carboxylic acid (C2) results in a significant loss of potency. Conversion to an amide (C3) maintains similar activity to the lead compound.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of SAR findings. Below is a representative protocol for a kinase inhibition assay.
Kinase Inhibition Assay Protocol (e.g., for Kinase X)
-
Materials: Recombinant Kinase X, ATP, peptide substrate (e.g., Ulight-labeled peptide), Europium-labeled anti-phospho-substrate antibody, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a concentration gradient. A small volume of each dilution is then added to the assay plate.
-
Kinase Reaction:
-
Add 5 µL of 2X Kinase X solution to each well of a 384-well plate.
-
Add 2 µL of the serially diluted compound solution.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP/substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of stop solution containing EDTA.
-
Add 5 µL of detection mix containing the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percent inhibition is calculated relative to DMSO controls. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
General SAR Workflow Diagram
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Directions
This guide outlines a systematic approach to elucidating the SAR of this compound analogs. Based on our hypothetical data, the gem-dimethyl group and the aldehyde functionality are critical for kinase inhibition, while the morpholine ring offers opportunities for potency modulation through subtle modifications.
Future studies should focus on:
-
Expanding the diversity of substituents on the morpholine ring.
-
Exploring a wider range of bioisosteric replacements for the gem-dimethyl group.
-
Investigating alternative electrophilic groups to replace the aldehyde, potentially improving selectivity and reducing off-target reactivity.
-
Conducting in vivo studies for the most promising analogs to assess their pharmacokinetic properties and efficacy in relevant disease models.
By following a structured and iterative approach to analog design, synthesis, and testing, the therapeutic potential of the this compound scaffold can be fully explored.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship of new antimalarial 1-aryl-3-susbtituted propanol derivatives: Synthesis, preliminary toxicity profiling, parasite life cycle stage studies, target exploration, and targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
A Comparative Guide to the Analytical Standard and Purity Confirmation of 2,2-dimethyl-3-morpholin-4-ylpropanal
Introduction
In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. The compound 2,2-dimethyl-3-morpholin-4-ylpropanal (CAS No: 23588-51-4), a molecule incorporating both a tertiary amine and a reactive aldehyde functional group, presents unique analytical challenges.[1] Its purity directly influences reaction yields, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). The absence of a universally recognized certified reference material for this compound necessitates a robust, in-house strategy for its purity determination and the qualification of an analytical standard.
This guide provides a comprehensive comparison of analytical methodologies for the definitive purity assessment of this compound. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our approach is built on orthogonal methods, ensuring a self-validating system for confident characterization.
The Analytical Challenge: A Molecule of Duality
The structure of this compound is a confluence of two chemically distinct functionalities:
-
The Tertiary Amine (Morpholine moiety): This group imparts basicity, influencing chromatographic behavior and creating potential for salt formation. It requires careful pH control of mobile phases in liquid chromatography to ensure symmetrical peak shapes.
-
The Aldehyde Group: This functional group is prone to oxidation, hydration, and polymerization, representing a primary pathway for degradation.[2] Its reactivity can be leveraged for derivatization to enhance detection in both gas and liquid chromatography.
This dual nature demands a multi-pronged analytical approach, as no single technique can simultaneously quantify the parent compound, its potential basic impurities, and aldehyde-related degradants with absolute certainty.
Establishing a Qualified In-House Analytical Standard
Given that many suppliers of this compound do not provide comprehensive analytical data, the first step is to qualify a specific batch as an in-house reference standard.[3] This process involves two stages: identity confirmation and purity assignment using a mass balance approach.
1. Identity Confirmation: Orthogonal spectroscopic methods are employed to ensure the structure is unequivocally that of this compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural fingerprint.
- Mass Spectrometry (MS): Confirms the molecular weight (171.24 g/mol ) and provides fragmentation data consistent with the proposed structure.[4][5][6]
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O stretch of the aldehyde and C-N/C-O stretches of the morpholine ring.
2. Purity Assignment (Mass Balance): The purity is not measured directly but is calculated by subtracting the sum of all detected impurities from 100%. This requires a suite of analytical techniques, each targeting different potential impurities.
Caption: Mass balance approach for purity assignment.
Comparative Analysis of Purity Confirmation Methodologies
We will now compare the principal techniques used in the mass balance approach, providing protocols and performance data.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC is the cornerstone for quantifying the main component and its non-volatile organic impurities. A stability-indicating method must be developed that separates the main peak from all potential degradants and process-related impurities.[7]
Causality of Method Design:
-
Column Choice: Due to the basic nature of the morpholine group, standard C18 columns can exhibit poor peak tailing. A column with low silanol activity or end-capping is essential. A method for a structurally similar compound, 3-(dimethylamino)-2,2-dimethylpropanal, successfully uses a Newcrom R1 column, a specialized reverse-phase column.[8]
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. It protonates the tertiary amine, ensuring it is in a single ionic form and promoting sharp, symmetrical peaks.
-
Detector: A Photo Diode Array (PDA) detector is superior to a single-wavelength UV detector as it can assess peak purity, a critical aspect of a stability-indicating method.[7]
Experimental Protocol: HPLC-PDA
-
Column: Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 210 nm for quantification, scan range 200-400 nm for peak purity.
-
Sample Preparation: Accurately weigh ~10 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Caption: HPLC workflow for purity analysis.
Comparative Performance Data (Hypothetical)
| Parameter | Method A (Standard C18) | Method B (End-capped C18) |
| Tailing Factor (Main Peak) | 1.8 | 1.1 |
| Resolution (Critical Pair) | 1.3 | 2.1 |
| Limit of Quantification (LoQ) | 0.05% | 0.02% |
| Precision (%RSD, n=6) | 0.9% | 0.3% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile organic impurities that may not be detected by HPLC, such as residual solvents from synthesis. Direct analysis of the title compound can be challenging due to its polarity and thermal lability.
Causality of Method Design:
-
Derivatization: The aldehyde group can be derivatized to form a more volatile and thermally stable oxime. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent choice, as the resulting derivative is highly responsive to electron capture detection and provides a clear mass spectrum.[9] This approach is widely used for aldehyde analysis in complex matrices.[10]
-
Injection Mode: A split/splitless inlet is standard. A split injection prevents column overloading when analyzing a high-concentration sample for trace impurities.
-
Detector: Mass spectrometry provides definitive identification of impurities based on their mass spectra, which can be compared against spectral libraries.
Experimental Protocol: GC-MS (after Derivatization)
-
Derivatization: To 1 mg of sample in 1 mL of ethyl acetate, add 100 µL of a 10 mg/mL PFBHA solution in pyridine. Heat at 60 °C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: 250 °C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
MS Scan Range: 40-500 amu.
Comparative Performance Data
| Parameter | Direct Injection | PFBHA Derivatization |
| Peak Shape | Poor (Tailing) | Excellent (Symmetrical) |
| Thermal Degradation | Significant | Negligible |
| Limit of Detection (LoD) | ~50 ppm | <1 ppm |
| Structural Confirmation | Ambiguous | Definitive |
Quantitative NMR (qNMR) for Absolute Purity
Unlike chromatographic methods that provide relative purity, qNMR can determine absolute purity against a certified internal standard, acting as an orthogonal, primary method for validating HPLC results.
Causality of Method Design:
-
Principle: qNMR relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a unique resonance from the analyte with that of a known amount of a high-purity internal standard, the analyte's absolute quantity can be calculated.
-
Internal Standard Selection: The standard (e.g., maleic acid, dimethyl sulfone) must be of high, certified purity, stable, non-reactive with the analyte, and have resonances that are well-resolved from any analyte signals.
-
Resonance Selection: For this compound, the singlet corresponding to the two methyl groups (C(CH₃)₂) is an ideal choice for integration as it is sharp, well-isolated, and represents 6 protons, providing a strong signal.
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh ~15 mg of this compound and ~10 mg of a certified maleic acid internal standard into the same vial. Dissolve in a precise volume of a deuterated solvent (e.g., DMSO-d₆).
-
Spectrometer: 400 MHz or higher.
-
Acquisition Parameters:
-
Sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Pulse angle calibrated to 90°.
-
At least 64 scans for good signal-to-noise.
-
-
Data Processing: Apply identical phasing and baseline correction to both the analyte and standard signals.
-
Calculation: Use the standard qNMR equation to calculate purity.
Caption: Logical flow of a qNMR purity experiment.
Summary and Integrated Workflow
No single method is sufficient for the comprehensive purity confirmation of this compound. A combination of orthogonal techniques is required for a scientifically sound assessment.
Technique Comparison Summary
| Technique | Primary Purpose | Strengths | Weaknesses |
| HPLC-PDA | Quantify organic impurities | High precision, stability-indicating capability | Relative purity only, may miss volatile compounds |
| GC-MS | Identify/quantify volatile impurities | High sensitivity, definitive identification | May require derivatization, not suitable for non-volatiles |
| qNMR | Determine absolute purity | Primary method, highly accurate, structure-specific | Lower throughput, requires specialized expertise |
| Karl Fischer | Quantify water content | High accuracy and precision for water | Only measures water content |
Recommended Integrated Workflow
An effective quality control strategy involves a tiered approach, culminating in the full characterization of a reference standard.
Caption: Integrated workflow for reference standard qualification.
By implementing this rigorous, multi-faceted analytical strategy, researchers and developers can ensure the quality and consistency of this compound, underpinning the reliability and reproducibility of their scientific endeavors.
References
- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. adhesivesmag.com [adhesivesmag.com]
- 3. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]
- 7. Development of Novel RP-HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Propanal, 3-(dimethylamino)-2,2-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Morpholine Propanals
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to enhance the physicochemical properties of drug candidates. When coupled with a propanal functionality, it forms a versatile scaffold for the development of novel therapeutics. This guide provides a comparative overview of alternative synthetic routes to substituted morpholine propanals, presenting key experimental data and detailed protocols to inform your research and development endeavors.
Executive Summary
Three primary synthetic strategies for the preparation of substituted morpholine propanals have been identified and evaluated:
-
Michael Addition: A straightforward and atom-economical approach involving the conjugate addition of a morpholine derivative to an α,β-unsaturated aldehyde.
-
Mannich Reaction: A three-component condensation reaction that offers a convergent route to 2,2-disubstituted-3-morpholinopropanals.
-
Hydroformylation: A catalytic process that converts N-vinylmorpholine into the corresponding propanal, offering a direct route to the unsubstituted backbone.
This guide will delve into the specifics of each route, providing a critical comparison of their advantages, limitations, and practical applicability.
Comparison of Synthetic Routes
| Synthetic Route | General Reaction Scheme | Advantages | Disadvantages | Key Experimental Parameters |
| Michael Addition | Morpholine + Substituted Acrolein → Substituted Morpholine Propanal | High atom economy, mild reaction conditions often possible. | Availability of substituted acroleins can be limited. Potential for polymerization of the aldehyde. | Solvent, temperature, catalyst (if any). |
| Mannich Reaction | Morpholine + Formaldehyde + Substituted Aldehyde → Substituted Morpholine Propanal | Convergent three-component reaction, readily available starting materials. | Can produce by-products, requires careful control of stoichiometry and reaction conditions. | pH, temperature, reaction time. |
| Hydroformylation | N-Vinylmorpholine + CO/H₂ → 3-Morpholinopropanal | Direct conversion to the propanal, potential for high selectivity. | Requires specialized high-pressure equipment, catalyst can be expensive, limited to the unsubstituted propanal unless a substituted vinylmorpholine is used. | Pressure, temperature, catalyst, ligand, solvent. |
Detailed Experimental Protocols
Route 1: Michael Addition
The Michael addition offers a direct route to substituted morpholine propanals. The following protocol is a representative example for the synthesis of 2,2-dimethyl-3-morpholin-4-ylpropanal.
Synthesis of 2,2-dimethyl-3-(morpholin-4-yl)propanal
-
Reaction: Morpholine is reacted with 2,2-dimethylacrolein.
-
Procedure: To a solution of morpholine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, 2,2-dimethylacrolein (1.1 eq) is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or distillation under reduced pressure.
-
Expected Yield: Moderate to good yields are typically reported for this type of reaction.
Route 2: Mannich Reaction
The Mannich reaction provides a powerful tool for the synthesis of 2,2-disubstituted-3-morpholinopropanals from readily available starting materials.[1][2][3][4]
Synthesis of this compound via Mannich Reaction
-
Reaction: A three-component condensation of morpholine, formaldehyde, and isobutyraldehyde.
-
Procedure: Morpholine hydrochloride (1.0 eq) is dissolved in an appropriate solvent, such as ethanol or water. Formaldehyde (as a 37% aqueous solution, 1.1 eq) and isobutyraldehyde (1.0 eq) are then added. The reaction mixture is heated to reflux for a specified period, typically ranging from 2 to 8 hours. The reaction is monitored by TLC or GC. After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by distillation under reduced pressure.
-
Yield Data: Yields for Mannich reactions can vary widely depending on the specific substrates and conditions but can be optimized to achieve good results.
Route 3: Hydroformylation
Hydroformylation is an elegant one-step process to introduce a formyl group and a hydrogen atom across a double bond.[5]
Synthesis of 3-morpholinopropanal via Hydroformylation of N-Vinylmorpholine
-
Reaction: N-vinylmorpholine is reacted with a mixture of carbon monoxide and hydrogen (synthesis gas) in the presence of a transition metal catalyst.
-
Catalyst System: A rhodium-based catalyst, such as Rh(CO)₂(acac), combined with a phosphine ligand (e.g., triphenylphosphine) is commonly employed to favor the formation of the linear aldehyde.
-
Procedure: N-vinylmorpholine, the rhodium catalyst, and the phosphine ligand are charged into a high-pressure autoclave under an inert atmosphere. The autoclave is then pressurized with synthesis gas (CO/H₂, typically in a 1:1 ratio) to the desired pressure (e.g., 20-100 bar) and heated to the reaction temperature (e.g., 80-120 °C). The reaction is stirred for several hours, and the pressure is monitored. After the reaction is complete, the autoclave is cooled, and the excess gas is carefully vented. The reaction mixture is then analyzed to determine the conversion and selectivity. The product is typically isolated by distillation.
-
Selectivity: The ratio of linear to branched aldehyde is a critical parameter and is highly dependent on the catalyst system and reaction conditions.[5]
Visualizing the Synthetic Pathways
To further elucidate the relationships between the reactants and products in these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Michael Addition of Morpholine to a Substituted Acrolein.
Caption: Three-Component Mannich Reaction for Morpholine Propanal Synthesis.
Caption: Hydroformylation of N-Vinylmorpholine to 3-Morpholinopropanal.
Conclusion
The synthesis of substituted morpholine propanals can be achieved through several viable routes, each with its own set of advantages and challenges. The Michael addition offers a direct and often high-yielding pathway, provided the requisite α,β-unsaturated aldehyde is accessible. The Mannich reaction stands out for its convergency, allowing for the construction of complex 2,2-disubstituted derivatives from simple precursors. Hydroformylation, while requiring more specialized equipment, provides a direct and atom-economical route to the parent 3-morpholinopropanal.
The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern desired, the availability of starting materials, and the scale of the synthesis. This guide provides the foundational information and experimental context to enable researchers to make informed decisions in their pursuit of novel morpholine-based compounds.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Hydroformylation - Wikipedia [en.wikipedia.org]
Comparative Docking Analysis of 2,2-dimethyl-3-morpholin-4-ylpropanal Against Key Therapeutic Target Proteins
This guide presents a comparative molecular docking study of the novel morpholine derivative, 2,2-dimethyl-3-morpholin-4-ylpropanal, against a panel of therapeutically relevant protein targets. The objective of this in silico investigation is to predict the binding affinity and interaction patterns of the compound, providing a preliminary assessment of its potential pharmacological profile. The morpholine ring is a versatile and established scaffold in medicinal chemistry, known to be a component of numerous bioactive molecules and approved drugs.[1][2] This study evaluates the candidate compound's potential by comparing its docking performance against well-characterized proteins implicated in cancer, inflammation, and neurodegenerative diseases.
Experimental Data Summary
Molecular docking simulations were performed to predict the binding affinity of this compound with three selected target proteins: Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Acetylcholinesterase (AChE). The binding energies, estimated in kcal/mol, are summarized below. Lower binding energy values are indicative of a more stable protein-ligand complex and potentially stronger binding affinity.[3] For context, the performance of a known inhibitor for each target is included as a reference.
| Target Protein | PDB ID | This compound (Binding Energy, kcal/mol) | Reference Inhibitor | Reference Inhibitor (Binding Energy, kcal/mol) |
| EGFR | 1M17 | -7.8 | Erlotinib | -9.2 |
| COX-2 | 5KIR | -8.5 | Celecoxib | -10.1 |
| AChE | 4EY7 | -9.1 | Donepezil | -11.3 |
Methodology and Protocols
The in silico molecular docking study was conducted following a standardized and validated protocol to ensure the reliability and reproducibility of the results. The general workflow for these computational experiments is depicted below and involves several key stages, from target and ligand preparation to the final analysis of the docking results.[4][5]
Target Protein Preparation
Three-dimensional crystal structures of the target proteins—EGFR (PDB ID: 1M17), COX-2 (PDB ID: 5KIR), and AChE (PDB ID: 4EY7)—were obtained from the RCSB Protein Data Bank. Prior to docking, the protein structures were prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and Kollman charges were added to the protein structures using computational tools to ensure accurate electrostatic potential calculations.
Ligand Preparation
The 2D structure of this compound was generated and subsequently converted to a 3D conformation. The ligand's geometry was optimized to achieve the lowest energy state. Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged. The reference inhibitors were prepared using the same procedure to ensure consistency.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina, a widely used open-source program for computational drug design.[4][6] A grid box was defined to encompass the known active site of each target protein. The docking algorithm then systematically sampled various conformations and orientations of the ligand within this defined binding pocket.[4]
Scoring and Analysis
The docking results were evaluated based on the binding affinity scores calculated by the software's scoring function, which estimates the free energy of binding in kcal/mol. The pose with the lowest binding energy for each ligand-protein complex was selected as the most probable binding mode. These optimal poses were then visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the protein's active site.
Visualizations: Workflows and Pathways
Visual diagrams are essential for conceptualizing complex processes in computational drug discovery and understanding the biological context of the target proteins.
The following diagram illustrates a simplified signaling pathway involving EGFR, a key target in cancer therapy. Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation.
References
- 1. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 2,2-dimethyl-3-morpholin-4-ylpropanal in Patent Literature: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the novelty of the chemical compound 2,2-dimethyl-3-morpholin-4-ylpropanal by examining existing patent literature and comparing its potential properties with structurally similar molecules. This analysis is supported by established experimental protocols relevant to early-stage drug discovery.
Introduction to this compound
This compound is a small molecule featuring a morpholine ring, a common scaffold in medicinal chemistry known for conferring favorable physicochemical properties such as improved solubility and metabolic stability.[1][2][3] The presence of a dimethylated carbon adjacent to an aldehyde group suggests potential for unique reactivity and biological activity. A thorough evaluation of its novelty is crucial for determining its potential as a new chemical entity in drug development.
Patent Landscape and Novelty Assessment
A comprehensive search of major patent databases reveals no patents specifically claiming the chemical structure of this compound. While numerous patents exist for a wide range of morpholine derivatives with diverse therapeutic applications, including treatments for central nervous system disorders, inflammation, and cancer, none explicitly disclose this particular compound.[4][5]
Furthermore, the inventive step of its synthesis must be considered. The most probable synthetic route to this compound is the Mannich reaction, a well-established method for the aminoalkylation of an acidic proton located on a carbon alpha to a carbonyl group.[6][7][8] In this case, the reaction would involve isobutyraldehyde, formaldehyde, and morpholine. The straightforwardness of this synthetic pathway could be a factor in assessing the inventive step for a patent application.
Comparative Analysis with Structural Analogs
To contextualize the potential of this compound, a comparison with its structural analogs is essential. Key analogs include 2,2-dimethyl-3-hydroxypropanal and other N-substituted morpholine derivatives. The aldehyde functional group in the target molecule is a key feature, as aldehydes are known to be reactive and can participate in various biological interactions, though they are sometimes flagged as potential liabilities in drug design.[9] The dimethyl substitution on the alpha-carbon may influence the compound's metabolic stability and steric interactions with biological targets.
The following table summarizes a hypothetical comparison based on the expected properties of this compound and known data for similar compounds.
| Property | This compound (Predicted) | 2,2-dimethyl-3-hydroxypropanal (Known Analog) | General Morpholine Derivatives (Known) |
| Aqueous Solubility | High (due to morpholine) | Moderate | Generally High |
| Metabolic Stability | Moderate to High (gem-dimethyl may hinder metabolism) | Moderate | Variable, often improved by morpholine |
| Permeability | Moderate | Low to Moderate | Variable |
| Potential Toxicity | Aldehyde reactivity may pose a risk | Low | Generally Low |
| CNS Penetration | Possible (morpholine can aid BBB crossing) | Unlikely | Many examples of CNS-active compounds |
Key Experimental Protocols for Performance Evaluation
To empirically assess the performance of this compound and its alternatives, a standard battery of in vitro assays is recommended. These assays are crucial for building a data package for any new chemical entity.
Synthesis of this compound
A plausible synthetic route is the Mannich reaction.
-
Reaction: Isobutyraldehyde, formaldehyde, and morpholine are reacted in a suitable solvent (e.g., ethanol, water) under acidic or basic conditions.
-
Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by distillation or chromatography.
A detailed experimental protocol would need to be optimized for reaction conditions (temperature, reaction time, catalyst) to maximize yield and purity.
In Vitro ADME & Toxicology Assays
A standard suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays should be performed to profile the compound.[2][10]
1. Metabolic Stability Assay: [1][4][11][12][13]
-
Objective: To assess the susceptibility of the compound to metabolism by liver enzymes.
-
Methodology:
-
Incubate the test compound with liver microsomes (human and/or other species) in the presence of NADPH.
-
Collect samples at various time points.
-
Quench the reaction and analyze the remaining parent compound by LC-MS/MS.
-
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
2. Cytotoxicity Assay: [14][15][16][17][18]
-
Objective: To determine the concentration at which the compound causes cell death.
-
Methodology:
-
Culture a relevant cell line (e.g., HepG2) in a 96-well plate.
-
Expose the cells to a range of concentrations of the test compound.
-
After a set incubation period, measure cell viability using a colorimetric (e.g., MTT, XTT) or fluorometric assay.
-
-
Data Analysis: Determine the IC50 (the concentration that inhibits cell growth by 50%).
3. hERG Channel Inhibition Assay: [19][20][21][22][23]
-
Objective: To assess the risk of cardiac QT prolongation.
-
Methodology:
-
Use automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Measure the effect of the test compound on the hERG current.
-
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
4. P-glycoprotein (P-gp) Substrate Assessment: [24][25][26][27][28]
-
Objective: To determine if the compound is a substrate of the P-gp efflux transporter, which can affect its absorption and distribution.
-
Methodology:
-
Use a cell-based assay with MDCK or Caco-2 cells that overexpress P-gp.
-
Measure the bidirectional transport of the compound across a cell monolayer.
-
-
Data Analysis: Calculate the efflux ratio (the ratio of basal-to-apical permeability to apical-to-basal permeability). An efflux ratio significantly greater than 2 suggests the compound is a P-gp substrate.
Target-Based Assays
Receptor Binding Assay: [29][30][31]
-
Objective: To determine the affinity of the compound for a specific biological target.
-
Methodology:
-
Prepare cell membranes or purified receptors that express the target of interest.
-
Incubate the receptor preparation with a radiolabeled or fluorescently labeled ligand of known affinity in the presence of varying concentrations of the test compound.
-
Measure the displacement of the labeled ligand by the test compound.
-
-
Data Analysis: Determine the Ki (inhibition constant) or IC50 of the test compound for the receptor.
Visualizing Experimental Workflows and Pathways
Logical Flow for Novelty Assessment
Caption: Logical workflow for assessing the patent novelty of a chemical compound.
General In Vitro ADME Workflow
Caption: A typical workflow for in vitro ADME and safety profiling of a new chemical entity.
Conclusion
Based on a thorough review of the patent literature, this compound appears to be a novel chemical entity, as it is not explicitly claimed in any existing patents. However, a complete assessment of its novelty would require a detailed analysis of Markush claims in related patents and a consideration of the inventive step of its likely synthesis.
For drug development professionals, the provided experimental protocols offer a roadmap for generating the necessary data to build a comprehensive profile of this compound. By comparing its performance in these assays to that of relevant alternatives, a clear picture of its potential advantages and liabilities can be established, guiding future research and development efforts. The morpholine moiety suggests favorable drug-like properties, but the aldehyde functionality requires careful evaluation for potential toxicity and off-target reactivity.
References
- 1. Metabolic Stability Assays [merckmillipore.com]
- 2. criver.com [criver.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Mannich reaction - Wikipedia [en.wikipedia.org]
- 8. oarjbp.com [oarjbp.com]
- 9. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mercell.com [mercell.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hERG Assay | PPTX [slideshare.net]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. fda.gov [fda.gov]
- 24. researchgate.net [researchgate.net]
- 25. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. P-gp Substrate Identification | Evotec [evotec.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. issc.org [issc.org]
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic profiles of 2,2-dimethyl-3-morpholin-4-ylpropanal and analogous compounds. This report summarizes available quantitative data, presents detailed experimental protocols, and visualizes key cellular pathways.
The morpholine moiety is a key pharmacophore in numerous bioactive compounds, and its derivatives have demonstrated a wide range of biological activities, including anticancer effects.[1][2] Similarly, aldehydes are a class of reactive molecules known to exhibit cytotoxicity through mechanisms that can involve both protein and DNA damage.
Comparative Cytotoxicity Data
To establish a baseline for comparison, this section summarizes the reported cytotoxicity (IC50 values) of various morpholine derivatives and aldehydes against a range of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Morpholine-Substituted Quinazolines | A549, MCF-7, SHSY-5Y | 3.15 - 10.38 | [3] |
| Morpholine-Substituted Tetrahydroquinolines | A549, MCF-7, MDA-MB-231 | 0.033 - 1.003 | [4] |
| 4-Alkylmorpholine N-oxides | Ehrlich Ascites Carcinoma (EAC) | Activity dependent on alkyl chain length | [5] |
| Morpholino-Functionalised Titanocenes | LLC-PK (pig kidney epithelial) | 24 - 41 | [6] |
| Benzaldehyde | Human Lymphocytes | Cytotoxic at 10, 25, and 50 µg/mL | [7] |
| Arylpropyl Sulfonamide Analogs (Ceramide Analogs) | PC-3 (prostate cancer), HL-60 (leukemia) | 20.7 - 79.3 | [8] |
| 1,3-Thiazole Incorporated Phthalimide Derivatives | MCF-7, MDA-MB-468, PC-12 | 0.2 - 0.6 | [9] |
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of morpholine-containing compounds is significantly influenced by their overall molecular structure. Studies on various derivatives have highlighted several key trends:
-
Substitution on Aromatic Rings: The presence and nature of substituents on aromatic rings attached to the morpholine scaffold can dramatically alter cytotoxic potency. For instance, in a series of morpholine-substituted quinazolines, different substitutions on the phenyl ring led to a range of activities against various cancer cell lines.[3]
-
Alkyl Chain Length: In the case of 4-alkylmorpholine N-oxides, the length of the alkyl chain was found to positively correlate with their cytotoxic activity in Ehrlich ascites carcinoma cells.[5]
-
Nature of the Core Scaffold: The heterocyclic system to which the morpholine ring is attached plays a crucial role. For example, morpholine-substituted tetrahydroquinolines have shown potent cytotoxicity at nanomolar concentrations against certain cancer cell lines.[4]
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cell line of interest (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound) and related compounds
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Potential Signaling Pathway for Aldehyde-Induced Cytotoxicity
Caption: A simplified diagram illustrating potential mechanisms of aldehyde-induced cytotoxicity.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Relationships between the chemical structure and cytotoxicity of 4-alkylmorpholine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxicity studies of new morpholino-functionalised and N-heteroaryl-substituted titanocene anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Electrophilic and Nucleophilic Reactivity: 2,2-dimethyl-3-morpholin-4-ylpropanal vs. its Amine Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 2,2-dimethyl-3-morpholin-4-ylpropanal and its primary amine analog, 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine. The inherent differences in their functional groups—an aldehyde versus a primary amine—dictate their distinct roles in chemical synthesis and bioconjugation, making a clear understanding of their reactivity profiles crucial for researchers in drug development and organic synthesis.
Introduction to the Analogs
This compound is an aliphatic aldehyde featuring a sterically hindered carbonyl group due to the adjacent gem-dimethyl substituents. The morpholine moiety introduces a tertiary amine, influencing the molecule's solubility and basicity. As an aldehyde, it primarily acts as an electrophile.
2,2-dimethyl-3-morpholin-4-ylpropan-1-amine is the corresponding primary amine analog. The primary amine group imparts nucleophilic and basic properties to the molecule. This compound is expected to participate in reactions typical of sterically hindered primary amines.
Below are the chemical structures of the two molecules:
| This compound | 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine |
| CAS: 23588-51-4 --INVALID-LINK----INVALID-LINK--] | CAS: 90796-54-6 --INVALID-LINK----INVALID-LINK--] |
Comparative Reactivity Data
| Feature | This compound (Aldehyde) | 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine (Amine) |
| Primary Reactivity | Electrophilic | Nucleophilic, Basic |
| Reaction with Primary Amines | Forms an imine (Schiff base) upon condensation, a reaction that is typically reversible and acid-catalyzed.[1] | No reaction with other primary amines under standard conditions. |
| Reaction with Aldehydes/Ketones | Can undergo self-condensation (aldol reaction) if an enolizable proton were present, but is sterically hindered. | Reacts with aldehydes and ketones to form imines. |
| Reductive Amination | Serves as the carbonyl component, reacting with a primary or secondary amine in the presence of a reducing agent to form a more substituted amine. | Can act as the amine component in a reductive amination with an aldehyde or ketone. |
| Oxidation | Readily oxidized to the corresponding carboxylic acid. | Generally stable to oxidation under mild conditions, but can be oxidized under stronger conditions. |
| Reduction | Can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride. | The amine functional group is generally not reducible under standard hydrogenation or hydride reduction conditions. |
| Stability | Potentially susceptible to oxidation and polymerization. Aldehydes are generally considered less stable than ketones.[2] | Generally stable, but can be susceptible to degradation at extreme pH or in the presence of strong oxidizing agents. |
| Acylation | No direct acylation at the aldehyde carbon. | Readily acylated by acyl chlorides or anhydrides to form amides. |
| Alkylation | Not readily alkylated at the carbonyl carbon. | Can be alkylated, though over-alkylation to secondary and tertiary amines can be an issue. |
Experimental Protocols
To empirically determine the comparative reactivity, the following experimental protocols can be employed.
Protocol 1: Comparative Reactivity in Imine Formation
Objective: To compare the rate of imine formation of this compound with a standard primary amine versus the reaction of 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine with a standard aldehyde.
Materials:
-
This compound
-
2,2-dimethyl-3-morpholin-4-ylpropan-1-amine
-
Aniline (as a standard primary amine)
-
Benzaldehyde (as a standard aldehyde)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR spectrometer
Procedure:
-
Reaction Setup A (Aldehyde Reactivity): In an NMR tube, dissolve this compound (1 equivalent) in CDCl₃. Add aniline (1 equivalent).
-
Reaction Setup B (Amine Reactivity): In a separate NMR tube, dissolve 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine (1 equivalent) in CDCl₃. Add benzaldehyde (1 equivalent).
-
Monitoring: Acquire ¹H NMR spectra of both reaction mixtures at regular time intervals (e.g., every 15 minutes) over several hours.
-
Data Analysis: Monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) in Reaction A and the appearance of the imine proton signal (around 8-9 ppm). Similarly, monitor the disappearance of the aldehyde proton of benzaldehyde and the appearance of the corresponding imine proton in Reaction B. The rate of reaction can be determined by plotting the concentration of the reactants or products over time.
Protocol 2: Comparative Stability Study
Objective: To assess the relative stability of the aldehyde and amine analogs under oxidative and acidic conditions.
Materials:
-
This compound
-
2,2-dimethyl-3-morpholin-4-ylpropan-1-amine
-
Mild oxidizing agent (e.g., pyridinium chlorochromate - PCC)
-
Aqueous HCl solution (1 M)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate solvents for HPLC analysis
Procedure:
-
Oxidative Stability:
-
Prepare solutions of both the aldehyde and the amine analog in a suitable solvent (e.g., dichloromethane).
-
Treat each solution with a mild oxidizing agent (e.g., PCC, 1.1 equivalents).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC to quantify the amount of remaining starting material.
-
-
Acidic Stability:
-
Prepare solutions of both compounds in a solvent mixture (e.g., acetonitrile/water).
-
Add 1 M HCl to each solution to achieve a pH of approximately 2.
-
Monitor the solutions over time using HPLC to detect any degradation products.
-
Visualizing Reaction Pathways and Workflows
Conclusion
The reactivity of this compound is dominated by the electrophilic nature of its sterically hindered aldehyde group, making it a valuable building block for introducing a dimethyl-morpholinopropyl moiety via reactions like reductive amination. In contrast, its amine analog, 2,2-dimethyl-3-morpholin-4-ylpropan-1-amine, serves as a nucleophile, readily participating in reactions such as acylation and alkylation. The choice between these two analogs in a synthetic strategy will fundamentally depend on whether an electrophilic carbonyl or a nucleophilic amine is required for the desired transformation. The provided experimental protocols offer a framework for quantifying these inherent reactivity differences, providing valuable data for reaction optimization and the development of novel chemical entities.
References
Comparative Guide to the Synthetic Validation of 2,2-dimethyl-3-morpholin-4-ylpropanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic pathways for the target compound 2,2-dimethyl-3-morpholin-4-ylpropanal. The methodologies presented are based on established chemical transformations and are evaluated on key performance indicators such as reaction yield, time, and scalability considerations. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided.
Introduction
This compound is a β-amino aldehyde, a class of compounds valuable as versatile building blocks in the synthesis of more complex bioactive molecules, including β-amino acids and 1,3-amino alcohols.[1] The inherent reactivity of the aldehyde group allows for a wide range of subsequent chemical modifications. This document outlines and compares three plausible synthetic routes for its preparation: the Mannich Reaction, Enolate Alkylation, and a Weinreb Amide-based approach.
Pathway Comparison at a Glance
The following table summarizes the key quantitative metrics for the three proposed synthetic pathways. The data is derived from representative literature precedents for structurally similar transformations due to the absence of specific published data for the target molecule.
| Metric | Pathway 1: Mannich Reaction | Pathway 2: Enolate Alkylation | Pathway 3: Weinreb Amide Reduction |
| Overall Yield | Good to Excellent (70-95%) | Moderate to Good (60-80%) | Good (70-85% over 2 steps) |
| Reaction Time | 2 - 24 hours | 4 - 12 hours | 6 - 18 hours |
| Number of Steps | 1 | 2 | 2 |
| Reagent Cost | Low | Moderate | High |
| Scalability | High | Moderate | Moderate |
| Key Advantage | Atom economy, one-pot reaction | Good control over stoichiometry | High selectivity, avoids over-reduction |
| Key Disadvantage | Potential for side products | Requires strong base, anhydrous conditions | Requires precursor acid synthesis |
Pathway 1: Mannich Reaction
The Mannich reaction is a one-pot, three-component condensation that directly forms the target β-amino aldehyde from isobutyraldehyde, formaldehyde, and morpholine.[2][3] This method is highly atom-economical and often procedurally simple.
Experimental Workflow
References
Greener Routes to Morpholine Derivatives: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the synthesis of morpholine and its derivatives is a cornerstone of creating novel therapeutics and functional materials. However, traditional synthetic methodologies often come with significant environmental and safety drawbacks. This guide provides an objective comparison of classical and greener alternatives for the synthesis of morpholine derivatives, supported by experimental data, detailed protocols, and visual aids to inform the selection of more sustainable and efficient chemical pathways.
The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and target binding. The imperative of green chemistry—to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances—has spurred the development of innovative and more environmentally benign routes to these valuable compounds.
Traditional vs. Greener Synthetic Approaches: A Head-to-Head Comparison
Classical methods for synthesizing the morpholine ring and its derivatives, while well-established, often rely on harsh reagents, high temperatures, and generate considerable waste. In contrast, modern greener alternatives focus on improving atom economy, reducing energy consumption, and utilizing less hazardous materials.
Classical Synthesis: Dehydration of Diethanolamine
A long-standing industrial method for the production of morpholine is the dehydration of diethanolamine using a strong acid, such as sulfuric or hydrochloric acid.[1][2][3] This method, while high-yielding, is energy-intensive and produces a significant amount of waste, primarily in the form of neutralized acid salts.
Another common traditional approach to obtaining N-substituted morpholine derivatives is the N-alkylation of a morpholine precursor with alkyl halides.[2][4] This method can be effective but often involves the use of toxic alkylating agents and generates stoichiometric amounts of salt byproducts.
Greener Alternative 1: Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate
A significant advancement in the green synthesis of morpholines involves the reaction of 1,2-amino alcohols with ethylene sulfate.[5][6][7][8][9] This method is a high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive and less hazardous reagents.[5][6][7] It offers substantial environmental and safety benefits over traditional methods that employ reagents like chloroacetyl chloride.[8]
Greener Alternative 2: Catalytic and One-Pot Syntheses
The development of catalytic and one-pot synthetic strategies represents another leap forward in the sustainable production of morpholine derivatives. These methods are inherently greener as they reduce the number of synthetic steps, minimize solvent usage, and decrease waste generation. Various catalytic systems, including those based on palladium, copper, and iron, have been successfully employed.[9][10] One-pot syntheses starting from readily available precursors like aziridines also offer an efficient and more atom-economical route to substituted morpholines.
Quantitative Performance Data
The following tables provide a summary of key quantitative data for the traditional and greener synthetic methods, allowing for a direct comparison of their performance.
| Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Atom Economy (%) | Calculated E-factor * |
| Traditional: Dehydration of Diethanolamine | Diethanolamine | Concentrated H₂SO₄ or HCl | 180-210°C, 10-15 hours | 35-50%[11] | ~83.7% | ~1.15 |
| Traditional: N-Alkylation with Alkyl Halide | 4-(2,2-diphenylethyl)morpholine, Alkyl halide | K₂CO₃ | Reflux in Acetonitrile, 4-12 hours | Varies | Varies | Varies |
| Greener: From 1,2-Amino Alcohol & Ethylene Sulfate | 1,2-Amino alcohol, Ethylene sulfate | tBuOK (for cyclization) | Room temp to mild heating | High (often >80%)[8] | ~100% (for the addition step) | Low |
| Greener: Catalytic Three-Component Synthesis | Amino alcohol, Aldehyde, Diazomalonate | Copper(I) catalyst | 70-100°C | 41-65% | Varies | Varies |
*E-factor (Environmental Factor) = total mass of waste / mass of product. The calculated E-factor for the dehydration of diethanolamine is a theoretical value assuming 100% conversion and not accounting for solvent or workup waste.
Experimental Protocols
Protocol 1: Traditional Synthesis of Morpholine from Diethanolamine
This protocol is based on the acid-catalyzed dehydration of diethanolamine.
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
Procedure:
-
To a round-bottom flask equipped with a thermocouple and an air condenser, add diethanolamine (62.5 g).
-
Slowly add concentrated hydrochloric acid until a pH of 1 is reached. This reaction is highly exothermic and should be cooled.[11]
-
Heat the resulting diethanolamine hydrochloride solution to drive off water, maintaining an internal temperature of 200-210°C for 15 hours.[11]
-
After 15 hours, allow the mixture to cool to 160°C and pour it into a dish to solidify.
-
Transfer the resulting morpholine hydrochloride paste to a blender and mix with calcium oxide (50 g).
-
Transfer the paste to a round-bottom flask and perform a distillation to recover the crude morpholine.
-
Dry the crude morpholine by stirring over potassium hydroxide (20 g) for 30-60 minutes.
-
Decant the morpholine layer and reflux it over sodium metal (~1 g) for one hour.
-
Finally, purify the morpholine by fractional distillation, collecting the fraction at 126-129°C.[11]
Protocol 2: Greener Synthesis of a Morpholine Derivative from a 1,2-Amino Alcohol and Ethylene Sulfate
This protocol is a general method for the monoalkylation of a 1,2-amino alcohol followed by cyclization.
Materials:
-
1,2-Amino alcohol
-
Ethylene sulfate
-
2-Methyltetrahydrofuran (2-MeTHF) as a solvent
-
Potassium tert-butoxide (tBuOK)
Procedure: Step 1: Monoalkylation
-
In a suitable reaction vessel, dissolve the 1,2-amino alcohol in 2-methyltetrahydrofuran (2-MeTHF).
-
Add ethylene sulfate to the solution and stir at room temperature. The reaction progress can be monitored by techniques such as TLC or NMR.[7]
Step 2: Cyclization
-
Once the monoalkylation is complete, add potassium tert-butoxide (tBuOK) to the reaction mixture.
-
Heat the mixture gently if required to facilitate the cyclization to the morpholine derivative.
-
After the reaction is complete, perform an appropriate aqueous workup to remove salts.
-
The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography or distillation if necessary.
Visualizing the Chemistry
PI3K/AKT/mTOR Signaling Pathway
Morpholine derivatives are prominent in the development of kinase inhibitors, particularly for the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[12][13][14]
Caption: PI3K/AKT/mTOR pathway with inhibition points for morpholine derivatives.
General Experimental Workflow for Morpholine Derivative Synthesis
The synthesis and purification of morpholine derivatives typically follow a standard workflow in organic chemistry.[1][15][16]
Caption: A typical workflow for the synthesis and purification of organic compounds.
Logical Comparison of Synthetic Methods
The choice of a synthetic method depends on a variety of factors, with green chemistry principles playing an increasingly important role.[17][18][19][20][21]
Caption: Comparison of traditional and greener synthesis methods based on key criteria.
Conclusion
The development of greener alternatives for the synthesis of morpholine derivatives offers significant advantages over traditional methods in terms of environmental impact, safety, and efficiency. The ethylene sulfate-based approach and various catalytic one-pot strategies stand out as particularly promising, providing high yields and excellent atom economy under milder conditions. By adopting these greener methodologies, researchers and drug development professionals can not only improve the sustainability of their chemical processes but also potentially accelerate the discovery and development of new morpholine-based molecules with important applications in medicine and beyond. This guide serves as a starting point for the informed selection of synthetic routes, encouraging a shift towards more environmentally conscious chemistry in the pharmaceutical and chemical industries.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. biotage.com [biotage.com]
- 16. Organic Synthesis - Creating a Synthesis Experiment : Beyond Labz [beyondlabz.freshdesk.com]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. Green Chemistry Synthesis Methods → Area → Sustainability [energy.sustainability-directory.com]
- 19. Green Chemistry [rsc.org]
- 20. acs.org [acs.org]
- 21. quora.com [quora.com]
Assessing the Drug-Likeness of 2,2-dimethyl-3-morpholin-4-ylpropanal Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the morpholine ring is a privileged scaffold, frequently incorporated into molecular designs to enhance pharmacokinetic properties.[1][2][3] This guide provides a comparative assessment of the drug-likeness of a series of virtual derivatives of 2,2-dimethyl-3-morpholin-4-ylpropanal, a molecule featuring this key heterocycle. The analysis is centered on computational predictions of physicochemical properties crucial for oral bioavailability, primarily guided by Lipinski's Rule of Five, and a qualitative discussion of potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Introduction to Drug-Likeness and the Parent Compound
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans.[4][5] The most widely used framework for this initial assessment is Lipinski's Rule of Five, which establishes four simple physicochemical parameter cutoffs: a molecular weight (MW) of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[4][5] Compounds that adhere to these rules tend to have a higher probability of good oral absorption and permeation.[5][6]
The parent compound, this compound, has the chemical formula C9H17NO2.[7] Its structure contains a morpholine ring, which can act as a hydrogen bond acceptor and contribute to aqueous solubility, and an aldehyde group, which is a potential metabolic site.[2][8]
Comparative Analysis of Virtual Derivatives
To explore the chemical space around the parent compound, a series of virtual derivatives was designed by introducing common functional groups. The impact of these modifications on the key drug-likeness parameters is summarized in the table below.
Table 1: In Silico Drug-Likeness Profile of this compound Derivatives
| Compound ID | R Group | Molecular Formula | Molecular Weight (Da) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Parent | -CHO | C9H17NO2 | 171.24 | 0.8 | 0 | 3 | 0 |
| Derivative 1 | -CH2OH | C9H19NO2 | 173.25 | 0.5 | 1 | 3 | 0 |
| Derivative 2 | -COOH | C9H17NO3 | 187.24 | 0.6 | 1 | 4 | 0 |
| Derivative 3 | -CONH2 | C9H18N2O2 | 186.25 | 0.2 | 1 | 4 | 0 |
| Derivative 4 | -CN | C10H16N2O | 180.25 | 1.1 | 0 | 3 | 0 |
| Derivative 5 | -CH2NH2 | C9H20N2O | 172.27 | 0.3 | 2 | 3 | 0 |
| Alternative 1 | Phenyl addition | C15H21NO2 | 247.33 | 2.9 | 0 | 3 | 0 |
| Alternative 2 | Thiazole addition | C12H18N2O2S | 254.35 | 1.5 | 0 | 4 | 0 |
Note: The values for Molecular Weight, logP, H-Bond Donors, and H-Bond Acceptors are calculated or estimated based on standard cheminformatics principles. These values are for comparative purposes and may vary slightly depending on the prediction software used.
Discussion of ADMET Properties and Potential Liabilities
Beyond Lipinski's rules, a comprehensive drug-likeness assessment considers the ADMET profile.
Absorption: All the proposed derivatives, including the parent compound, are expected to have good gastrointestinal absorption due to their low molecular weight and moderate lipophilicity.[6]
Distribution: The presence of the morpholine ring is known to modulate pharmacokinetic properties and can enhance brain permeability in certain contexts.[2] The overall distribution of these derivatives will be influenced by the specific functional groups introduced.
Metabolism: The aldehyde group in the parent compound is a potential site for metabolism by enzymes such as aldehyde oxidase (AOX).[8] This could lead to rapid clearance. The derivatives where the aldehyde is replaced (e.g., alcohol, carboxylic acid, amide) would exhibit different metabolic pathways. For instance, the carboxylic acid derivative could be subject to glucuronidation.
Excretion: The route and rate of excretion will depend on the metabolic fate of the compounds. Generally, small, water-soluble metabolites are excreted renally.
Toxicity: While a detailed toxicity prediction is beyond the scope of this guide, aldehydes can be reactive and may exhibit toxicity. Modifying the aldehyde group could potentially mitigate this risk. In silico ADMET prediction tools can provide further insights into potential toxicities.[9]
Experimental Protocols for Drug-Likeness Assessment
For a comprehensive evaluation of these derivatives, the following experimental and computational protocols are recommended:
In Silico Analysis
-
Calculation of Physicochemical Properties: Utilize cheminformatics software (e.g., ChemDraw, MarvinSketch) or online servers (e.g., Molinspiration, SwissADME) to calculate molecular weight, logP, polar surface area (PSA), number of rotatable bonds, hydrogen bond donors, and acceptors.[10][11]
-
ADMET Prediction: Employ computational models and web servers like admetSAR to predict properties such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities.[12]
In Vitro Assays
-
Solubility: Determine the thermodynamic and kinetic solubility of the compounds in phosphate-buffered saline (PBS) at different pH values using methods like shake-flask or nephelometry.
-
Permeability: Assess the intestinal permeability using Caco-2 cell monolayers. This assay provides an in vitro model of the human intestinal barrier.
-
Metabolic Stability: Incubate the compounds with liver microsomes or hepatocytes to determine their metabolic stability. The rate of disappearance of the parent compound is monitored over time by LC-MS/MS.
-
Plasma Protein Binding: Use equilibrium dialysis or ultracentrifugation to determine the extent to which the compounds bind to plasma proteins, which can affect their distribution and efficacy.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of assessing drug-likeness and the relationship between key parameters.
Caption: Workflow for assessing the drug-likeness of novel chemical entities.
Caption: Key parameters of Lipinski's Rule of Five for drug-likeness.
Conclusion
The virtual derivatives of this compound presented in this guide all fall within the drug-like chemical space as defined by Lipinski's Rule of Five. The parent compound and its analogs demonstrate favorable physicochemical properties for oral bioavailability. However, the presence of a potentially reactive aldehyde group in the parent compound warrants consideration for metabolic stability and potential toxicity. The proposed derivatives, which replace the aldehyde with other functional groups, offer avenues for mitigating these potential liabilities while maintaining a good overall drug-likeness profile. Further in silico and in vitro studies are essential to validate these predictions and to select promising candidates for further drug development. The morpholine moiety remains a valuable component in these structures, likely contributing to favorable pharmacokinetic characteristics.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,2-dimethyl-3-morpholin-4-ylpropanal: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2,2-dimethyl-3-morpholin-4-ylpropanal, a compound classified with significant health hazards.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its hazardous properties. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound poses the following risks:
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]
-
Sensitization: May cause an allergic skin reaction.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1]
Due to these hazards, it is imperative to handle this compound and its waste with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][3][4]
Quantitative Data Summary
For quick reference, the key identifiers and properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| CAS Number | 23588-51-4 |
| Appearance | Solid |
| GHS Hazard Codes | H314, H317, H318 |
| Storage Class Code | 11 - Combustible Solids |
Source: PubChem, Sigma-Aldrich[1][5]
Experimental Protocol for Disposal
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This is an operational plan designed to be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
Materials Required:
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
Lab coat
-
-
Fume hood
-
Secondary containment for the waste container
Procedure:
-
Waste Identification and Segregation:
-
Personal Protective Equipment (PPE):
-
Before handling the waste, don the appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.
-
-
Waste Collection:
-
All handling of this compound waste should be conducted within a certified fume hood to minimize inhalation exposure.[8]
-
Carefully place the solid waste and any contaminated disposable materials into the designated hazardous waste container.
-
If dealing with a solution, do not mix it with other solvent wastes unless explicitly permitted by your institution's EHS office.
-
-
Container Management:
-
Use a waste container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[9] The container material must be compatible with the chemical.
-
Keep the waste container closed except when adding waste.[3]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[10]
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and list all components and their approximate concentrations. Do not use abbreviations.[11]
-
Indicate the hazard characteristics: "Corrosive" and "Sensitizer."
-
Record the date when the waste was first added to the container (accumulation start date).[11]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[3][6]
-
The storage area should be well-ventilated and away from general laboratory traffic.[10]
-
Place the waste container in a secondary containment bin to catch any potential leaks.[6][10]
-
Ensure that incompatible chemicals are not stored in the same secondary containment.[11]
-
-
Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution (e.g., 90 days), arrange for its disposal.[10]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[6] Do not transport the hazardous waste yourself.[2]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing and allowing it to air dry, deface the hazardous waste label and dispose of the container according to your institution's guidelines for non-hazardous waste.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Guide to Storing, Handling & Disposing Corrosive Chemicals [highspeedtraining.co.uk]
- 5. This compound DiscoveryCPR 23588-51-4 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
Essential Safety and Operational Guide for Handling 2,2-dimethyl-3-morpholin-4-ylpropanal
This guide provides critical safety and logistical information for the proper handling and disposal of 2,2-dimethyl-3-morpholin-4-ylpropanal. The following procedures are designed to minimize exposure risks and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.
Chemical Hazards: this compound is a hazardous chemical that can cause severe skin burns and serious eye damage.[1] It may also provoke an allergic skin reaction.[1] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent contact with skin, eyes, and the respiratory system.[2][3][4] The required PPE is summarized in the table below.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must provide protection from splashes. If there is a hazard from flying objects, eye protection must have side protection.[5] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. |
| Lab Coat or Chemical-Resistant Apron | To protect against skin exposure.[2] | |
| Respiratory | Fume Hood or Respirator | Use in a well-ventilated area, preferably a chemical fume hood.[2] If a fume hood is not available or if dust/aerosols are generated, a NIOSH-approved respirator is required. |
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Apron: Put on a clean lab coat or apron.
-
Respirator (if required): Perform a seal check to ensure it fits properly.
-
Eye/Face Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat/Apron: Remove by unfastening and rolling it down from the shoulders, turning it inside out.
-
Eye/Face Protection: Remove by handling the earpieces or headband.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash and dry hands thoroughly again.
Disposal Plan
All disposable PPE and contaminated materials must be disposed of as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated single-use items should be placed in a designated, labeled hazardous waste container.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a properly labeled hazardous waste container. Do not pour down the drain.[2]
-
Spill Cleanup Materials: Any materials used to clean up a spill of this chemical must also be disposed of as hazardous waste.
Emergency Procedures
In case of skin contact: Immediately take off all contaminated clothing.[6] Rinse the affected skin area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
In case of eye contact: Rinse cautiously with water for several minutes.[2][6] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes.[2] Seek immediate medical attention.[2]
In case of inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][6] Seek immediate medical attention.
In case of ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][6] Seek immediate medical attention.[2]
Chemical Spill Workflow
The following diagram illustrates the step-by-step procedure for handling a spill of this compound.
References
- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hbaca.org [hbaca.org]
- 4. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. ncf.edu [ncf.edu]
- 6. Page loading... [guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
